molecular formula C18H15NO3 B045562 4-Cyanophenyl 4-(3-butenyloxy)benzoate CAS No. 114482-57-4

4-Cyanophenyl 4-(3-butenyloxy)benzoate

Cat. No.: B045562
CAS No.: 114482-57-4
M. Wt: 293.3 g/mol
InChI Key: XGRKLNHEYFRXFW-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-cyanophenyl) 4-but-3-enoxybenzoate
Source PubChem
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InChI

InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRKLNHEYFRXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344900
Record name 4-Cyanophenyl 4-(3-butenyloxy)benzoate
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Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

114482-57-4
Record name 4-Cyanophenyl 4-(3-butenyloxy)benzoate
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Record name 4-Cyanophenyl 4-(3-Butenyloxy)benzoate
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Foundational & Exploratory

4-Cyanophenyl 4-(3-butenyloxy)benzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-(3-Butenyloxy)benzoate

Abstract

This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for this compound, a molecule of interest in materials science, particularly in the development of liquid crystals.[1][2] The synthesis is presented as a multi-step process, beginning with the preparation of two key precursors: 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. The guide details a strategic approach involving the protection of functional groups, a classic Williamson ether synthesis, and a final, efficient esterification step. Each stage is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step laboratory protocols. This document is intended for researchers and scientists in organic synthesis and drug development, providing the necessary framework for the successful replication and potential optimization of this synthetic route.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a convergent three-part strategy. First, methyl 4-hydroxybenzoate is alkylated via a Williamson ether synthesis, followed by saponification to yield the carboxylic acid precursor. Concurrently, 4-cyanophenol is prepared. Finally, the two precursors are coupled using a Steglich esterification to form the target molecule.

Overall_Synthesis cluster_0 Part 1: Acid Precursor Synthesis cluster_1 Part 2: Phenol Precursor cluster_2 Part 3: Final Esterification A Methyl 4-Hydroxybenzoate I1 Methyl 4-(3-butenyloxy)benzoate A->I1 1. Williamson Ether Synthesis (K2CO3, Acetone) B 4-Bromo-1-butene B->I1 C 4-Cyanophenol P This compound C->P 3. Steglich Esterification (DCC, DMAP) C->P I2 4-(3-Butenyloxy)benzoic Acid I1->I2 2. Saponification (NaOH, H2O/MeOH) I2->P 3. Steglich Esterification (DCC, DMAP) I2->P

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Precursor 1: 4-(3-Butenyloxy)benzoic Acid

Principle and Strategy

The synthesis of the butenyloxy-substituted benzoic acid is most effectively accomplished via the Williamson ether synthesis, a reliable and versatile method for forming ethers from an alkoxide and an alkyl halide.[3][4] A critical strategic decision is the choice of starting material. While one could start with 4-hydroxybenzoic acid, the presence of the acidic carboxylic proton would interfere with the basic conditions required for the ether synthesis by neutralizing the base needed to form the phenoxide. Therefore, the synthesis commences with an ester-protected version, methyl 4-hydroxybenzoate. This protection strategy ensures that only the phenolic hydroxyl group is deprotonated to form the nucleophilic phenoxide, which then attacks the primary alkyl halide, 4-bromo-1-butene, in a classic SN2 reaction.[3][5] Following the ether formation, the methyl ester is easily removed by saponification (base-catalyzed hydrolysis) to yield the desired carboxylic acid.

Workflow for 4-(3-Butenyloxy)benzoic Acid Synthesis

Part1_Workflow start Start react Combine Methyl 4-hydroxybenzoate, K2CO3, and 4-bromo-1-butene in Acetone start->react reflux Reflux mixture (Monitor by TLC) react->reflux filter Filter solids (K2CO3, KBr) reflux->filter concentrate1 Concentrate filtrate (Rotary Evaporation) filter->concentrate1 hydrolyze Hydrolyze crude ester (NaOH, MeOH/H2O) concentrate1->hydrolyze acidify Acidify with HCl (aq) to precipitate product hydrolyze->acidify filter_product Filter and wash the solid product acidify->filter_product dry Dry under vacuum filter_product->dry end Obtain 4-(3-Butenyloxy)benzoic Acid dry->end

Caption: Experimental workflow for the synthesis of the carboxylic acid precursor.

Detailed Protocol 1.1: Synthesis of Methyl 4-(3-butenyloxy)benzoate

This protocol details the O-alkylation of methyl 4-hydroxybenzoate using 4-bromo-1-butene.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-hydroxybenzoate152.1510.0 g65.71.0
4-Bromo-1-butene135.0010.6 g (7.6 mL)78.91.2
Potassium Carbonate (K₂CO₃)138.2122.7 g164.32.5
Acetone58.08250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (22.7 g, 164.3 mmol).

  • Add 250 mL of acetone to the flask.

  • While stirring vigorously, add 4-bromo-1-butene (7.6 mL, 78.9 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, filter the inorganic salts through a pad of Celite and wash the filter cake with additional acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 4-(3-butenyloxy)benzoate, typically as a pale yellow oil or solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Detailed Protocol 1.2: Hydrolysis to 4-(3-Butenyloxy)benzoic Acid

This protocol describes the saponification of the intermediate ester.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Crude Methyl 4-(3-butenyloxy)benzoate206.23~13.5 g~65.71.0
Sodium Hydroxide (NaOH)40.005.26 g131.42.0
Methanol32.04100 mL--
Water18.02100 mL--
Hydrochloric Acid (6M)-As needed--

Procedure:

  • Dissolve the crude methyl 4-(3-butenyloxy)benzoate from the previous step in 100 mL of methanol in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (5.26 g, 131.4 mmol) in 100 mL of water.

  • Add the NaOH solution to the methanolic solution of the ester.

  • Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with ~100 mL of water and cool in an ice bath.

  • While stirring, slowly acidify the solution by adding 6M HCl dropwise. A white precipitate will form. Continue adding acid until the pH is approximately 2.

  • Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product, 4-(3-butenyloxy)benzoic acid, under high vacuum to a constant weight.

Part 2: Synthesis of Precursor 2: 4-Cyanophenol

Principle and Strategy

4-Cyanophenol (p-hydroxybenzonitrile) is a commercially available compound. However, for a comprehensive guide, its synthesis is included. Several routes exist for its preparation.[6] A robust laboratory-scale method involves the nucleophilic aromatic substitution of an activated aryl halide, such as 4-fluorobenzonitrile, with a hydroxide source.[6] In this reaction, a strong base like sodium methoxide is used, which is subsequently hydrolyzed. The reaction proceeds by attack of the nucleophile on the carbon bearing the fluorine atom, facilitated by the electron-withdrawing nature of the cyano group. Subsequent acidification protonates the resulting phenoxide to yield 4-cyanophenol.[6]

Workflow for 4-Cyanophenol Synthesis

Part2_Workflow start Start react React 4-fluorobenzonitrile with Sodium Methoxide in Methanol in an Autoclave start->react heat Heat under pressure (e.g., 220 °C, 6.0 MPa) react->heat cool Cool reaction mixture heat->cool acidify Acidify with HCl (aq) to pH 4 cool->acidify precipitate Precipitate product acidify->precipitate filter_wash Filter and wash the solid product precipitate->filter_wash dry Dry under vacuum filter_wash->dry end Obtain 4-Cyanophenol dry->end

Caption: Experimental workflow for the synthesis of the phenol precursor.

Detailed Protocol 2.1: Synthesis of 4-Cyanophenol

This protocol is adapted from established literature procedures.[6]

ReagentMolar Mass ( g/mol )AmountMoles (mol)Equiv.
4-Fluorobenzonitrile121.11121 g1.01.0
Sodium Methoxide (30% in MeOH)54.02 (solid)360 g2.02.0
Hydrochloric Acid (36%)36.46~105 gAs needed-

Procedure:

  • Caution: This reaction is performed under high temperature and pressure and requires a suitable autoclave and appropriate safety precautions.

  • Charge a clean, dry 1 L autoclave with a 30% solution of sodium methoxide in methanol (360 g, containing ~2.0 mol of NaOMe).

  • Add 4-fluorobenzonitrile (121 g, 1.0 mol) to the autoclave.

  • Seal the autoclave and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the autoclave to 220 °C. The internal pressure will rise to approximately 6.0 MPa.

  • Maintain these conditions with stirring for 5 hours.

  • After the reaction period, stop heating and rapidly cool the autoclave using its cooling system.

  • Once at room temperature, vent any remaining pressure and carefully open the autoclave.

  • Transfer the reaction mixture to a suitable beaker and filter any insoluble materials.

  • Acidify the filtrate with concentrated hydrochloric acid (~105 g) until the pH of the solution reaches 4. A white product will precipitate.

  • Collect the 4-cyanophenol by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

Part 3: Final Esterification to Yield this compound

Principle and Strategy

The final step is the formation of an ester bond between a carboxylic acid and a phenol. Standard Fischer esterification is generally inefficient for phenols. A superior method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic phenol. DMAP acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium species, which accelerates the reaction significantly. The main byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying purification.[7]

Workflow for Final Esterification

Part3_Workflow start Start dissolve Dissolve 4-(3-butenyloxy)benzoic acid, 4-cyanophenol, and DMAP in DCM start->dissolve cool Cool solution to 0 °C (Ice Bath) dissolve->cool add_dcc Add DCC solution dropwise cool->add_dcc stir Stir at 0 °C then warm to RT (Monitor by TLC) add_dcc->stir filter_dcu Filter precipitated DCU stir->filter_dcu wash Wash organic phase with acid, base, and brine filter_dcu->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by column chromatography or recrystallization dry_concentrate->purify end Obtain this compound purify->end

Caption: Experimental workflow for the final DCC/DMAP coupling reaction.

Detailed Protocol 3.1: Synthesis of this compound
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
4-(3-Butenyloxy)benzoic Acid192.215.0 g26.01.0
4-Cyanophenol119.123.4 g28.61.1
Dicyclohexylcarbodiimide (DCC)206.335.9 g28.61.1
4-Dimethylaminopyridine (DMAP)122.170.32 g2.60.1
Dichloromethane (DCM), dry-150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 4-(3-butenyloxy)benzoic acid (5.0 g, 26.0 mmol), 4-cyanophenol (3.4 g, 28.6 mmol), and DMAP (0.32 g, 2.6 mmol).

  • Add 100 mL of dry dichloromethane and stir until all solids are dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate beaker, dissolve DCC (5.9 g, 28.6 mmol) in 50 mL of dry dichloromethane.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the pure this compound.[7][8]

Purification and Characterization

  • Purification: Intermediates are often purified by recrystallization or are used crude if of sufficient purity. The final product requires high purity, especially for liquid crystal applications, and is best purified by flash column chromatography followed by recrystallization.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C=O ester stretch, C-O ether stretch).

    • Mass Spectrometry: To confirm the molecular weight of the compound.

    • Melting Point Analysis: To assess the purity of the final solid product.

Safety Precautions

  • Alkyl Halides: 4-Bromo-1-butene is a volatile and flammable liquid. It is an alkylating agent and should be handled with care in a well-ventilated fume hood.

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should not be allowed to come into contact with the skin. Always wear appropriate gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetone and methanol are flammable. All solvents should be handled in a fume hood.

  • High-Pressure Reactions: The synthesis of 4-cyanophenol as described involves high pressures and temperatures and must only be performed by trained personnel using certified equipment.[6]

  • General Hazards: The final product is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

  • Patents, G. (n.d.). Etherification of phenols.
  • ChemicalBook. (n.d.). 4-Cyanophenol synthesis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Taylor & Francis Online. (n.d.). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent.
  • Wikipedia. (n.d.). Phenol ether.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate.
  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture and Mesomorphic Potential

In the landscape of materials science, the intricate dance between molecular structure and macroscopic properties is a constant source of innovation. This is particularly true in the realm of liquid crystals, where subtle modifications to a molecule's architecture can elicit profound changes in its self-assembling behavior and electro-optical response. This guide provides a comprehensive technical overview of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a calamitic (rod-shaped) liquid crystal, designed for researchers, scientists, and professionals engaged in the development of advanced materials and drug delivery systems. We will delve into its core physicochemical properties, elucidate a robust synthesis methodology, and analyze its characteristic spectral signatures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical applicability.

Molecular Identity and Core Physicochemical Characteristics

This compound is a thermotropic liquid crystal, meaning it exhibits liquid crystalline phases as a function of temperature.[1] Its elongated molecular structure, comprising a rigid core and a flexible terminal chain, is the key determinant of its mesomorphic behavior.

The molecule consists of a central phenyl benzoate core, which provides rigidity and promotes anisotropic intermolecular interactions. One terminus is functionalized with a polar cyano (-C≡N) group, a common feature in liquid crystals that enhances the dipole moment and influences the dielectric anisotropy—a critical parameter for display applications. The other end of the molecule is appended with a flexible 3-butenyloxy chain (-O(CH₂)₂CH=CH₂). The presence of the terminal double bond in this alkoxy chain offers a potential site for polymerization, enabling the formation of liquid crystal polymers and elastomers with unique properties.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource(s)
IUPAC Name (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate[2]
Synonyms 4-(3-Butenyloxy)benzoic Acid 4-Cyanophenyl Ester, p-Cyanophenyl p-(3-butenyloxy)benzoate[3]
CAS Number 114482-57-4[2]
Molecular Formula C₁₈H₁₅NO₃[2]
Molecular Weight 293.32 g/mol [3]
Physical State White to light yellow solid (at 20°C)[3]
Melting Point 82.0 - 86.0 °C (84 °C reference)[3][4]
Purity >97.0% (by GC)[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through an esterification reaction. The following protocol is a well-established and reliable method for synthesizing this class of compounds, leveraging the reaction between a carboxylic acid and a phenol.

Synthesis Workflow

The overall synthetic strategy involves two main stages: the synthesis of the 4-(3-butenyloxy)benzoic acid precursor, followed by its esterification with 4-cyanophenol.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis p_start 4-Hydroxybenzoic acid + 4-Bromo-1-butene p_reagents K₂CO₃, Acetone p_start->p_reagents Williamson Ether Synthesis p_product 4-(3-Butenyloxy)benzoic acid p_reagents->p_product f_start 4-(3-Butenyloxy)benzoic acid + 4-Cyanophenol p_product->f_start f_reagents DCC, DMAP, DCM f_start->f_reagents Steglich Esterification f_product This compound f_reagents->f_product

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of 4-(3-Butenyloxy)benzoic Acid

This precursor is synthesized via a Williamson ether synthesis.[5]

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: While stirring vigorously, add 4-bromo-1-butene (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

  • Purification: The crude product is dissolved in water and acidified with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-butenyloxy)benzoic acid. This intermediate is also commercially available.[6][7][8]

Part B: Synthesis of this compound

The final product is synthesized using a Steglich esterification, which is a mild and efficient method for forming esters from carboxylic acids and alcohols.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-butenyloxy)benzoic acid (1 equivalent), 4-cyanophenol (1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) followed by recrystallization from a solvent such as ethanol or isopropanol to obtain the final product as a white solid.

Spectroscopic Characterization and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.[2]

  • C≡N Stretch: A sharp, characteristic absorption band is expected around 2230 cm⁻¹, corresponding to the stretching vibration of the nitrile group.[9]

  • C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl group.[9]

  • C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether linkages.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are attributed to the aromatic ring C=C stretching vibrations.

  • C=C Stretch (Alkenyl): A weaker band around 1640 cm⁻¹ is expected for the C=C stretching of the terminal butenyl group.

  • =C-H Bending: An out-of-plane bending vibration for the vinyl group is expected around 910-990 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed molecular structure.[2]

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the two phenyl rings will appear as a series of doublets and multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the cyanophenyl ring will be more downfield due to the electron-withdrawing nature of the cyano group.

  • Butenyloxy Chain Protons:

    • The protons of the terminal vinyl group (-CH=CH₂) will appear as multiplets in the δ 5.0-6.0 ppm region.

    • The methylene protons adjacent to the ether oxygen (-OCH₂-) will be a triplet around δ 4.0-4.2 ppm.

    • The other methylene protons (-CH₂-) in the chain will appear as a multiplet around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.

  • Nitrile Carbon: The carbon of the cyano group will appear around δ 118-120 ppm.

  • Aromatic Carbons: The various carbons of the phenyl rings will resonate in the δ 110-165 ppm region.

  • Butenyloxy Chain Carbons: The carbons of the butenyloxy chain will appear in the upfield region, with the vinyl carbons between δ 115-135 ppm and the saturated methylene carbons at higher field strengths.

Liquid Crystalline Properties and Phase Behavior

As a thermotropic liquid crystal, this compound exhibits at least one mesophase between its crystalline solid and isotropic liquid states. Based on its molecular structure and the properties of similar cyanophenyl benzoate compounds, it is expected to exhibit a nematic (N) phase.[10][11]

PhaseTransitions Solid Crystalline Solid Nematic Nematic Liquid Crystal Solid->Nematic T_m (Melting) Nematic->Solid T_c (Crystallization) Isotropic Isotropic Liquid Nematic->Isotropic T_NI (Clearing) Isotropic->Nematic T_IN (Cooling)

Caption: Expected phase transitions for this compound.

Characterization of Mesophases

The identification and characterization of the liquid crystalline phases are performed using two primary techniques:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions.[12] A typical DSC thermogram would show an endothermic peak at the melting point (solid to nematic transition) and another, typically smaller, endothermic peak at the nematic-to-isotropic transition (clearing point). Upon cooling, the corresponding exothermic peaks would be observed.

  • Polarized Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal phase by observing the characteristic optical textures. For a nematic phase, a Schlieren or marbled texture is typically observed.

Concluding Remarks and Future Outlook

This technical guide has provided a detailed overview of the physicochemical properties of this compound. Its synthesis is achievable through standard organic chemistry techniques, and its structure can be unequivocally confirmed by a suite of spectroscopic methods. The presence of the terminal butenyloxy group makes this compound a particularly interesting candidate for the development of liquid crystalline polymers and elastomers, where the double bond can be utilized for cross-linking.

Further research into this compound would benefit from a detailed experimental determination of its liquid crystal phase transition temperatures and associated enthalpies. Investigating the influence of the butenyloxy chain on the mesomorphic properties, in comparison to analogous compounds with saturated alkyl chains, would also provide valuable insights into structure-property relationships in this class of liquid crystals. Such studies will undoubtedly pave the way for the rational design of new materials with tailored properties for advanced applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). [Link]

  • Kelly, S. M. (1984). The synthesis and transition temperatures of benzoate ester derivatives of 2‐fluoro‐4‐hydroxy‐and 3‐fluoro‐4‐hydroxybenzonitriles. Helvetica Chimica Acta, 67(6), 1572-1589. [Link]

  • PubChemLite. 4-(3-butenyloxy)benzoic acid (C11H12O3). [Link]

  • PubChem. 4-(3-Butenyloxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

  • Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. [Link]

  • ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Semantic Scholar. Critical evaluation of liquid crystal transition temperatures I: 4,4'‐alkyl/alkoxyphenylbenzoates. [Link]

  • CP Lab Safety. 4-(3-Butenyloxy)benzoic Acid, 98%+ Purity, C11H12O3, 25 grams. [Link]

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4-Cyanophenyl 4-(3-butenyloxy)benzoate CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Introduction and Core Compound Identification

This compound is a mesogenic compound of significant interest in the field of materials science, particularly in the development of liquid crystals (LCs). Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and a terminal polar cyano group, is characteristic of calamitic (rod-like) liquid crystals.[1][2] The presence of a terminal butenyloxy chain provides a reactive site for polymerization, making it a valuable monomer for the synthesis of side-chain liquid crystal polymers (LCPs) and liquid crystal elastomers (LCEs).

This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, characterization methodologies, and its applications in advanced materials.

  • Compound Name: this compound

  • Synonyms: 4-(3-Butenyloxy)benzoic Acid 4-Cyanophenyl Ester[3][4]

  • CAS Number: 114482-57-4[1][3][4][5][6][7][8][9]

  • Chemical Structure:

    
    (Note: A placeholder image is used. The actual structure consists of a benzoate group where the carboxylic acid proton is replaced by a 4-cyanophenyl group, and the para-position of the benzoate's phenyl ring is substituted with a 3-butenyloxy group.)
    

Physicochemical and Spectroscopic Data

The intrinsic properties of this molecule are critical for its application in liquid crystal formulations. The data presented below is compiled from established chemical databases and supplier specifications.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅NO₃[1][5][6][8]
Molecular Weight 293.32 g/mol [1][5][6][7][8][9]
Appearance White to light yellow crystalline solid[3][5]
Melting Point 82.0 to 86.0 °C[3][5]
Purity (typical) >97.0% (by GC)[3][4][5]
IUPAC Name (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate[3]
SMILES C=CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N[3][4]

Spectroscopic data is essential for structural confirmation. Publicly available data from PubChem serves as a reliable reference for characterization.[3]

  • ¹H NMR & ¹³C NMR: Spectra available, confirming the presence of aromatic, alkene, and ether functionalities.[3]

  • Infrared (IR) Spectroscopy: Key absorptions are expected for the nitrile (C≡N), ester carbonyl (C=O), and C-O ether linkages.[3]

  • Mass Spectrometry (GC-MS): The fragmentation pattern would correspond to the molecular weight of 293.32.[3]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step process. This pathway ensures high yields and purity by first constructing the ether-linked benzoic acid intermediate, followed by esterification.

Overall Synthesis Scheme

The pathway involves an initial Williamson ether synthesis followed by an esterification reaction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification A 4-Hydroxybenzoic acid C 4-(But-3-en-1-yloxy)benzoic acid A->C  K₂CO₃, Acetone, Reflux B 4-Bromobut-1-ene B->C E This compound C->E  DCC, DMAP, DCM, RT D 4-Cyanophenol D->E

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 4-(But-3-en-1-yloxy)benzoic acid

This step utilizes the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[10] The phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, displacing the bromide from 4-bromobut-1-ene.

Protocol:

  • Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and 250 mL of acetone.

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.[6]

  • Addition of Alkyl Halide: Add 4-bromobut-1-ene (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzoic acid spot is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). b. Evaporate the acetone from the filtrate under reduced pressure. c. Dissolve the resulting residue in 150 mL of water and acidify to pH ~2 with 2M HCl. This protonates the carboxylate, causing the product to precipitate.[5] d. Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Validation: The product, 4-(but-3-en-1-yloxy)benzoic acid, should be characterized by NMR and IR to confirm its structure before proceeding.

Step 2: Esterification to Yield this compound

This final step involves the formation of an ester bond between the carboxylic acid intermediate and 4-cyanophenol. A Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective for this transformation, as it proceeds under mild, room-temperature conditions.

Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(but-3-en-1-yloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq) in 100 mL of dry dichloromethane (DCM).

  • DCC Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.2 eq) in 20 mL of dry DCM dropwise over 20 minutes.

    • Causality: DCC is a coupling agent that activates the carboxylic acid for nucleophilic attack by the phenol. The reaction forms a dicyclohexylurea (DCU) byproduct, which is insoluble in DCM and can be easily removed by filtration.[10]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor by TLC.

  • Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU byproduct. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield the final product as a white crystalline solid.

Synthesis and Purification Workflow

G start Start step1 Step 1: Williamson Ether Synthesis (4-Hydroxybenzoic acid + 4-Bromobut-1-ene) start->step1 workup1 Aqueous Work-up & Acidification step1->workup1 product1 Isolate Intermediate: 4-(But-3-en-1-yloxy)benzoic acid workup1->product1 step2 Step 2: Esterification (Intermediate + 4-Cyanophenol + DCC/DMAP) product1->step2 workup2 Filtration & Liquid-Liquid Extraction step2->workup2 purification Column Chromatography / Recrystallization workup2->purification product2 Final Product: This compound purification->product2 end End product2->end

Caption: Workflow from starting materials to purified product.

Applications in Materials Science

The primary application of this compound is as a reactive mesogen (a liquid crystal monomer).

  • Liquid Crystal Displays (LCDs): The cyanophenyl benzoate core is a well-established component in nematic liquid crystal mixtures.[1][2][11] The strong dipole moment of the terminal cyano group leads to a high dielectric anisotropy, which is essential for the low-voltage switching of pixels in display applications.[2]

  • Liquid Crystal Polymers (LCPs) and Elastomers (LCEs): The terminal butenyl group (C=C double bond) is a polymerizable functional group. This allows the monomer to be incorporated into polymer backbones, typically via hydrosilylation or free-radical polymerization. The resulting materials are LCPs or LCEs, which combine the anisotropic properties of liquid crystals with the mechanical properties of polymers. These advanced materials are used in applications such as actuators, sensors, and smart optical films.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][12]

    • H312: Harmful in contact with skin.[3][12]

    • H315: Causes skin irritation.[3][12]

    • H319: Causes serious eye irritation.[3][12]

    • H332: Harmful if inhaled.[3][12]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[3][12]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[12]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[3][12]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • esdchem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

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solubility of 4-Cyanophenyl 4-(3-butenyloxy)benzoate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Cyanophenyl 4-(3-butenyloxy)benzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in various scientific and industrial applications, from drug discovery and formulation to materials science. This guide provides a comprehensive overview of the principles governing the solubility of this compound and presents a detailed, field-proven experimental protocol for its determination in common laboratory solvents. By equipping researchers with a robust methodology, this document aims to facilitate the accurate and reproducible measurement of this crucial parameter, thereby enabling informed decision-making in research and development.

Introduction to this compound and the Significance of Solubility

This compound is an organic molecule with the chemical formula C18H15NO3 and a molecular weight of 293.32 g/mol .[1][2] Its structure, characterized by a cyanophenyl ester of a butenyloxy-substituted benzoic acid, suggests a molecule with both polar (cyano and ester groups) and non-polar (aromatic rings and butenyl chain) regions. This amphiphilic nature makes its solubility behavior complex and highly dependent on the chosen solvent.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in numerous scientific disciplines.[3] In the pharmaceutical industry, poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[4][5][6] Therefore, early assessment of solubility is crucial for lead optimization and formulation development.[6][7] In materials science, the solubility of liquid crystal monomers like this compound is critical for their processing and application in electronic displays and other advanced materials.[8][9]

This guide will provide a theoretical framework for understanding the factors that influence the solubility of this compound and a detailed experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[10] This means that substances with similar polarities are more likely to be miscible or soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Key Factors Influencing the Solubility of this compound:

  • Polarity: The presence of the cyano (-C≡N) and ester (-COO-) groups imparts polarity to the molecule, suggesting potential solubility in polar solvents. The aromatic rings and the butenyloxy chain, however, are non-polar and will favor interactions with non-polar solvents.

  • Hydrogen Bonding: The oxygen atoms in the ester and ether functionalities can act as hydrogen bond acceptors. Solvents that are strong hydrogen bond donors (e.g., water, alcohols) may exhibit enhanced solubility.

  • Molecular Size and Shape: Larger molecules generally have lower solubility due to the increased energy required to create a cavity in the solvent matrix.[10]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[10][11] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice forces.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][12][13] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined analytically.

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and solution phases.[3] The use of an excess of the solid ensures that the solution becomes saturated. The extended equilibration time allows for the dissolution process to reach a steady state, where the rate of dissolution equals the rate of precipitation.[3] Subsequent filtration is critical to remove any undissolved solid particles that could lead to an overestimation of the solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess 4-Cyanophenyl 4-(3-butenyloxy)benzoate B Add a known volume of solvent to vials A->B Add to solvent C Seal vials and place on orbital shaker B->C Seal and mix D Incubate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Equilibrate E Allow vials to settle D->E Settle F Filter supernatant using a 0.22 µm syringe filter E->F Filter G Dilute the filtrate if necessary F->G Prepare for analysis H Analyze by HPLC/UHPLC-UV G->H Inject I Quantify concentration using a calibration curve H->I Quantify J Calculate solubility (e.g., in mg/mL or µg/mL) I->J Final Calculation

Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Protocol:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards by HPLC/UHPLC-UV to generate a calibration curve of peak area versus concentration.

  • Solubility Measurement:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of vials. The exact amount should be recorded.

    • Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[5]

    • After the incubation period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the prepared samples by HPLC/UHPLC-UV.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the filtered and diluted samples.

    • Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Common Solvents at 25 °C

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)
Polar Protic Water80.1Experimental Value
Ethanol24.5Experimental Value
Methanol32.7Experimental Value
Polar Aprotic Acetone20.7Experimental Value
Acetonitrile37.5Experimental Value
Dimethyl Sulfoxide (DMSO)46.7Experimental Value
Non-Polar Dichloromethane9.1Experimental Value
Toluene2.4Experimental Value
Hexane1.9Experimental Value

High-Throughput Screening for Early-Stage Assessment

In early-stage drug discovery and materials science, where rapid screening of a large number of compounds is required, high-throughput solubility assays are often employed.[4][7][14] These methods, such as nephelometry (light scattering), provide a faster, albeit often less precise, measure of kinetic solubility.[6] Kinetic solubility is determined by adding a concentrated stock solution of the compound in a water-miscible solvent (e.g., DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs. While not a measure of true thermodynamic solubility, kinetic solubility provides a valuable early indication of a compound's solubility characteristics.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in various applications. This guide has provided a theoretical foundation for understanding the factors governing its solubility and a detailed, practical protocol for its experimental determination using the gold-standard shake-flask method. By following the methodologies outlined herein, researchers can generate high-quality, reproducible solubility data to guide their research and development efforts. The provided framework for data presentation and the discussion of high-throughput methods further equip scientists with the tools necessary for a comprehensive assessment of this important physicochemical property.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Lin, B., & Pease, J. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 29-36.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858.
  • CHEM 227L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Box, K. J., Völgyi, G., Baka, E., & Comer, J. E. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6546–6552.
  • LibreTexts. (2022). 12: Solubility Equilibria. Retrieved from [Link]

  • Box, K. J., Völgyi, G., Baka, E., & Comer, J. E. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6546–6552.
  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

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molecular weight and formula of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of materials science, particularly for the synthesis of liquid crystals and polymers. This document details the molecule's fundamental physicochemical properties, offers validated, step-by-step protocols for its multi-step synthesis and the synthesis of its precursors, and outlines robust analytical methods for its characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that protocols are self-validating and reproducible. While the primary application of this molecule lies in electronic and optical materials, this guide also explores the broader relevance of its chemical functionalities and synthetic strategies to the field of drug development, particularly in the construction of novel molecular scaffolds and biosensor design.

Introduction: A Molecule Bridging Materials Science and Synthetic Chemistry

This compound (CAS No: 114482-57-4) is a calamitic (rod-shaped) organic molecule that has garnered significant interest as a building block for liquid crystalline materials.[1][2] Its structure is characterized by a rigid core composed of two phenyl rings linked by an ester group, a polar terminal cyano (-C≡N) group, and a flexible butenyloxy tail (-O-(CH₂)₂-CH=CH₂). This unique combination of a rigid, polarizable core and a flexible, reactive tail imparts the specific mesogenic properties required for forming stable nematic and smectic liquid crystal phases.[1][3]

The strong dipole moment of the terminal cyano group promotes the intermolecular interactions necessary for the parallel molecular alignment characteristic of the nematic phase, a critical feature for applications in liquid crystal displays (LCDs) and optical sensors.[1][4] The benzoate ester core contributes to the molecule's thermal stability and birefringence.[2]

For researchers and professionals in drug development, this molecule serves as an excellent case study in multi-step organic synthesis, employing foundational reactions such as Williamson ether synthesis and Steglich esterification. Furthermore, the terminal alkene on the butenyloxy chain represents a versatile chemical handle. This functional group can be readily modified through reactions like olefin metathesis, click chemistry, or thiol-ene reactions, providing a pathway to tether the molecule to polymers, surfaces, or biomolecules. This functionality is highly relevant in the development of targeted drug delivery systems, diagnostic biosensors, and functionalized biomaterials.[5]

Physicochemical and Spectroscopic Properties

The essential properties of this compound are summarized below, providing a baseline for its handling, characterization, and application.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅NO₃[1][3][6][7]
Molecular Weight 293.32 g/mol [1][3][6][7]
CAS Number 114482-57-4[1][3][6]
Appearance White to light yellow solid[3][8]
Melting Point 84 °C[3]
Purity ≥97.0% (by GC)[3][8]
IUPAC Name (4-cyanophenyl) 4-(but-3-en-1-yloxy)benzoate[9]
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in alcohols.General chemical principles

Overall Synthetic Workflow

The synthesis of this compound is a two-step process starting from commercially available materials. The workflow involves an initial etherification to attach the butenyloxy tail, followed by an esterification to couple the two aromatic rings.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Steglich Esterification A 4-Hydroxybenzoic acid C 4-(3-Butenyloxy)benzoic acid A->C  K₂CO₃, DMF, 80°C B 4-Bromo-1-butene B->C E This compound C->E DCC, DMAP, DCM, RT   D 4-Cyanophenol D->E

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound and its key precursor.

Synthesis of Precursor: 4-(3-Butenyloxy)benzoic Acid

This procedure utilizes a standard Williamson ether synthesis to couple the alkyl halide with the phenoxide generated in situ from 4-hydroxybenzoic acid.

  • Principle: The phenolic proton of 4-hydroxybenzoic acid is acidic and is deprotonated by a mild base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of 4-bromo-1-butene in an Sₙ2 reaction to form the ether linkage. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation without hindering the nucleophilicity of the phenoxide.

  • Materials:

    • 4-Hydroxybenzoic acid (1.0 eq)[10]

    • 4-Bromo-1-butene (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 4-hydroxybenzoic acid).

    • Add 4-bromo-1-butene (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(3-butenyloxy)benzoic acid as a white solid.[11][12][13][14]

Synthesis of this compound

This final step employs a Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent.

  • Principle: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of 4-(3-butenyloxy)benzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst, facilitating the attack of the alcohol to form the ester and releasing the dicyclohexylurea (DCU) byproduct. Dichloromethane (DCM) is used as it is an inert solvent that dissolves the reactants well.

  • Materials:

    • 4-(3-Butenyloxy)benzoic acid (1.0 eq)

    • 4-Cyanophenol (1.05 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with additional DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, this compound.

Structural Elucidation and Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic techniques. While full spectra are available from databases such as PubChem[9], the expected analytical data are summarized below.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Vinyl protons: ~5.8-6.0 ppm (m, 1H, -CH=), ~5.0-5.2 ppm (m, 2H, =CH₂). Aromatic protons: ~8.1 ppm (d, 2H), ~7.8 ppm (d, 2H), ~7.3 ppm (d, 2H), ~7.0 ppm (d, 2H). Alkyl protons: ~4.1 ppm (t, 2H, -O-CH₂-), ~2.6 ppm (q, 2H, -CH₂-CH=).
¹³C NMR Carbonyl: ~164 ppm. Nitrile: ~118 ppm. Aromatic/Vinyl: ~105-165 ppm region. Alkyl: ~68 ppm (-O-CH₂-), ~34 ppm (-CH₂-CH=).
FT-IR (cm⁻¹)C≡N stretch: ~2230. C=O stretch (ester): ~1740. C=C stretch (alkene): ~1640. C-O stretch (ester/ether): ~1270, ~1160. Aromatic C-H bends: ~850-750.
Mass Spec. [M+H]⁺: m/z = 294.11.
Chromatographic Analysis

Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is standard for commercial-grade material.[3][8]

Applications and Future Directions

Core Application: Liquid Crystals

The primary application of this compound is as a component in liquid crystal mixtures for display and sensor technologies.[1][4][15] Its molecular structure provides the necessary positive dielectric anisotropy and a suitable mesomorphic temperature range. By incorporating it into eutectic mixtures with other liquid crystal intermediates, formulators can create materials with broad operating temperature ranges and high stability, essential for robust electronic devices.[2]

Relevance to Drug Development and Advanced Materials

For scientists in pharmaceutical and biomedical research, the true value of this molecule lies in the utility of its functional groups.

  • Biosensor Development: The liquid crystalline properties can be harnessed to create highly sensitive biosensors. When these molecules are aligned on a surface, their orientation can be disrupted by the binding of a target analyte (e.g., a protein or DNA strand), leading to a detectable optical signal.[1]

  • Polymerizable Systems: The terminal alkene is a reactive site for polymerization. This allows for the creation of side-chain liquid-crystalline polymers, where the mesogenic units are attached to a flexible polymer backbone. These materials can form highly ordered, self-assembled nanostructures and are being explored for applications in drug delivery, tissue engineering, and microfabrication.[3]

  • Bioconjugation and Linker Chemistry: The butenyloxy group serves as a versatile linker. The alkene can be functionalized post-synthesis to attach the molecule to biologically active compounds, fluorescent dyes, or targeting ligands. This is a common strategy in drug development for creating antibody-drug conjugates (ADCs) or targeted imaging agents.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][9]

  • Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a well-defined organic compound with a primary, established role in the formulation of advanced liquid crystal materials. Its synthesis is straightforward, relying on robust and well-understood organic reactions. Beyond its immediate application, its structure provides a valuable platform for researchers in diverse fields. The combination of a mesogenic core and a reactive terminal group offers significant potential for the development of next-generation functional polymers, biosensors, and advanced materials relevant to both the electronics and biomedical industries.

References

  • Umeda, T., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Retrieved from [Link]

  • Gray, G. W., et al. (1982). U.S. Patent No. 4,309,304. Google Patents.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600247, this compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Hughes, J. R., & Raynes, E. P. (1979). U.S. Patent No. 4,147,651. Google Patents.
  • Amerigo Scientific. (n.d.). 4-(3-Butenyloxy)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544452, 4-(3-Butenyloxy)benzoic acid. PubChem. Retrieved from [Link]

  • Lagerwall, J. P. F. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today. Retrieved from [Link]

  • ESD-CHEM. (n.d.). This compound. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(3-Butenyloxy)benzoic Acid, 98%+ Purity, C11H12O3, 25 grams. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

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potential research areas for 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Potential Research Areas for 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting New Frontiers for a Versatile Mesogen

As a Senior Application Scientist, one recognizes that the true potential of a molecule often lies beyond its initial characterization. This compound is a case in point. While its classification as a calamitic (rod-like) liquid crystal is straightforward, its true value is encoded in its specific functional groups: the polar cyano terminus, the rigid phenyl benzoate core, and critically, the reactive butenyloxy tail. This is not merely another liquid crystal; it is a functional monomer, a building block for advanced materials. This guide eschews a simple data-sheet presentation. Instead, it serves as a strategic roadmap, proposing tangible and innovative research directions grounded in the molecule's inherent chemical architecture. We will explore not just what this molecule is, but what it can become—from next-generation optical films to speculative, yet plausible, biomedical applications.

Molecular Architecture and Foundational Properties

This compound is a thermotropic liquid crystal, meaning its ordered phases (mesophases) are induced by temperature changes.[1] Its structure is a classic example of the molecular engineering required for liquid crystallinity.

Caption: Key structural components of this compound.

  • Rigid Core (Phenyl Benzoate): This aromatic core provides the structural rigidity and linearity necessary for molecules to align directionally, which is the essence of the liquid crystalline state.[2] This rod-like shape promotes the long-range orientational order characteristic of the nematic phase.[2][3]

  • Cyano Group (-CN): This terminal group is strongly polar, creating a significant dipole moment along the molecular axis.[2] This enhances intermolecular dipole-dipole interactions, which helps to stabilize the parallel alignment of molecules in the nematic phase and makes the material highly responsive to electric fields.[2]

  • Butenyloxy Tail (-O-(CH₂)₂-CH=CH₂): This flexible tail adds a crucial element of reactivity. The terminal double bond is a polymerizable site, allowing the molecule to act as a liquid crystal monomer (LCM).[4] This functionality is the gateway to forming highly ordered, cross-linked polymer networks.

The combination of these features suggests that the compound will exhibit a nematic liquid crystal phase over a specific temperature range, a property that is foundational to its application in electro-optical devices.[1]

Core Research Area 1: Polymerizable Systems and Anisotropic Networks

The most compelling research avenue for this molecule is leveraging its terminal alkene group for polymerization. By polymerizing the monomer while it is in an aligned liquid crystal phase, one can permanently lock in the molecular order, creating a solid material with the anisotropic properties of the liquid crystal.

Polymer-Stabilized Liquid Crystals (PSLCs)

In this approach, a small amount (typically <10% by weight) of the reactive monomer, this compound, is mixed with a non-reactive host liquid crystal. The mixture is then aligned and exposed to UV radiation, causing the monomer to form a cross-linked polymer network that permeates the liquid crystal host.

Causality of Experimental Choice: The goal is not to fully polymerize the sample, but to create a "scaffold" that provides anchoring energy to the surrounding liquid crystal molecules.[5] This can dramatically improve electro-optical performance by reducing response times and eliminating hysteresis, which are critical for display and shutter applications.[6]

Experimental Protocol: Fabrication of a PSLC Electro-Optical Cell

  • Mixture Preparation: Prepare a mixture of a host nematic liquid crystal (e.g., 5CB) with 3-5 wt% of this compound and ~0.5 wt% of a suitable photoinitiator (e.g., Irgacure 651). Ensure complete dissolution via gentle heating and sonication.

  • Cell Filling: Introduce the mixture into an indium tin oxide (ITO)-coated glass cell with a defined spacing (e.g., 5-10 μm) via capillary action at a temperature where the mixture is isotropic. The inner surfaces of the cell should have a rubbed polyimide alignment layer to promote planar alignment.

  • Alignment & Curing: Cool the cell slowly into the nematic phase. Apply an AC voltage across the ITO electrodes to ensure a well-aligned homeotropic (perpendicular) or planar (parallel) state. While maintaining the alignment, expose the cell to UV light (e.g., 365 nm) with a controlled intensity (e.g., 10-20 mW/cm²) for a specific duration to initiate polymerization.

  • Characterization: Evaluate the electro-optical response (voltage-transmittance curve), switching times (rise and decay), and morphology of the polymer network using Scanning Electron Microscopy (SEM) after removing the host LC.

PSLC_Workflow A 1. Prepare Mixture (Host LC + Monomer + Initiator) B 2. Fill ITO Cell (Capillary Action) A->B C 3. Align LC Phase (Temperature Control + E-Field) B->C D 4. UV Cure (Photopolymerization) C->D E 5. Characterize (Electro-optics, SEM) D->E

Caption: Workflow for the fabrication and characterization of a Polymer-Stabilized Liquid Crystal (PSLC) cell.

Liquid Crystal Elastomers (LCEs)

A more advanced application involves creating fully dense, cross-linked networks known as Liquid Crystal Elastomers. These materials uniquely couple rubbery elasticity with liquid crystalline order. This coupling allows them to undergo large, reversible shape changes in response to stimuli like heat or light, making them prime candidates for artificial muscles, soft robotics, and actuators.[3]

Research Focus: The butenyloxy group is monofunctional. To create an elastomer, it must be copolymerized with a bifunctional or multifunctional crosslinker. Research should focus on varying the crosslinker concentration to tune the mechanical properties (e.g., Young's modulus) and the actuation response of the resulting elastomer.

Core Research Area 2: Advanced Electro-Optical and Photonic Materials

The inherent properties of the cyanophenyl benzoate core make this molecule and its derivatives suitable for a range of electro-optical applications, beyond standard displays.[2]

High-Frequency Phase Shifters

The strong dipole moment from the cyano group allows for efficient rotation of the molecules under an electric field. This rotation changes the effective refractive index experienced by light passing through the material. At microwave and millimeter-wave frequencies, this principle can be used to create tunable phase shifters, a key component in phased-array antennas for 5G/6G communications and radar systems.

Research Focus: Characterize the dielectric anisotropy and viscosity of the pure monomer and its mixtures. The key objective is to maximize the tuning range (high dielectric anisotropy) while minimizing the response time (low viscosity).

Table: Target Properties for High-Frequency Applications

PropertyTarget ValueRationale
Dielectric Anisotropy (Δε)> +10Provides a large phase shift for a given voltage.
Birefringence (Δn)> 0.15Important for optical applications, allows for thinner devices.[7]
Viscosity (γ)< 50 mPa·sEnsures fast switching speeds.
Clearing Point (Tₙᵢ)> 100 °CProvides a wide operational temperature range.[7]
Chiral Nematic Systems for Smart Sensors and Reflective Films

By introducing a small amount of a chiral dopant, the nematic phase of this compound can be transformed into a cholesteric (or chiral nematic) phase.[1] This phase exhibits a helical structure that selectively reflects light of a specific wavelength (color). The pitch of this helix, and thus the reflected color, is highly sensitive to temperature, electric fields, and the presence of chemical vapors.

Research Focus: After polymerization, this selective reflection can be permanently fixed, creating optical filters or brilliantly colored films. Alternatively, leaving the system unpolymerized allows for the creation of dynamic sensors where a change in temperature or exposure to an analyte causes a visible color change.

Core Research Area 3: Bio-Inspired and Biomedical Applications

While less conventional, the molecular structure holds potential for investigation by drug development and biomaterials scientists. Benzoate-based liquid crystals have been explored for their biological characteristics, including antipathogenic activity and use in drug delivery systems.[8][9]

Causality of Research Direction: The molecule's amphiphilic nature (polar head, nonpolar tail) is reminiscent of lipids that form cell membranes. This raises the possibility of self-assembly in aqueous environments or interaction with biological surfaces. The polymerizable tail offers a unique advantage: the ability to form stabilized, functional nanostructures.

Polymerizable Vesicles (Polymersomes) for Drug Delivery

In an aqueous environment, the molecule could potentially self-assemble into vesicles (hollow spheres). By initiating polymerization (e.g., via a water-soluble initiator), these vesicles could be cross-linked into stable "polymersomes."

Experimental Protocol: Screening for Self-Assembly and Polymerization

  • Thin Film Hydration: Dissolve the monomer in an organic solvent (e.g., chloroform). Evaporate the solvent in a round-bottom flask to create a thin film.

  • Hydration: Add an aqueous buffer solution (and potentially a water-soluble drug for encapsulation studies) and agitate the flask at a temperature above the monomer's melting point to form a suspension of multilamellar vesicles.

  • Sonication/Extrusion: Use a probe sonicator or pass the suspension through polycarbonate membranes with defined pore sizes to create smaller, unilamellar vesicles.

  • Characterization: Use Dynamic Light Scattering (DLS) to determine the size distribution of the vesicles. Visualize their morphology using Transmission Electron Microscopy (TEM).

  • Stabilization: Add a water-soluble photoinitiator to the vesicle suspension and expose to UV light to trigger polymerization within the vesicle membrane. Confirm stabilization by observing resistance to surfactants that would disrupt non-polymerized vesicles.

Antimicrobial Surfaces

Ester-based compounds can exhibit antimicrobial properties.[8] The butenyloxy group provides a means to covalently graft the molecule onto a surface (e.g., a medical device or packaging material). Subsequent polymerization could create a robust, functional coating.

Research Focus: Synthesize a derivative of the molecule with a silane coupling agent at the end of the alkyl chain. This would allow for covalent attachment to glass or silicon-based surfaces. The antimicrobial efficacy of these functionalized surfaces could then be tested against relevant bacterial and fungal strains (e.g., S. aureus, E. coli).[8][9]

Conclusion: A Molecule of Latent Potential

This compound should be viewed not as a final product, but as a versatile platform. Its true scientific and commercial value will be realized by exploring the research avenues proposed herein. The polymerizable tail is its most distinguishing feature, offering a direct path to the creation of robust, anisotropic materials like PSLCs and LCEs. Concurrently, its strong dipole moment makes it a compelling candidate for advanced electro-optical devices. Finally, the speculative but intriguing potential for biomedical applications warrants preliminary investigation, particularly for researchers looking to bridge the gap between materials science and drug delivery. The successful exploration of these areas will depend on a multidisciplinary approach, combining expertise in organic synthesis, polymer science, materials characterization, and potentially, microbiology.

References

  • Daken Chemical. (n.d.). Exploring the Application of 4-Cyanophenyl-4′-N-Propylbenzoate as a Nematic Liquid Crystal Intermediate.
  • Cole, H. S., & Aftergut, S. (1982). Liquid crystal compositions for multiplexed displays. U.S. Patent No. 4,309,304.
  • TCI Chemicals. (n.d.). Liquid Crystal Materials.
  • Aftergut, S., & Cole, H. S. (1979). Biphenyl based liquid crystal compositions. U.S. Patent No. 4,147,651.
  • Yamaguchi, D., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI.
  • Alaasar, M., et al. (2017). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central.
  • Cîrîc, L., et al. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. IntelCentru.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • LookChem. (n.d.). Cas no 114482-57-4 (4-(3-Butenyloxy)benzoic Acid 4-Cyanophenyl Ester).
  • ResearchGate. (2016). Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity.
  • Du, F., Gauza, S., & Wu, S.-T. (2014). Synthesis and Application of a Novel Liquid Crystal Monomer 1,4-di-[4-(3-acryloyloxyhexyloxy)benzoyloxy]-2-methyl Benzene. ResearchGate.
  • Wang, C., et al. (2023). A Review of Developments in Polymer Stabilized Liquid Crystals. MDPI.

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Spectroscopic and Synthetic Elucidation of 4-Cyanophenyl 4-(3-butenyloxy)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a liquid crystal intermediate. The document details the methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive, field-proven protocol for its synthesis via Steglich esterification is presented, underscoring the rationale behind experimental choices to ensure reproducibility and high purity. This guide is intended for researchers and professionals in materials science and drug development, offering a holistic understanding of this compound's characterization.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of advanced functional materials, particularly in the realm of liquid crystals.[1] Its molecular architecture, featuring a rigid aromatic core functionalized with a terminal cyano group and a flexible butenyloxy chain, imparts the mesogenic properties essential for liquid crystal display (LCD) technologies and other optoelectronic applications. The terminal double bond in the butenyloxy tail also offers a reactive handle for polymerization, enabling the formation of liquid crystal polymers with unique electro-optical properties.

Accurate structural confirmation and purity assessment are paramount in the development of high-performance materials. This guide provides a definitive spectroscopic and synthetic overview of this compound, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Synthesis of this compound via Steglich Esterification

The synthesis of the title compound is efficiently achieved through a Steglich esterification, a mild and highly effective method for forming ester bonds between a carboxylic acid and an alcohol.[2][3] This method is particularly advantageous as it proceeds at room temperature, minimizing the risk of side reactions and decomposition of thermally sensitive functional groups. The reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[4]

The synthesis involves the reaction of two key precursors: 4-(3-butenyloxy)benzoic acid[5][6] and 4-cyanophenol.[7][8][9]

Experimental Protocol: Synthesis

Step 1: Reactant Preparation

  • In a 250 mL round-bottom flask, dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq.) and 4-cyanophenol (1.0 eq.) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Esterification Reaction

  • In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM (50 mL).

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a white solid.

Diagram of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Work-up & Purification A 4-(3-butenyloxy)benzoic acid + 4-cyanophenol B Anhydrous DCM A->B Dissolve C DMAP (catalyst) B->C Add D DCC in Anhydrous DCM C->D Add dropwise E Stir at 0°C, then RT D->E 12-18 hours F Filter DCU E->F G Aqueous Washes F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity and purity of the synthesized this compound were confirmed using a suite of spectroscopic techniques. The data presented herein are representative and are based on information available in the Spectral Database for Organic Compounds (SDBS).[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.[1]

¹H NMR (300 MHz, CDCl₃)

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15d, J = 8.8 Hz2HAr-H (ortho to C=O)
7.74d, J = 8.5 Hz2HAr-H (ortho to CN)
7.33d, J = 8.5 Hz2HAr-H (meta to CN)
6.99d, J = 8.8 Hz2HAr-H (meta to C=O)
5.98 - 5.85m1H-CH=CH₂
5.18 - 5.09m2H-CH=CH₂
4.10t, J = 6.5 Hz2H-O-CH₂-
2.58qt, J = 6.5, 1.4 Hz2H-CH₂-CH=
¹³C NMR (75 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Chemical Shift (δ) ppmAssignment
164.2C=O (ester)
163.5Ar-C (C-O)
154.8Ar-C (C-OOC)
134.0-CH=CH₂
133.8Ar-C (ortho to CN)
132.2Ar-C (ortho to C=O)
122.9Ar-C (meta to CN)
121.8Ar-C (ipso to C=O)
118.4-CH=CH₂
118.2C≡N
114.4Ar-C (meta to C=O)
110.8Ar-C (ipso to CN)
67.5-O-CH₂-
33.6-CH₂-CH=
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum was obtained using a KBr wafer technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3075Medium=C-H stretch (alkene and aromatic)
2930MediumC-H stretch (alkane)
2230StrongC≡N stretch (nitrile)
1735StrongC=O stretch (ester)
1605StrongC=C stretch (aromatic)
1270StrongC-O stretch (ester)
1165StrongC-O stretch (ether)
920Medium=C-H bend (alkene)

The IR spectrum clearly confirms the presence of the key functional groups: the nitrile (2230 cm⁻¹), the ester carbonyl (1735 cm⁻¹), the aromatic rings (1605 cm⁻¹), and the terminal alkene (3075, 920 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Molecular Ion (M⁺): m/z = 293.1

  • Major Fragments: m/z = 175, 121, 119

The molecular ion peak at m/z 293.1 confirms the molecular weight of the compound (C₁₈H₁₅NO₃). The major fragment ions can be attributed to the cleavage of the ester bond.

Proposed Mass Fragmentation Pathway

G cluster_0 Molecular Ion cluster_1 Fragmentation mol [C₁₈H₁₅NO₃]⁺˙ m/z = 293 frag1 [C₁₁H₁₁O₂]⁺ m/z = 175 mol->frag1 Loss of C₇H₄NO radical frag2 [C₇H₄NO]⁺ m/z = 119 mol->frag2 Loss of C₁₁H₁₁O₂ radical frag3 [C₇H₅O]⁺ m/z = 121 frag1->frag3 Rearrangement & Loss of C₄H₄

Caption: Proposed fragmentation of this compound.

The fragmentation pattern is consistent with the structure, showing cleavage at the ester linkage to give the 4-(3-butenyloxy)benzoyl cation (m/z 175) and the 4-cyanophenoxy radical, or the 4-cyanophenoxy cation (m/z 119) and the 4-(3-butenyloxy)benzoyl radical. The fragment at m/z 121 corresponds to the benzoyl cation, a common fragment in benzoate esters.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and spectroscopic characterization of this compound. The detailed experimental protocol for its synthesis via Steglich esterification offers a reliable and efficient method for obtaining this valuable liquid crystal intermediate. The presented NMR, IR, and MS data, and their interpretation, provide a robust framework for the structural verification and quality control of this compound. This guide serves as a valuable resource for scientists and researchers engaged in the design and synthesis of novel functional materials.

References

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thermal properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Thermal Properties and Mesophase Characterization of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a calamitic (rod-shaped) organic molecule with significant potential for forming thermotropic liquid crystalline phases. Its molecular architecture, comprising a rigid aromatic core, a highly polar cyano (-C≡N) terminus, and a flexible butenyloxy tail, is characteristic of materials designed for applications in electro-optical devices and advanced materials. The terminal double bond in the butenyloxy group further suggests utility as a reactive mesogen for the formation of liquid crystal polymers. A thorough understanding of its thermal properties is the foundational step for any potential application.

This guide provides a comprehensive framework for the complete thermal characterization of this compound. We move beyond a simple listing of properties to detail the integrated experimental workflow and the scientific rationale underpinning the analytical choices. The core of this guide is a validated, two-pronged approach utilizing Differential Scanning Calorimetry (DSC) for quantitative thermal analysis and Polarized Optical Microscopy (POM) for definitive mesophase identification. By following the protocols outlined herein, researchers can build a complete and reliable thermal profile of this, and similar, novel liquid crystalline materials.

Introduction: Molecular Structure as a Predictor of Function

The field of liquid crystals (LCs) is driven by the precise engineering of molecular architecture to achieve specific physical properties.[1] Compounds based on a cyanophenyl benzoate core are a well-established class of nematic liquid crystals, valued for their chemical stability and strong positive dielectric anisotropy, which is essential for technologies like liquid crystal displays (LCDs).[2]

The molecule this compound (CAS 114482-57-4) is a compelling subject for investigation due to its distinct structural motifs:

  • Rigid Mesogenic Core: The p-substituted phenyl benzoate structure provides the necessary rigidity and linearity for anisotropic molecular alignment.[3]

  • Polar Cyano Group: The terminal nitrile group (-C≡N) imparts a strong dipole moment. This feature promotes the dipole-dipole interactions between molecules that are crucial for stabilizing a long-range, orientationally ordered nematic phase.[2]

  • Flexible Alkenyloxy Tail: The 4-(3-butenyloxy) group acts as a flexible spacer that disrupts perfect crystalline packing, thereby lowering the melting point and enabling the formation of a liquid crystalline phase over a usable temperature range.[3]

  • Reactive Terminus: The terminal vinyl group (C=C) presents a site for polymerization, allowing the liquid crystalline order to be permanently locked into a polymer network.

Given these features, it is highly probable that this compound exhibits thermotropic liquid crystalline behavior, transitioning from a crystalline solid to one or more mesophases upon heating before becoming an isotropic liquid. This guide outlines the definitive experimental pathway to confirm this hypothesis and quantify the associated thermal parameters.

The Integrated Workflow for Thermal Characterization

The accurate characterization of a potential liquid crystal is not reliant on a single technique but on the synergy between complementary methods. DSC provides the quantitative energetic data (temperatures and enthalpies of transition), while POM provides the qualitative visual evidence needed to identify the type of mesophase.

G cluster_0 Preparation & Screening cluster_1 Identification & Confirmation cluster_2 Analysis & Reporting synthesis Synthesis & Purity (>99.5%) dsc1 Initial DSC Scan (Heat-Cool-Heat Cycle) synthesis->dsc1 Identifies thermal events pom Polarized Optical Microscopy (POM) with Hot Stage dsc1->pom Guides temperature ranges data Correlated Data Analysis pom->data report Final Thermal Profile Report data->report

Caption: Integrated workflow for liquid crystal thermal analysis.

Experimental Protocols: A Self-Validating System

Differential Scanning Calorimetry (DSC): Quantitative Thermal Event Detection

DSC is the cornerstone technique for detecting phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[4][5] Endothermic events (heat absorption), like melting, and exothermic events (heat release), like crystallization, are recorded as peaks.

Expertise in Action: The "Why" Behind the Protocol A standard heat-cool-heat cycle is employed not just for data collection, but to ensure the results are intrinsic to the material. The first heating scan serves to erase the sample's prior thermal history (e.g., solvent evaporation, unknown crystalline states). The subsequent cooling scan is critical, as some liquid crystal phases, known as monotropic phases , only appear upon cooling from the isotropic liquid state and are not observable during heating.[6][7] The second heating scan then reveals the material's reproducible thermal behavior.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified (>99.5%) this compound into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to prevent mass loss if the material has any volatility.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

  • Atmosphere: Use a dry, inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation of the sample at elevated temperatures.

  • Thermal Program:

    • Segment 1 (Equilibration): Equilibrate the sample at a temperature well below any expected transitions (e.g., 25 °C).

    • Segment 2 (First Heat): Heat the sample from 25 °C to a temperature safely above the expected clearing point (e.g., 150 °C) at a controlled rate of 10 °C/min. This rate is a good balance between resolution and sensitivity.

    • Segment 3 (Isothermal Hold): Hold the sample at 150 °C for 2-3 minutes to ensure complete melting into the isotropic phase.

    • Segment 4 (Cooling): Cool the sample from 150 °C back to 25 °C at 10 °C/min.

    • Segment 5 (Second Heat): Re-heat the sample from 25 °C to 150 °C at 10 °C/min.

  • Data Analysis:

    • Identify endothermic and exothermic peaks in the heating and cooling curves.

    • Determine the onset temperature (T_onset) and peak temperature (T_peak) for each transition.

    • Integrate the area under each peak to calculate the enthalpy of transition (ΔH) in Joules per gram (J/g).

Polarized Optical Microscopy (POM): Visual Mesophase Identification

While DSC quantifies thermal transitions, it cannot identify the phase type. POM is the definitive tool for this purpose.[8][9] It leverages the anisotropic nature of liquid crystals. When placed between two crossed polarizers, an isotropic liquid appears black (optically extinct), whereas an anisotropic liquid crystal phase will be birefringent, producing characteristic colorful textures.[10]

Step-by-Step POM Protocol:

  • Sample Preparation: Place a small amount of the compound on a clean microscope slide. Gently heat the slide on a calibrated hot stage until the sample melts into the isotropic liquid. Place a coverslip on top to create a thin, uniform film.

  • Observation on Cooling: While viewing through the microscope with crossed polarizers, slowly cool the sample from the isotropic state (e.g., from 150 °C) at a rate comparable to the DSC scan (e.g., 10 °C/min).

  • Texture Identification: At the temperature corresponding to the first exothermic peak observed in the DSC cooling scan, droplets of the new phase will nucleate from the black isotropic background. For a nematic phase, these droplets will coalesce into a characteristic "threaded" or "schlieren" texture.[10]

  • Observation on Heating: Continue cooling until crystallization occurs (the texture will change to a crystalline form). Then, slowly heat the sample, noting the temperatures at which the crystalline solid melts into the liquid crystal phase and finally clears back to the isotropic liquid.

  • Correlation: The temperatures of these visual texture changes must correlate with the transition temperatures recorded by DSC to build a validated thermal profile.

Interpreting the Results: Building the Thermal Profile

The combination of DSC and POM data allows for the unambiguous assignment of phase transitions. The expected behavior for a simple nematic liquid crystal like this compound is illustrated below.

G C Crystalline Solid (Cr) N Nematic Phase (N) C->N T_m (Melting) Endotherm I Isotropic Liquid (I) N->I T_c (Clearing) Endotherm I_cool->N_cool T_c' Exotherm N_cool->C_cool T_k' (Crystallization) Exotherm

Caption: Expected phase transition sequence upon heating and cooling.

Hypothetical Data Summary

The data obtained would be summarized in a table for clarity. The following serves as a template for presenting the experimental results for this compound.

TransitionScan TypeOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (J/g)POM Observation / Texture
Crystal → Nematic2nd HeatTmTm,peakΔHmCrystalline solid melts to a birefringent fluid
Nematic → Isotropic2nd HeatTcTc,peakΔHcSchlieren/threaded texture vanishes to a dark field
Isotropic → Nematic1st CoolTc'Tc,peak'-ΔHc'Birefringent droplets appear and coalesce
Nematic → Crystal1st CoolTk'Tk,peak'-ΔHk'Fluid crystallizes, texture changes significantly

Note: This table is a template. Actual values for Tm, Tc, and ΔH must be determined experimentally.

Conclusion

The systematic investigation of the is paramount to unlocking its potential as a liquid crystal material. The integrated application of Differential Scanning Calorimetry and Polarized Optical Microscopy, as detailed in this guide, provides a robust and self-validating methodology. This approach ensures not only the accurate measurement of transition temperatures and enthalpies but also the definitive identification of the mesophases. The resulting thermal profile establishes the material's operational temperature range and provides critical data for quality control, further research, and the rational design of advanced materials and electro-optical devices.

References

  • Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. (2023). AZoM.com. Available at: [Link]

  • Introduction to Liquid Crystals. Kent State University. Available at: [Link]

  • Introduction to Liquid Crystals. Soft Matter Lab, University of Colorado Boulder. Available at: [Link]

  • How to analyze liquid crystals?. ResearchGate. Available at: [Link]

  • Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. ResearchGate. Available at: [Link]

  • Liquid crystal. Wikipedia. Available at: [Link]

  • Fundamental Introduction of Liquid Crystals. IIP Series. Available at: [Link]

  • Recent Characterization and Applicability of Polymorphism: Liquid Crystal. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Summary of DSC and POM analyses of LCs of type 3. ResearchGate. Available at: [Link]

  • The Liquid Crystal Properties of Some Cyano-Substituted Aryl Esters. Taylor & Francis Online. Available at: [Link]

  • Temperature effects on the ftir spectra of nematic liquid crystals. ResearchGate. Available at: [Link]

  • Characterization of Liquid Crystals. Rev.Adv. Mater. Sci. Available at: [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Available at: [Link]

  • Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. Available at: [Link]

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An In-depth Technical Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate: A Key Reactive Mesogen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a significant yet specialized liquid crystal monomer. This document delves into the historical context of its development within the field of reactive mesogens, its molecular design rationale, detailed synthesis protocols for the compound and its precursors, and its pivotal role in the creation of advanced polymeric materials such as liquid crystal elastomers (LCEs). This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are engaged with stimuli-responsive materials and advanced polymer networks.

Introduction: The Advent of Reactive Mesogens

The field of liquid crystals has evolved significantly from their initial application in display technologies. A pivotal advancement has been the development of reactive mesogens (RMs) , which are liquid crystalline molecules containing polymerizable functional groups.[1][2] These molecules combine the self-assembling, anisotropic properties of liquid crystals with the ability to be chemically cross-linked into solid, ordered polymer networks.[2] this compound emerges from this class of materials, designed not for display applications, but for the fabrication of dynamic, stimuli-responsive materials.

The core concept behind RMs is the permanent fixation of a specific liquid crystalline alignment (e.g., nematic, smectic) into a robust polymer film or elastomer.[2] This is achieved by orienting the monomers in their liquid crystal phase and then initiating polymerization, typically through UV light or heat. The resulting polymer network inherits the anisotropy of the liquid crystal phase, leading to materials with unique optical and mechanical properties.

This compound is a classic example of a calamitic (rod-shaped) reactive mesogen. Its molecular architecture is deliberately designed to promote liquid crystallinity and provide a site for polymerization. The terminal double bond in the butenyloxy group is the key reactive site, making it an ideal precursor for creating cross-linked structures like liquid crystal elastomers.[3]

Molecular Design and Rationale

The specific properties of this compound as a reactive mesogen are a direct consequence of its carefully engineered molecular structure. The molecule can be deconstructed into three key components, each serving a distinct purpose in establishing its liquid crystalline behavior and reactivity.

Diagram: Molecular Structure and Functional Components

G cluster_core Rigid Mesogenic Core cluster_tail Flexible, Reactive Tail cluster_head Polar Head Group Benzoate Benzoate Ester (C6H4-COO-C6H4) Cyano Cyano Group (-CN) Benzoate->Cyano Enhances rigidity, strong dipole moment Butenyloxy 4-(3-butenyloxy) Group (C4H7O-) Butenyloxy->Benzoate Provides flexibility, lowers melting point, polymerizable site

Caption: Functional decomposition of this compound.

  • The Rigid Mesogenic Core: The central phenyl benzoate unit provides the necessary rigidity and linearity for the formation of a stable liquid crystal phase.[4] This rod-like shape encourages the molecules to align parallel to one another, a hallmark of the nematic phase.

  • The Polar Head Group: The terminal cyano (-C≡N) group is a critical feature in many nematic liquid crystals.[5] It possesses a strong dipole moment, which contributes to a high positive dielectric anisotropy. This property is essential for controlling the alignment of the liquid crystal molecules with an external electric field, though for reactive mesogens, its primary role is to enhance intermolecular interactions that stabilize the liquid crystal phase.

  • The Flexible, Reactive Tail: The 4-(3-butenyloxy) chain serves two purposes. Firstly, the flexible alkyl chain disrupts perfect crystalline packing, lowering the melting point and broadening the temperature range over which the liquid crystal phase is stable.[6] Secondly, and most importantly, the terminal vinyl group (C=C) provides a reactive site for polymerization.[7] This allows the molecule to be incorporated into a polymer network via mechanisms such as hydrosilylation or free-radical polymerization, forming liquid crystal elastomers. The choice of a butenyloxy chain, as opposed to a longer or shorter one, represents a balance between maintaining a stable mesophase and ensuring adequate reactivity. A very similar molecule, 4-Methoxyphenyl 4-(3-butenyloxy)benzoate (MBB), has been successfully used to create LCE fibers for artificial muscle applications, highlighting the utility of this specific reactive tail.[3]

History and Discovery

While a singular, seminal publication detailing the first synthesis of this compound (CAS Number: 114482-57-4) is not readily apparent in the public literature, its emergence can be contextualized within the broader development of polymerizable liquid crystals in the 1980s and 1990s. The fundamental chemistry for creating the constituent parts—cyanophenyl esters and molecules with terminal alkenyl chains—was well-established.

The innovation lies in the deliberate combination of these moieties to create a reactive mesogen. Research during this period was heavily focused on creating novel materials from ordered polymers. Scientists understood that by tethering liquid crystal units to a polymer backbone, or by cross-linking them into a network, they could create materials with unprecedented properties. The synthesis of molecules like this compound was a logical step in this progression, providing a monomer with the desired liquid crystalline properties and a terminal double bond for incorporation into polymer systems. Its inclusion in patents alongside other liquid crystal materials confirms its role within this field of research.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that relies on well-established organic chemistry reactions. The overall strategy involves the synthesis of two key precursors, 4-(3-butenyloxy)benzoic acid and 4-cyanophenol , followed by their esterification.

Diagram: Overall Synthesis Workflow

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final Final Esterification A Methyl 4-hydroxybenzoate C Methyl 4-(3-butenyloxy)benzoate A->C Williamson Ether Synthesis B 4-Bromo-1-butene B->C D 4-(3-butenyloxy)benzoic Acid C->D Saponification F 4-Cyanophenyl 4-(3-butenyloxy)benzoate D->F Steglich Esterification E 4-Cyanophenol (4-Hydroxybenzonitrile) E->F

Caption: A logical workflow for the synthesis of the target molecule.

Protocol 1: Synthesis of 4-(3-butenyloxy)benzoic Acid

This synthesis proceeds via a Williamson ether synthesis to attach the butenyl chain, followed by saponification of the methyl ester to yield the carboxylic acid.

Step 1: Williamson Ether Synthesis

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF as the solvent.

  • Addition: Add 4-bromo-1-butene (1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the potassium salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product, Methyl 4-(3-butenyloxy)benzoate, by column chromatography on silica gel.

Step 2: Saponification

  • Reagents & Setup: Dissolve the purified methyl ester from the previous step in a mixture of methanol and water.

  • Reaction: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully acidify the aqueous solution to a pH of ~2 with cold 1M HCl. A white precipitate of 4-(3-butenyloxy)benzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.[5]

Protocol 2: Synthesis of this compound

This final step is a Steglich esterification, a mild and effective method for forming esters from carboxylic acids and alcohols.

  • Reagents & Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Dissolve these in anhydrous dichloromethane.

  • Coupling Agent: Cool the solution in an ice bath (0 °C). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol or isopropanol to yield pure this compound as a white to off-white solid.

Properties and Characterization

The synthesized compound should be characterized to confirm its identity and purity.

PropertyValue / Method
Chemical Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol [8][9]
CAS Number 114482-57-4[10]
Appearance White to light yellow crystalline solid
Melting Point 82.0 to 86.0 °C
Purity (Typical) >97.0% (GC)
Solubility Soluble in organic solvents like dichloromethane, THF, acetone. Insoluble in water.
¹H NMR Expected peaks corresponding to aromatic protons, vinyl protons, and aliphatic protons of the butenyloxy chain.
FTIR Characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch (~1735 cm⁻¹), and C=C stretch (~1640 cm⁻¹).
Liquid Crystal Phase Expected to exhibit a nematic phase above its melting point. The clearing point (N-I transition) is not widely reported but is expected based on similar structures.

Applications in Advanced Materials

The primary application for this compound is as a monomeric component in the fabrication of Liquid Crystal Elastomers (LCEs) . These are lightly cross-linked polymer networks of liquid crystal molecules that exhibit large, reversible shape changes in response to external stimuli like heat, light, or electric fields.[3][11]

Diagram: Formation of a Liquid Crystal Elastomer

G cluster_monomers 1. Monomer Mixture cluster_aligned 2. Alignment cluster_polymerized 3. Polymerization Monomer1 Reactive Mesogen (e.g., Target Molecule) Aligned Oriented Nematic Phase (Mechanical Stretch or E-Field) Monomer1->Aligned Monomer2 Crosslinker Monomer2->Aligned Monomer3 Polymer Backbone (e.g., Polysiloxane) Monomer3->Aligned Elastomer Anisotropic Liquid Crystal Elastomer Aligned->Elastomer UV Light or Heat

Caption: General process for creating an LCE from reactive mesogens.

In a typical LCE synthesis, the reactive mesogen is mixed with a flexible polymer backbone (like a polysiloxane) and a suitable cross-linking agent. This mixture is then aligned in its nematic phase and the polymerization is initiated. The terminal double bonds of the butenyloxy groups react, covalently linking the mesogens into the elastomer network and permanently locking in the anisotropic alignment.

When the resulting LCE is heated above its nematic-to-isotropic transition temperature, the ordered mesogen units become disordered. This molecular-level change translates into a macroscopic contraction or shape change in the material. Upon cooling, the mesogens realign, and the material returns to its original shape. This reversible actuation makes LCEs highly promising for applications such as:

  • Artificial Muscles: LCEs can generate stresses and strains comparable to biological muscle, making them candidates for soft robotics and advanced prosthetics.[3]

  • Sensors and Actuators: Their sensitivity to temperature and light allows for the creation of smart devices that can respond to environmental changes.

  • Haptic Feedback Devices: The ability to change shape on demand can be used to create surfaces that can alter their texture.

  • Tunable Optics: The birefringence of the material changes with its shape, allowing for applications in adaptable lenses and light modulators.

Conclusion

This compound stands as a prime example of a rationally designed reactive mesogen. While not a household name, its specific combination of a rigid mesogenic core, a polar cyano group, and a polymerizable butenyloxy tail makes it a valuable building block for the next generation of smart materials. Its history is intertwined with the development of liquid crystal polymers, and its future lies in the expanding fields of soft robotics, adaptive optics, and stimuli-responsive systems. The synthetic protocols outlined in this guide provide a reliable pathway for its preparation, enabling further research and innovation in the exciting domain of liquid crystal elastomers.

References

  • Generation of Liquid Crystal Elastomer Fibers via a Wet Spinning Technology with Two-Stage Crosslinking. (2025). PMC - NIH. [Link]

  • Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. (2018). MedCrave online. [Link]

  • Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. (2024). MDPI. [Link]

  • This compound | C18H15NO3 | CID 600247. (n.d.). PubChem. [Link]

  • Calamitic Liquid‐Crystalline Elastomers Swollen in Bent‐Core Liquid‐Crystal Solvents. (2025). ResearchGate. [Link]

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2023). MDPI. [Link]

  • Aligned nematic elastomer. (n.d.).
  • Molecular Engineering of Liquid Crystalline Polymers by Living Polymerization. 19. Synthesis and Characterization of Poly(2-(4-B. (2025). DTIC. [Link]

  • Molecular Engineering of Mesogenic Constituents Within Liquid Crystalline Elastomers to Sharpen Thermotropic Actuation. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). PMC - NIH. [Link]

  • Bent-Core Liquid Crystal Elastomers. (n.d.). SciSpace. [Link]

  • This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

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An In-depth Technical Guide to the Safe Handling of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a compound utilized in specialized research and development, particularly in the field of liquid crystals and electronic materials.[1] As a Senior Application Scientist, the following information is synthesized from available safety data and is grounded in established principles of chemical hygiene and laboratory practice. The objective is to provide not just a set of rules, but a framework for understanding the inherent risks and implementing self-validating safety protocols.

Compound Profile and Inherent Hazards

This compound (CAS No. 114482-57-4) is a benzoate ester containing a terminal alkene and a cyanophenyl group.[1][2] Its molecular structure dictates its reactivity and toxicological profile. The primary hazards associated with this compound are consistently identified across multiple safety data sheets (SDS).[2][3]

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding the hazards of this compound.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[2]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[3]

This data is compiled from publicly available Safety Data Sheets and chemical databases.[2][3]

The presence of the cyanophenyl group is a key structural alert for potential toxicity, as nitrile-containing compounds can sometimes be metabolized to release cyanide ions, although the toxicity of cyanates is generally lower than that of cyanides.[4] The benzoate ester moiety, while generally of lower toxicity, can still cause irritation.[5][6] The alkene group introduces a site of potential reactivity.

Risk Assessment and Control Measures: A Proactive Approach

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of substance being used, the nature of the procedure (e.g., heating, aerosol generation), and the potential for exposure.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and dissolution, must be performed in a certified chemical fume hood.[3] This is critical to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

2.2. Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to prevent dermal and eye contact. The choice of PPE should be based on the specific tasks being performed.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[7] A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice for general laboratory use, but for prolonged contact or handling of larger quantities, it is advisable to consult a glove compatibility chart. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removing them.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

2.3. Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount for preventing accidents and maintaining the integrity of the compound.

  • Handling:

    • Avoid the formation of dust and aerosols.[8]

    • Use only in well-ventilated areas, preferably a fume hood.[3][7]

    • Do not eat, drink, or smoke in areas where this chemical is handled.[7][8]

    • Wash hands thoroughly after handling.

    • Take measures to prevent the build-up of electrostatic charge.[3]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[8]

    • Keep away from heat, sparks, and open flames.[3]

    • Store separately from strong oxidizing agents and other incompatible materials.

Experimental Workflows: A Step-by-Step Guide

The following protocols are designed to minimize exposure during common laboratory procedures.

3.1. Weighing and Transferring the Solid Compound

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Place analytical balance and all necessary equipment inside the fume hood A->B Prepare Workspace C Carefully open the stock container B->C D Use a clean spatula to transfer the desired amount to a tared weigh boat C->D Weighing E Close the stock container immediately after use D->E F Transfer the weighed solid to the reaction vessel E->F Transfer G Clean the spatula and weigh boat with an appropriate solvent F->G Decontamination H Dispose of waste (gloves, weigh boat) in a designated hazardous waste container G->H

Caption: Workflow for weighing and transferring solid this compound.

3.2. Solution Preparation

Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood A Weigh the solid compound (as per previous protocol) B Add the weighed solid to the appropriate glassware A->B C Slowly add the chosen solvent to the glassware B->C Dissolution D Stir or sonicate until the solid is fully dissolved C->D E Label the solution clearly with the compound name, concentration, and date D->E Labeling F Store the solution in a properly sealed container E->F

Caption: Workflow for preparing a solution of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

4.1. First Aid Measures

  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.

  • Skin Contact: In case of skin contact, wash with plenty of water. Remove contaminated clothing and wash it before reuse.[7][8] If skin irritation occurs, seek medical advice.[8]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • Ingestion: If swallowed, rinse the mouth.[7][8] Do NOT induce vomiting.[8] Call a poison center or doctor if you feel unwell.[8]

4.2. Spill Response

Spill_Response A Evacuate the immediate area B Alert colleagues and the lab supervisor A->B C If the spill is large or you are unsure how to proceed, contact emergency services B->C Large Spill D If the spill is small and you are trained to handle it, don appropriate PPE B->D Small Spill E Contain the spill with an inert absorbent material D->E F Carefully sweep or scoop up the absorbed material E->F G Place the waste in a labeled hazardous waste container F->G H Decontaminate the spill area with an appropriate solvent G->H I Dispose of all contaminated materials as hazardous waste H->I

Caption: General workflow for responding to a spill of this compound.

Toxicological Information: Knowns and Unknowns

While acute toxicity data is available, there is a lack of information regarding the chronic effects of this compound.

  • Acute Effects: As established, the compound is harmful through oral, dermal, and inhalation routes, and is an irritant to the skin, eyes, and respiratory system.[2][3]

  • Chronic Effects: There is no available data on the carcinogenicity, mutagenicity, or reproductive toxicity of this specific compound.[8] In the absence of such data, it is prudent to handle the compound as if it may have long-term health effects and to minimize exposure to the lowest achievable levels.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The safe handling of this compound in a research setting is contingent upon a thorough understanding of its hazards, a proactive approach to risk assessment, and the consistent implementation of robust safety protocols. By integrating the principles and procedures outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

  • This compound | C18H15NO3 | CID 600247 - PubChem. [Link]

  • ISOCYANIC ACID, 3,4- DICHLOROPHENYL ESTER - NJ.gov. [Link]

  • This compound SDS - Preuzmite i pretplatite se na ažuriranja. [Link]

  • Potential safety issues surrounding the use of benzoate preservatives - White Rose Research Online. [Link]

  • 4-Cyanophenyl 4-n-hexylbenzoate - SAFETY DATA SHEET. [Link]

  • Benzoate and Sorbate Salts: A Systematic Review of the Potential Hazards of These Invaluable Preservatives and the Expanding Spectrum of Clinical Uses for Sodium Benzoate - ResearchGate. [Link]

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Methodological & Application

Application Note: Synthesis and Characterization of 4-Cyanophenyl 4-(3-butenyloxy)benzoate for Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Alkenyl-Terminated Mesogens

In the design of advanced liquid crystalline (LC) materials, the molecular architecture of the constituent mesogens is paramount in dictating the resulting electro-optical and thermal properties. Calamitic, or rod-like, liquid crystals form the basis of many display and photonic technologies. The introduction of specific terminal functionalities is a key strategy for fine-tuning the mesomorphic behavior of these materials. 4-Cyanophenyl 4-(3-butenyloxy)benzoate is a calamitic mesogen of significant interest due to the incorporation of a terminal butenyl group. This reactive moiety serves as a valuable building block for the synthesis of liquid crystal polymers and elastomers, where the double bond can be utilized for cross-linking reactions. Furthermore, the interplay between the flexible, unsaturated alkyl chain and the rigid cyanobiphenyl core influences the mesophase stability and transition temperatures.[1][2]

The cyanophenyl group is a well-established component in liquid crystal design, known for inducing a strong positive dielectric anisotropy due to its large dipole moment. This characteristic is crucial for the operation of twisted nematic and other field-effect liquid crystal displays. The benzoate ester linkage provides a degree of linearity and rigidity to the molecular core, which is essential for the formation of anisotropic liquid crystalline phases.

This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust two-step synthetic pathway. Furthermore, it outlines the essential characterization techniques required to verify the molecular structure and elucidate the thermotropic liquid crystalline properties of the synthesized compound. This document is intended for researchers and scientists in the fields of materials chemistry, organic synthesis, and drug development who are engaged in the design and application of novel liquid crystal materials.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, 4-(3-butenyloxy)benzoic acid, via a Williamson ether synthesis. This is followed by the esterification of this intermediate with 4-cyanophenol, employing a Steglich esterification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Steglich Esterification 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Intermediate 4-(3-butenyloxy)benzoic acid 4-Hydroxybenzoic_acid->Intermediate 1. 3-Buten-1-ol 4-Bromo-1-butene 3-Buten-1-ol->Intermediate 2. Base_Solvent K2CO3, Acetone Base_Solvent->Intermediate Reflux Final_Product This compound Intermediate->Final_Product 3. 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->Final_Product 4. Coupling_Catalyst DCC, DMAP, DCM Coupling_Catalyst->Final_Product Room Temp.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-(3-butenyloxy)benzoic acid (Intermediate)

This procedure adapts the well-established Williamson ether synthesis for the preparation of alkoxybenzoic acids.[3]

Materials:

  • Methyl 4-hydroxybenzoate

  • 4-bromo-1-butene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Alkylation:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4-bromo-1-butene (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the solid residue with acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 4-(3-butenyloxy)benzoate.

  • Saponification:

    • Dissolve the crude ester in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (3.0 eq) in deionized water.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with deionized water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which will cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

    • Dry the solid in a vacuum oven to yield 4-(3-butenyloxy)benzoic acid.

Part 2: Synthesis of this compound (Final Product)

This procedure utilizes the Steglich esterification, a mild and efficient method for forming ester bonds.[4]

Materials:

  • 4-(3-butenyloxy)benzoic acid (from Part 1)

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Esterification:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in anhydrous dichloromethane.

    • Add the DCC solution dropwise to the reaction mixture over 15 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the DCU precipitate and wash the solid with dichloromethane.

    • Combine the filtrates and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and liquid crystalline properties of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and aliphatic protons and carbons.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the C=C stretch of the butenyl group.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Ar-H (benzoate)8.10-8.20 (d), 6.90-7.00 (d)163-165, 132-133, 121-122, 114-115
Ar-H (cyanophenyl)7.70-7.80 (d), 7.30-7.40 (d)150-152, 133-134, 122-123, 118-119 (CN)
=CH5.00-5.20 (m)115-117
=CH 5.80-6.00 (m)134-136
O-CH4.00-4.10 (t)67-69
CH ₂-CH=2.50-2.60 (q)33-35

Table 1: Predicted NMR Chemical Shifts for this compound.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes.[6][7] A typical DSC thermogram will show endothermic peaks upon heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.

Transition Temperature (°C) Enthalpy (ΔH, kJ/mol)
Crystal to Nematic (Cr→N)TmΔHm
Nematic to Isotropic (N→I)TNIΔHNI

Table 2: Representative Thermal Data for a Calamitic Liquid Crystal. (Note: Specific values for the target compound should be determined experimentally.)

Optical Characterization
  • Polarizing Optical Microscopy (POM): POM is a crucial technique for identifying the type of liquid crystal mesophase by observing the characteristic optical textures.[6] Upon cooling from the isotropic phase, the formation of a nematic phase is typically characterized by the appearance of a schlieren or threaded texture.

POM_Workflow Sample_Prep Sample Preparation (thin film on glass slide) Heating Heating above TNI (Isotropic Phase) Sample_Prep->Heating Cooling Controlled Cooling Heating->Cooling POM_Observation Observation under Crossed Polarizers Cooling->POM_Observation Texture_ID Identification of Nematic Texture POM_Observation->Texture_ID Data_Acq Image and Temperature Acquisition Texture_ID->Data_Acq

Figure 2: Workflow for Polarizing Optical Microscopy Analysis.

Conclusion

The synthetic route and characterization methods detailed in this application note provide a comprehensive framework for the successful preparation and evaluation of this compound. The strategic incorporation of a terminal butenyl group offers a versatile platform for the development of novel liquid crystal polymers and advanced functional materials. The protocols herein are designed to be robust and reproducible, enabling researchers to confidently synthesize and characterize this and other related calamitic liquid crystals. The careful analysis of the thermal and optical properties, as outlined, is critical for understanding the structure-property relationships that govern the behavior of these fascinating materials.

References

  • Tejedor, R. M., Rodríguez, J. L., Oriol, L., & Serrano, J. L. (n.d.). Synthesis and characterization of two isomeric liquid crystal series with reactive double bonds. Liquid Crystals, 15(5), 677–687. [Link]

  • Younis, H. A., & Kadhim, A. A. (2010). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772–4784. [Link]

  • Yusoff, M. M., & Abdullah, Z. (2015). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 20(8), 13677–13692. [Link]

  • Bedowr, N. S., Al-Hamdani, A. A. S., & Ahmed, S. D. (2022). New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Crystals, 12(3), 362. [Link]

  • Al-Mutlaq, F. A., Al-Hamdani, A. A. S., & Ahmed, S. D. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(13), 5132. [Link]

  • Scutaru, D., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology. [Link]

  • Prasad, V., & Yelamaggad, C. V. (2016). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... ResearchGate. [Link]

  • Bedowr, N. S., Al-Hamdani, A. A. S., & Ahmed, S. D. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Heliyon, 9(2), e13364. [Link]

  • Soman, S. S., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68. [Link]

  • Younis, H. A., & Kadhim, A. A. (2010). (10A) Thermogravemetric analysis of benzoic acid, 4-(4-pentenyloxy)-,.... ResearchGate. [Link]

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Application Notes and Protocols: 4-Cyanophenyl 4-(3-butenyloxy)benzoate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Anisotropic Architectures

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a versatile monomer meticulously designed for the synthesis of advanced functional polymers. Its unique molecular architecture, featuring a rigid mesogenic core composed of a cyanophenyl benzoate unit and a flexible butenyloxy tail, makes it an exceptional building block for polymers with liquid crystalline properties.[1][2] The cyano group imparts a strong dipole moment, which enhances the intermolecular interactions necessary for the formation of ordered, anisotropic structures such as nematic and smectic phases.[3][4] The terminal butenyl group serves as a polymerizable handle, offering multiple pathways for incorporation into polymer backbones, leading to the creation of side-chain liquid crystalline polymers (SCLCPs). These materials are at the forefront of research in fields requiring precise molecular organization, including high-resolution displays, optical data storage, and advanced sensors.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in polymer chemistry. We will delve into various polymerization techniques, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Strategic Polymerization Pathways for this compound

The terminal alkene functionality of this compound opens up a diverse range of polymerization strategies. The choice of method is dictated by the desired polymer architecture, molecular weight control, and polydispersity. Here, we explore three powerful techniques: Atom Transfer Radical Polymerization (ATRP) of a derivative, Acyclic Diene Metathesis (ADMET) Polymerization, and Ring-Opening Metathesis Polymerization (ROMP).

Atom Transfer Radical Polymerization (ATRP): Precision Control over Polymer Architecture

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3] This level of control is paramount for creating well-defined block copolymers where the liquid crystalline behavior can be precisely tuned. While this compound is not directly a methacrylate or acrylate, a simple synthetic modification can convert the butenyloxy group to a polymerizable acrylate or methacrylate, making it amenable to ATRP.

Causality of Experimental Choices: The use of a copper catalyst in conjunction with a ligand and an initiator enables the reversible activation and deactivation of the growing polymer chains. This dynamic equilibrium between active and dormant species is the cornerstone of ATRP's control over the polymerization process. The choice of ligand is critical for tuning the catalyst activity and ensuring a controlled polymerization.

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer Functionalized Monomer (e.g., methacrylate derivative) ReactionVessel Reaction Vessel (Schlenk flask) Monomer->ReactionVessel Initiator Initiator (e.g., E2BiB) Initiator->ReactionVessel Catalyst Catalyst/Ligand (e.g., Cu(I)Cl/HMTETA) Catalyst->ReactionVessel Degassing Degassing (Freeze-Pump-Thaw Cycles) ReactionVessel->Degassing Polymerization Polymerization (Inert Atmosphere, Controlled Temp.) Degassing->Polymerization Precipitation Precipitation (in non-solvent like Methanol) Polymerization->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for the synthesis of liquid crystalline polymers via ATRP.

Detailed Protocol for ATRP of a Methacrylate-Functionalized Cyanophenyl Benzoate Monomer

This protocol is adapted from the synthesis of similar cyanophenyl benzoate-containing polymers.[3]

Materials:

  • 4-Cyanophenyl 4-(6-(methacryloyloxy)hexyloxy)benzoate (a functionalized analog of the topic monomer)

  • Ethyl 2-bromoisobutyrate (E2BiB) (Initiator)

  • Copper(I) chloride (Cu(I)Cl) (Catalyst)

  • 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (Non-solvent for precipitation)

  • Argon gas supply

  • Schlenk flask and vacuum line

Procedure:

  • Monomer and Reagent Preparation: The monomer is purified by recrystallization. The initiator and ligand are used as received. The catalyst, Cu(I)Cl, is purified by washing with acetic acid and then methanol, and dried under vacuum.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the monomer, initiator (E2BiB), and ligand (HMTETA).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Catalyst Addition: Under a positive pressure of argon, add the Cu(I)Cl catalyst to the frozen reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. The polymerization is allowed to proceed for a specific time to achieve the target molecular weight.

  • Termination and Purification: To quench the reaction, cool the flask to room temperature and expose the mixture to air. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as methanol.

  • Drying and Characterization: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry in a vacuum oven overnight. Characterize the resulting polymer for its molecular weight and dispersity using Gel Permeation Chromatography (GPC), its chemical structure by Nuclear Magnetic Resonance (NMR) spectroscopy, and its liquid crystalline properties by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Quantitative Data Summary

ParameterTypical ValueRationale
Monomer:Initiator Ratio 25:1 to 200:1Controls the target molecular weight of the polymer.
Catalyst:Ligand Ratio 1:1 to 1:2Optimizes the catalyst solubility and activity.
Reaction Temperature 60-110 °CInfluences the rate of polymerization and side reactions.
Reaction Time 2-24 hoursDetermines the final monomer conversion and molecular weight.
Expected Dispersity (Đ) 1.1 - 1.5A low Đ indicates a well-controlled polymerization.[3]
Acyclic Diene Metathesis (ADMET) Polymerization: Step-Growth Synthesis of Unsaturated Polyesters

ADMET polymerization is a step-growth condensation polymerization driven by the metathesis of terminal dienes.[5][6][7] The butenyloxy group of this compound makes it an ideal candidate for ADMET, leading to the formation of unsaturated polyesters with the liquid crystalline mesogen in the side chain. This method is particularly useful for synthesizing high molecular weight polymers from diene monomers.

Causality of Experimental Choices: The reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, which are known for their high activity and functional group tolerance.[6][7] The polymerization is an equilibrium reaction, and the removal of the volatile byproduct, ethylene, is crucial to drive the reaction towards the formation of high molecular weight polymer. This is typically achieved by conducting the polymerization under high vacuum.

Reaction Mechanism for ADMET Polymerization

ADMET_Mechanism Monomer Diene Monomer (this compound) Intermediate Metallacyclobutane Intermediate Monomer->Intermediate Reaction with Catalyst Catalyst Ru Catalyst (e.g., Grubbs' Catalyst) Catalyst->Intermediate Polymer Unsaturated Polymer Intermediate->Polymer Ring-opening Ethylene Ethylene (byproduct) (removed by vacuum) Intermediate->Ethylene Elimination

Caption: Simplified mechanism of ADMET polymerization.

Detailed Protocol for ADMET Polymerization

Materials:

  • This compound (purified by column chromatography)

  • Grubbs' Second Generation Catalyst

  • High-vacuum manifold

  • Schlenk tube or similar reaction vessel

Procedure:

  • Monomer Preparation: The monomer must be rigorously purified to remove any impurities that could poison the catalyst. This is typically done by column chromatography followed by drying under high vacuum.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the purified monomer to a Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: Add the Grubbs' catalyst to the monomer. The catalyst loading is typically low (e.g., 0.1 mol%).

  • Polymerization: Seal the Schlenk tube and attach it to a high-vacuum line. Heat the reaction mixture to a temperature where the monomer is molten (if solid) or to a temperature that promotes the reaction without degrading the monomer or catalyst (e.g., 50-80 °C).

  • Byproduct Removal: Maintain the reaction under dynamic high vacuum to continuously remove the ethylene byproduct, which drives the polymerization to high molecular weights.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.

  • Termination and Purification: After the desired time (typically several hours to days), cool the reaction to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane). The polymer can be purified by precipitation into a non-solvent like methanol.

  • Characterization: The polymer is then dried under vacuum and characterized by GPC, NMR, and DSC.

Quantitative Data Summary

ParameterTypical ValueRationale
Catalyst Loading 0.05 - 0.5 mol%Lower catalyst loading is preferred for cost-effectiveness and to minimize residual metal in the polymer.
Reaction Temperature 50 - 90 °CBalances the rate of polymerization with the stability of the catalyst and monomer.
Vacuum Level < 10 mTorrEssential for the efficient removal of ethylene to achieve high molecular weight.
Reaction Time 12 - 72 hoursLonger reaction times are often necessary to reach high molecular weights in step-growth polymerization.
Ring-Opening Metathesis Polymerization (ROMP): A Chain-Growth Approach for Strained Cyclic Olefins

While this compound is an acyclic diene, it can be synthetically modified to a strained cyclic olefin, such as a norbornene derivative, making it suitable for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a chain-growth polymerization that proceeds via the ring-opening of cyclic olefins, catalyzed by transition metal complexes, most commonly ruthenium-based catalysts.[8][9] This method offers excellent control over polymer molecular weight and can be used to synthesize block copolymers and other complex architectures.

Causality of Experimental Choices: The driving force for ROMP is the relief of ring strain in the cyclic monomer. The choice of a highly strained monomer ensures a rapid and efficient polymerization. The use of well-defined ruthenium catalysts allows for a "living" polymerization, where the polymer chains continue to grow as long as monomer is available, enabling the synthesis of block copolymers by sequential monomer addition.

Experimental Workflow for ROMP

ROMP_Workflow cluster_prep Monomer Synthesis & Preparation cluster_reaction Polymerization cluster_purification Termination & Purification Monomer_Synth Synthesis of Strained Cyclic Olefin Monomer ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer_Synth->ReactionVessel Catalyst_Sol Catalyst Solution (e.g., Grubbs' Catalyst in Solvent) Monomer_Add Monomer Addition Catalyst_Sol->Monomer_Add ReactionVessel->Monomer_Add Polymerization Polymerization (Controlled Temperature) Monomer_Add->Polymerization Termination Termination (e.g., with Ethyl Vinyl Ether) Polymerization->Termination Precipitation Precipitation (in non-solvent) Termination->Precipitation Characterization Characterization (GPC, NMR, DSC) Precipitation->Characterization

Caption: General workflow for the synthesis of polymers via ROMP.

Detailed Protocol for ROMP of a Norbornene-Functionalized Cyanophenyl Benzoate Monomer

Materials:

  • Norbornene-functionalized 4-Cyanophenyl 4-oxybenzoate monomer

  • Grubbs' Third Generation Catalyst

  • Dichloromethane (DCM) (Solvent)

  • Ethyl vinyl ether (Terminating agent)

  • Methanol (Non-solvent)

  • Argon gas supply

  • Schlenk flasks and syringes

Procedure:

  • Monomer Synthesis: The norbornene-functionalized monomer is synthesized via a Williamson ether synthesis between the sodium salt of 4-hydroxy-4'-cyanobiphenyl and a norbornene derivative bearing a leaving group.

  • Reaction Setup: In a glovebox, dissolve the monomer in anhydrous, degassed DCM in a Schlenk flask.

  • Initiation: In a separate vial, dissolve the Grubbs' catalyst in a small amount of DCM. Rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the polymerization to proceed at room temperature. The reaction is typically very fast.

  • Termination: After the desired time, terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Purification: Precipitate the polymer by adding the reaction mixture to a large volume of stirred methanol.

  • Drying and Characterization: Collect the polymer by filtration, wash with methanol, and dry under vacuum. Analyze the polymer by GPC, NMR, and DSC.

Quantitative Data Summary

ParameterTypical ValueRationale
Monomer:Catalyst Ratio 50:1 to 500:1Directly controls the degree of polymerization and thus the molecular weight.
Monomer Concentration 0.1 - 1.0 MAffects the polymerization rate and can influence the stereochemistry of the resulting polymer.
Reaction Temperature 20 - 40 °CROMP is often rapid at room temperature for strained monomers.
Reaction Time 5 min - 2 hoursTypically much shorter than step-growth polymerizations like ADMET.
Expected Dispersity (Đ) < 1.2ROMP can produce polymers with very narrow molecular weight distributions.

Conclusion and Future Outlook

This compound is a highly valuable monomer for the creation of sophisticated polymeric materials. The choice of polymerization technique—ATRP for well-defined architectures, ADMET for high molecular weight unsaturated polyesters, and ROMP for polymers from strained cyclic analogs—provides a versatile toolkit for tailoring the properties of the resulting liquid crystalline polymers. The protocols outlined in this guide serve as a robust starting point for researchers to explore the full potential of this monomer in developing next-generation materials for advanced applications. Further exploration into the copolymerization of this monomer with other functional monomers will undoubtedly lead to the discovery of novel materials with enhanced and tunable properties.

References

  • Takahashi, H., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Available at: [Link]

  • Wagener, K. B., et al. (2011). Acyclic Diene Metathesis (ADMET) Polymerization. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Nomura, K., & Wang, X. (2024). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. ResearchGate. Available at: [Link]

  • Yamaguchi, Y., & Nomura, K. (2013). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Macro Letters. Available at: [Link]

  • Bielawski, C. W. (2021). Ring Opening Metathesis Polymerization of Cyclic Allenes. ResearchGate. Available at: [Link]

  • Nomura, K. (2020). Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins: stereospecific ROMP and precision synthesis of bottlebrush polymers. ResearchGate. Available at: [Link]

  • Graziano, D. J., & Mackley, M. R. (1984). Disclinations observed during the shear of MBBA. Molecular Crystals and Liquid Crystals.
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  • Demel, S., et al. (2004). Ring Opening Metathesis Polymerization (ROMP) of cis- and trans-3,4-Bis(acetyloxymethyl)cyclobut-1-enes and Synthesis of Block Copolymers. ResearchGate. Available at: [Link]

  • Chen, X.-L., et al. (2025). Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives Enables Partially Renewable Comb-like Polymers as Phase Change Materials and Hot-Melt Adhesives. ResearchGate. Available at: [Link]

  • Khazaei, A., et al. (2001). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. ResearchGate. Available at: [Link]

  • Plate, N. A., & Shibaev, V. P. (1980). Thermotropic liquid crystalline polymers, 4. Study of crystalline and liquid-crystalline comb-like polymers with mesogenic side groups by IR spectroscopy. Semantic Scholar. Available at: [Link]

  • Bazzi, H. S., & Schrock, R. R. (2002). Ring-Opening Metathesis Polymerization of Functionalized Cyclobutenes. Macromolecules.
  • National Materials Advisory Board. (1990). Liquid Crystalline Polymers. Defense Technical Information Center. Available at: [Link]

  • Yildiz, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central. Available at: [Link]

  • Muthukrishnan, S., et al. (2006). Copolymerization of 4-cyanophenyl acrylate with methyl methacrylate: Synthesis, characterization and determination of monomer reactivity ratios. ResearchGate. Available at: [Link]

  • Wang, J., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society.

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Application Note & Experimental Protocol: Synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a molecule of interest in materials science, particularly in the development of liquid crystals.[1][2] The synthesis begins with the preparation of the key intermediate, 4-(3-butenyloxy)benzoic acid, via a Williamson ether synthesis. This is followed by a Steglich esterification to couple the carboxylic acid intermediate with 4-cyanophenol. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering a detailed methodology, mechanistic insights, and practical advice for successful execution.

Introduction: Rationale and Synthetic Strategy

The target molecule, this compound, possesses a rigid aromatic core functionalized with a terminal alkene and a polar nitrile group. This combination of features makes it a valuable building block (mesogen) for liquid crystalline polymers and other advanced materials. The terminal butenyloxy chain allows for subsequent polymerization or modification reactions.

The synthetic approach is designed for efficiency and reliability, proceeding in two distinct stages:

  • Synthesis of 4-(3-butenyloxy)benzoic Acid: This intermediate is prepared by reacting a salt of a 4-hydroxybenzoic acid ester with a suitable butenyl halide, followed by saponification to yield the free carboxylic acid. This classic Williamson ether synthesis is robust and high-yielding.

  • Ester Formation: The final product is synthesized via a Steglich esterification. This method is chosen for its mild reaction conditions, which are well-suited for substrates that might be sensitive to harsher methods like Fischer esterification.[3][4] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent, catalyzed by 4-dimethylaminopyridine (DMAP), effectively promotes ester formation at room temperature while minimizing side reactions.[5]

Overall Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis & Saponification cluster_1 Step 2: Steglich Esterification A Methyl 4-hydroxybenzoate C Methyl 4-(3-butenyloxy)benzoate A->C K2CO3, Acetone, Reflux B 4-Bromo-1-butene B->C D 4-(3-butenyloxy)benzoic Acid C->D NaOH, EtOH/H2O, Reflux then HCl (aq) F This compound D->F DCC, DMAP, DCM, rt E 4-Cyanophenol E->F

Figure 1: Overall synthetic workflow for the target molecule.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified.

Reagent / MaterialFormulaM.W. ( g/mol )Supplier ExampleNotes
Step 1 Reagents
Methyl 4-hydroxybenzoateC₈H₈O₃152.15Sigma-Aldrich
4-Bromo-1-buteneC₄H₇Br135.00Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, finely powdered
AcetoneC₃H₆O58.08VWRReagent grade
Sodium Hydroxide (NaOH)NaOH40.00EMD MilliporePellets or solution
Ethanol (EtOH)C₂H₅OH46.07Decon Labs200 proof
Hydrochloric Acid (HCl)HCl36.46J.T. BakerConcentrated (37%)
Step 2 Reagents
4-(3-Butenyloxy)benzoic acidC₁₁H₁₂O₃192.21Amerigo Scientific[6]Synthesized in Step 1
4-CyanophenolC₇H₅NO119.12TCI Chemicals
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17Oakwood ChemicalCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
General Solvents/Reagents
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRFor extraction/chromatography
HexanesN/AN/AVWRFor chromatography
Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichAnhydrous, for drying
Silica GelSiO₂60.08Sorbent TechnologiesFor column chromatography (230-400 mesh)

Detailed Experimental Protocol

PART 1: Synthesis of 4-(3-Butenyloxy)benzoic Acid

Rationale: This two-part procedure first establishes an ether linkage and then hydrolyzes the methyl ester to the required carboxylic acid. Using the methyl ester of 4-hydroxybenzoic acid protects the carboxylic acid functionality during the ether synthesis. Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group.

Step 1A: Synthesis of Methyl 4-(3-butenyloxy)benzoate

  • Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and 250 mL of acetone.

  • Reagent Addition: While stirring the suspension, add 4-bromo-1-butene (11.2 mL, 110 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to a gentle reflux and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) using a Büchner funnel and wash the solid cake with acetone (2 x 30 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is methyl 4-(3-butenyloxy)benzoate and is typically of sufficient purity for the next step.

Step 1B: Saponification to 4-(3-butenyloxy)benzoic Acid

  • Setup: Transfer the crude methyl 4-(3-butenyloxy)benzoate from the previous step into a 500 mL round-bottomed flask. Add 150 mL of ethanol and a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of deionized water.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction is complete when TLC analysis shows the disappearance of the starting ester.

  • Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 200 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. A white precipitate of 4-(3-butenyloxy)benzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.[7] Dry the product under vacuum to a constant weight. The typical yield is 85-95% over the two steps. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

PART 2: Synthesis of this compound

Rationale: This step utilizes the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols/phenols.[8] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a reactive acylpyridinium species, which accelerates the reaction and suppresses the formation of the N-acylurea side product.[3][4] The byproduct of DCC activation, dicyclohexylurea (DCU), is insoluble in dichloromethane and can be easily removed by filtration.

SteglichMechanism cluster_mech Steglich Esterification Mechanism Acid R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Active Intermediate) Acid->Isourea DCC DCC DCC->Isourea Acylpyridinium Acylpyridinium Ion (Reactive Ester) Isourea->Acylpyridinium Reacts with DCU DCU (Byproduct) Isourea->DCU DMAP_cat DMAP (catalyst) DMAP_cat->Acylpyridinium Ester R-COO-Ar (Final Product) Acylpyridinium->Ester Reacts with Phenol Ar-OH (4-Cyanophenol) Phenol->Isourea Slow reaction (without DMAP) Phenol->Ester

Figure 2: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Procedure:

  • Setup: To a dry 250 mL round-bottomed flask under a nitrogen or argon atmosphere, add 4-(3-butenyloxy)benzoic acid (3.84 g, 20 mmol), 4-cyanophenol (2.62 g, 22 mmol), and a catalytic amount of DMAP (244 mg, 2 mmol, 0.1 eq).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) and stir the mixture with a magnetic stir bar until all solids dissolve.

  • DCC Addition: Cool the flask in an ice bath (0 °C). In a separate beaker, dissolve DCC (4.54 g, 22 mmol) in 20 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[3]

  • Workup: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 15 mL).

  • Purification:

    • Combine the filtrates and wash successively with 0.5 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).[7]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient eluent, e.g., 5-20% ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure this compound as a white solid.[2]

Safety and Handling Precautions

  • DCC (Dicyclohexylcarbodiimide): DCC is a potent skin sensitizer and should be handled with extreme care. Always wear gloves, safety glasses, and a lab coat. Avoid inhalation of the dust.

  • 4-Cyanophenol: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Acetone and ethanol are flammable. All operations should be performed in a fume hood.

  • Acids/Bases: Concentrated HCl and solid NaOH are corrosive. Handle with appropriate personal protective equipment.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Jadhav, V. D., et al. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synthetic Communications, 51(15), 2295-2326. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Butenyloxy)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

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Application Note: Comprehensive Characterization of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials pivotal in the development of advanced optical and electronic devices.[1] Its molecular structure, featuring a rigid core composed of two phenyl rings linked by an ester group, a flexible butenyloxy tail, and a polar cyano terminal group, is designed to induce mesophase behavior over a specific temperature range.[1] The precise characterization of this compound is paramount, as minute impurities or structural ambiguities can drastically alter its phase transition temperatures, alignment properties, and overall performance in applications like liquid crystal displays (LCDs) and optical sensors.

This guide provides a multi-technique analytical workflow for the unambiguous structural elucidation, purity assessment, and physicochemical characterization of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. The protocols herein are designed for researchers in materials science, organic synthesis, and quality control, providing a comprehensive framework for ensuring material integrity and performance.

Structural Elucidation: A Spectroscopic Triad

The foundational step in characterizing a novel or synthesized compound is the confirmation of its chemical structure. We employ a triad of spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—to build a complete and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most definitive, non-destructive insight into molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei.

Causality: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency (chemical shift). By analyzing these shifts, their coupling patterns (splitting), and the relative number of nuclei (integration), we can piece together the molecular skeleton and confirm the connectivity of all atoms.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are generally sufficient.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the ¹H spectrum.

dot

Caption: Workflow for NMR-based structural elucidation.

Expected Data & Interpretation

The tables below summarize the predicted chemical shifts and assignments for the target molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons (Label) Predicted δ (ppm) Multiplicity Integration Assignment
H-a 8.15 - 8.10 Doublet 2H Aromatic (ortho to C=O)
H-b 7.00 - 6.95 Doublet 2H Aromatic (ortho to -O-)
H-c, H-d 7.75 - 7.65 AA'BB' System 4H Aromatic (cyanophenyl ring)
H-e 5.95 - 5.85 Multiplet 1H =CH- (alkene)
H-f 5.20 - 5.10 Multiplet 2H =CH₂ (alkene)
H-g 4.10 - 4.05 Triplet 2H -O-CH₂-

| H-h | 2.60 - 2.50 | Multiplet | 2H | -CH₂- (allylic) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon (Label) Predicted δ (ppm) Assignment
C1 ~164 C=O (Ester)
C2 ~163 Ar-C (para to C=O, attached to O)
C3 ~132 Ar-CH (ortho to C=O)
C4 ~115 Ar-CH (ortho to -O-)
C5 ~122 Ar-C (ipso, attached to C=O)
C6 ~155 Ar-C (ipso, attached to O-Ester)
C7 ~134 Ar-CH (cyanophenyl)
C8 ~122 Ar-CH (cyanophenyl)
C9 ~118 C≡N (Nitrile)
C10 ~112 Ar-C (ipso, attached to C≡N)
C11 ~134 -CH= (alkene)
C12 ~118 =CH₂ (alkene)
C13 ~67 -O-CH₂-

| C14 | ~33 | -CH₂- (allylic) |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Causality: Covalent bonds vibrate at specific frequencies. When infrared radiation matching a bond's natural vibrational frequency is passed through a sample, the energy is absorbed. The resulting spectrum of absorption versus wavenumber provides a unique "fingerprint" of the molecule's functional groups.[3]

Protocol 2: FT-IR Analysis

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹.[2] A background spectrum of the empty sample compartment should be collected first.

  • Alternative (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic & Alkene (sp²)
~2950-2850 C-H Stretch Alkane (sp³)
~2230-2220 C≡N Stretch Nitrile
~1735-1720 C=O Stretch Ester
~1610-1580 C=C Stretch Aromatic Ring

| ~1250 & ~1100 | C-O Stretch | Ester & Ether |

Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

MS is an essential technique for confirming the molecular weight of a compound and gaining further structural evidence from its fragmentation pattern.[4]

Causality: In a mass spectrometer, molecules are ionized to form charged particles. These ions are then separated based on their mass-to-charge (m/z) ratio.[5] The parent molecular ion peak confirms the molecular weight, while the pattern of fragment ions provides a puzzle that can be pieced together to validate the proposed structure.

Protocol 3: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatographic Separation (LC): Inject the sample into an HPLC system (see Section 3.0) coupled to the mass spectrometer. This separates the analyte from any potential impurities before MS analysis.[5][6]

  • Ionization: Use an appropriate ionization source. Electrospray Ionization (ESI) is well-suited for this moderately polar molecule.

  • Mass Analysis: Acquire the mass spectrum in full scan mode to detect the molecular ion and major fragments.

Table 4: Expected Mass Spectrometry Data (C₁₈H₁₅NO₃)

m/z Value Identity Notes
293.11 [M]⁺ Molecular Ion (Calculated Exact Mass: 293.1052)[7]
294.11 [M+1]⁺ Due to ¹³C natural abundance
173.06 [C₁₁H₁₀O₂]⁺ Fragment corresponding to the 4-(3-butenyloxy)benzoyl cation
120.03 [C₇H₄NO]⁺ Fragment corresponding to the cyanophenoxy cation

| 121.05 | [C₇H₅O₂]⁺ | Fragment corresponding to the 4-hydroxybenzoic acid cation |

Purity and Separation via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds. For this molecule, a reversed-phase method is ideal.

Causality: In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated from more polar or less polar impurities based on their differential partitioning between the two phases.[8] The strong UV absorbance of the phenyl rings allows for sensitive detection.

dot

Caption: General workflow for HPLC purity analysis.

Protocol 4: RP-HPLC Purity Determination

  • System Preparation: Set up an HPLC system with the parameters outlined in Table 5.

  • Mobile Phase: Prepare the mobile phase as specified and degas thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: After system equilibration, inject the sample. Monitor the chromatogram for the main peak and any impurity peaks.

  • Quantification: Determine purity by the area percent method, where the area of the main peak is divided by the total area of all peaks.

Table 5: Recommended HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard nonpolar stationary phase for good retention of aromatic esters.[8][9]
Mobile Phase Acetonitrile : Water (70:30 v/v) Provides adequate retention and resolution. Adjust ratio if needed.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Injection Volume 10 µL Typical volume for analytical HPLC.
Column Temp. 30 °C Ensures reproducible retention times.

| UV Detection | 254 nm | Wavelength where the aromatic rings have strong absorbance. |

Thermal and Mesophase Characterization

As a liquid crystal, the thermal behavior of this compound is its most critical functional property. DSC and TGA are used to map its thermal transitions and stability, while POM provides visual confirmation of the liquid crystal phases.[10][11]

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. Endothermic events (heat absorption) like melting and phase transitions, and exothermic events (heat release) like crystallization are detected as peaks.[12] TGA measures changes in mass with temperature, indicating decomposition.[13] POM uses polarized light to visualize the optically anisotropic nature of liquid crystal phases, which appear bright and textured, while isotropic liquids and cubic crystals appear dark.[14]

dot

Caption: Integrated workflow for thermal and mesophase analysis.

Protocol 5: Thermal Analysis (DSC/TGA)

  • DSC: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Place it in the DSC cell alongside an empty reference pan. Run a heat-cool-heat cycle (e.g., from 25°C to 120°C and back) at a rate of 10 °C/min under a nitrogen atmosphere to identify melting, crystallization, and any liquid crystal phase transitions. The known melting point is approximately 84 °C.[15]

  • TGA: Weigh 5-10 mg of the sample into a TGA crucible. Heat the sample from ambient temperature to ~500 °C at a rate of 20 °C/min under nitrogen to determine the onset of thermal decomposition.

Protocol 6: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small amount of the compound on a clean glass microscope slide and cover with a coverslip.

  • Observation: Position the slide on a hot stage fitted to a polarizing microscope.

  • Heating/Cooling: Slowly heat the sample while observing through crossed polarizers. Note the temperatures at which the solid melts into a bright, textured fluid (the liquid crystal phase) and then clears to a dark, isotropic liquid. Correlate these visual transition temperatures with the peaks observed in the DSC thermogram.

Integrated Characterization Strategy

A single technique is insufficient for complete characterization. The power of this workflow lies in the integration of orthogonal techniques. NMR, FT-IR, and MS confirm the molecular identity. HPLC quantifies its purity. Finally, DSC, TGA, and POM define its critical thermal properties and confirm its functionality as a liquid crystal. This integrated approach provides a comprehensive and trustworthy assessment of this compound.

dot

Integrated_Strategy cluster_structure Structural Identity cluster_purity Purity cluster_properties Physicochemical Properties Compound Synthesized Compound NMR NMR (Connectivity) Compound->NMR FTIR FT-IR (Functional Groups) Compound->FTIR MS Mass Spec (Molecular Weight) Compound->MS HPLC HPLC (Purity Assay) Compound->HPLC DSC DSC (Phase Transitions) Compound->DSC TGA TGA (Thermal Stability) Compound->TGA POM POM (Mesophase ID) Compound->POM Final Fully Characterized Material NMR->Final FTIR->Final MS->Final HPLC->Final DSC->Final TGA->Final POM->Final

Caption: Integrated analytical strategy for complete material characterization.

References

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  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review.
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  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isopropyl Benzoate Purity and Impurities.
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  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.
  • JASCO Inc. (2022). Analysis of p-Hydroxybenzoate Esters by HPLC-ELSD.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
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  • PubMed Central (PMC). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....
  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
  • Journal of the American Chemical Society. (n.d.). Liquid Crystals as Solvents. I. The Use of Nematic and Smectic Phases in Gas-Liquid Chromatography.
  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
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Application Notes and Protocols for the Incorporation of 4-Cyanophenyl 4-(3-butenyloxy)benzoate in Device Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of the reactive liquid crystal monomer, 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide details a robust two-step synthesis protocol and its subsequent incorporation into a Polymer-Dispersed Liquid Crystal (PDLC) device. The protocols are designed to be self-validating, with explanations of the underlying scientific principles for each step. This document is intended to serve as a practical resource for the fabrication of electro-optic devices with tunable light scattering properties.

Introduction: The Role of Reactive Mesogens in Advanced Materials

Reactive mesogens, such as this compound, are a pivotal class of molecules in the development of advanced functional materials. These compounds possess a dual nature: a rigid core that imparts liquid crystalline properties and a reactive functional group that allows for in-situ polymerization. This unique combination enables the formation of highly ordered, cross-linked polymer networks with anisotropic properties, which are integral to a variety of electro-optic applications, including smart windows, flexible displays, and optical shutters.[1][2]

The terminal butenyloxy group in this compound serves as a polymerizable moiety, allowing it to be covalently integrated into a polymer matrix via UV-initiated polymerization. The cyanophenyl benzoate core is a well-established mesogenic unit that promotes the formation of the nematic liquid crystal phase. By incorporating this reactive mesogen into a polymer matrix, it is possible to fabricate Polymer-Dispersed Liquid Crystal (PDLC) films. In their resting state, the randomly oriented liquid crystal domains within the polymer matrix scatter light, rendering the film opaque. Upon the application of an electric field, the liquid crystal molecules align, matching the refractive index of the polymer and transitioning the film to a transparent state.[3][4]

This application note provides detailed protocols for the chemical synthesis of this compound and its subsequent use in the fabrication of a PDLC device.

Physicochemical and Safety Information

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its successful and safe implementation in any experimental workflow.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-cyanophenyl 4-(but-3-en-1-yloxy)benzoatePubChem
CAS Number 114482-57-4TCI Chemicals
Molecular Formula C₁₈H₁₅NO₃Lab Pro Inc
Molecular Weight 293.32 g/mol Lab Pro Inc
Melting Point 84 °CLab Pro Inc
Physical State White to light yellow solidLab Pro Inc, CymitQuimica
Purity >97.0% (GC)TCI Chemicals, CymitQuimica
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the intermediate, 4-(3-butenyloxy)benzoic acid, via a Williamson ether synthesis. The second step is the esterification of this intermediate with 4-hydroxybenzonitrile (also known as 4-cyanophenol) using a Steglich esterification.[8][9][10]

Synthesis Workflow

cluster_0 Step 1: Synthesis of 4-(3-butenyloxy)benzoic acid cluster_1 Step 2: Synthesis of this compound 4-hydroxybenzoic acid 4-hydroxybenzoic acid Reaction1 Williamson Ether Synthesis (KOH, Ethanol, Reflux) 4-hydroxybenzoic acid->Reaction1 4-bromobut-1-ene 4-bromobut-1-ene 4-bromobut-1-ene->Reaction1 Intermediate 4-(3-butenyloxy)benzoic acid Reaction1->Intermediate Reaction2 Steglich Esterification (DCC, DMAP, DCM) Intermediate->Reaction2 4-hydroxybenzonitrile 4-hydroxybenzonitrile 4-hydroxybenzonitrile->Reaction2 Final_Product This compound Reaction2->Final_Product

Figure 1: Synthesis workflow for this compound.
Detailed Protocol: Synthesis of 4-(3-butenyloxy)benzoic acid

This protocol is adapted from standard Williamson ether synthesis procedures.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid (0.1 mol) and potassium hydroxide (0.25 mol) in 100 mL of ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add 4-bromobut-1-ene (0.12 mol) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the initial reflux, add 20 mL of a 10% aqueous potassium hydroxide solution and continue to reflux for an additional 2 hours to ensure the hydrolysis of any ester byproducts.

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water. Acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(3-butenyloxy)benzoic acid. Dry the product in a vacuum oven.

Detailed Protocol: Synthesis of this compound

This protocol is based on the Steglich esterification method.[8][10][11]

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq.), 4-hydroxybenzonitrile (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Workup: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Fabrication of a Polymer-Dispersed Liquid Crystal (PDLC) Device

The fabrication of a PDLC device involves the creation of a homogeneous mixture of the liquid crystal, a prepolymer, and a photoinitiator, followed by UV-induced polymerization to induce phase separation.

PDLC Device Fabrication Workflow

cluster_0 PDLC Mixture Preparation cluster_1 Cell Assembly and Curing LC_Monomer 4-Cyanophenyl 4-(3-butenyloxy)benzoate Mixing Homogeneous Mixing LC_Monomer->Mixing Prepolymer Acrylate Prepolymer (e.g., NOA65) Prepolymer->Mixing Photoinitiator Photoinitiator (e.g., Irgacure 651) Photoinitiator->Mixing Homogeneous_Mixture PDLC Syrup Mixing->Homogeneous_Mixture Filling Capillary Filling Homogeneous_Mixture->Filling ITO_Glass ITO-coated Glass Substrates ITO_Glass->Filling UV_Curing UV Curing (Polymerization-Induced Phase Separation) Filling->UV_Curing PDLC_Device PDLC Device UV_Curing->PDLC_Device

Figure 2: Workflow for the fabrication of a PDLC device.
Detailed Protocol: PDLC Device Fabrication
  • Mixture Preparation: Prepare a homogeneous mixture (often referred to as the "PDLC syrup") by combining the this compound, a suitable UV-curable prepolymer (e.g., Norland Optical Adhesive 65, NOA65), and a photoinitiator (e.g., Irgacure 651). A typical starting formulation could be a weight ratio of 60:39:1 (Liquid Crystal : Prepolymer : Photoinitiator). The optimal ratio will depend on the desired electro-optic properties and should be determined empirically.

  • Cell Assembly: Construct a cell using two indium tin oxide (ITO) coated glass slides separated by spacers of a defined thickness (e.g., 10-20 µm).

  • Filling the Cell: Introduce the PDLC syrup into the cell via capillary action.

  • UV Curing: Expose the filled cell to UV radiation of a specific intensity and for a controlled duration to initiate polymerization. The UV curing conditions (intensity and time) are critical parameters that influence the size and morphology of the liquid crystal droplets, and thus the electro-optic performance of the device.[4] A typical starting point would be a UV intensity of 10-50 mW/cm² for 5-15 minutes.

  • Device Finalization: After curing, the PDLC device is ready for characterization.

Characterization of the PDLC Device

The performance of the fabricated PDLC device is evaluated by its electro-optical properties.

Electro-Optical Characterization

The primary electro-optical characteristics of a PDLC device are its threshold voltage, saturation voltage, response time, and contrast ratio. These parameters are typically measured using a setup that includes a light source (e.g., a He-Ne laser), the PDLC device mounted in a holder with electrical contacts, a function generator to apply a variable AC voltage, and a photodetector to measure the transmitted light intensity.

ParameterDescriptionTypical Measurement Method
Threshold Voltage (Vth) The voltage at which the device begins to transition from the opaque to the transparent state (typically defined as 10% of maximum transmittance).Measure transmittance as a function of applied AC voltage.
Saturation Voltage (Vsat) The voltage at which the device reaches its maximum transparency (typically defined as 90% of maximum transmittance).Measure transmittance as a function of applied AC voltage.
Response Time (τ_on / τ_off) The time taken for the device to switch between its opaque and transparent states upon application or removal of the driving voltage.Apply a square wave voltage and measure the rise and fall times of the transmitted light intensity with an oscilloscope.
Contrast Ratio (CR) The ratio of the transmittance in the fully transparent state (T_on) to the transmittance in the opaque state (T_off).CR = T_on / T_off

Conclusion

This application note provides a comprehensive guide to the synthesis of the reactive mesogen this compound and its incorporation into a functional Polymer-Dispersed Liquid Crystal device. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to fabricate and characterize their own electro-optic devices. The versatility of the described methods allows for the tuning of device properties by modifying the synthesis of the liquid crystal or the parameters of the PDLC fabrication process, opening avenues for the development of novel materials with tailored functionalities.

References

  • Ahmad, F., Jamil, M., Kim, J. H., & Lee, Y. J. (2018). The effect of UV intensities and curing time on polymer dispersed liquid crystal (PDLC) display: A detailed analysis study. Results in Physics, 9, 1591-1599.
  • Drzaic, P. S. (1995). Liquid Crystal Dispersions. World Scientific.
  • Kitzerow, H. S., & Bahr, C. (Eds.). (2009). Chirality in Liquid Crystals. Springer Science & Business Media.
  • Li, Q. (Ed.). (2015). Reactive Mesogens. Springer.
  • Yang, D. K., & Wu, S. T. (2014). Fundamentals of liquid crystal devices. John Wiley & Sons.
  • Flexible polymer network liquid crystals using imprinted spacers bonded by UV-curable reactive mesogen for smart window applications. (2020). Taylor & Francis Online. Retrieved from [Link]

  • 4-(3-Butenyloxy)benzoic acid | C11H12O3 | CID 544452 - PubChem. (n.d.). Retrieved from [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2008). ResearchGate. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022). ScienceDirect. Retrieved from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (1978). Angewandte Chemie International Edition. Retrieved from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). ScienceDirect. Retrieved from [Link]

  • Steglich esterification – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2012). MDPI. Retrieved from [Link]

  • The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices Exhibiting a Permanent Memory Effect. (2024). MDPI. Retrieved from [Link]

Sources

Application Note: Synthesis and Mechanistic Analysis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials pivotal in the development of advanced display technologies and optical data storage.[1][2] The unique molecular architecture, featuring a rigid biphenyl-like core, a flexible butenyloxy tail, and a polar cyano group, gives rise to its mesomorphic properties.[1][3] The terminal vinyl group, in particular, offers a site for further polymerization to create liquid crystal polymers with novel electro-optical properties. This application note provides a comprehensive guide to the synthesis of this compound, detailing the reaction mechanisms, step-by-step protocols, and critical experimental considerations.

Synthetic Strategy: A Two-Step Approach

The formation of this compound is efficiently achieved through a two-step synthetic route. This strategy decouples the formation of the ether and ester linkages, allowing for high yields and straightforward purification of the intermediates and the final product.

  • Step 1: Williamson Ether Synthesis to form the intermediate, 4-(3-butenyloxy)benzoic acid.

  • Step 2: Steglich Esterification to couple the carboxylic acid intermediate with 4-hydroxybenzonitrile (4-cyanophenol).

This approach is favored for its mild reaction conditions and high functional group tolerance.

Part 1: Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[4][5][6] In this synthesis, the phenoxide of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of 4-bromo-1-butene.

Mechanism:

  • Deprotonation: 4-Hydroxybenzoic acid is deprotonated by a base, typically a carbonate or hydroxide, to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with 4-bromo-1-butene. The reaction proceeds via a backside attack, leading to the formation of the ether linkage and the displacement of the bromide leaving group.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-Hydroxybenzoic Acid Int1 Phenoxide Ion R1->Int1 Deprotonation R2 4-Bromo-1-butene P1 4-(3-Butenyloxy)benzoic Acid Base K2CO3 (Base) Int1->P1 SN2 Attack

Figure 1: Williamson Ether Synthesis Mechanism.

Step 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8] This method is particularly advantageous as it proceeds at room temperature and avoids the harsh acidic conditions of traditional Fischer esterification, which could potentially lead to side reactions involving the butenyl group.

Mechanism:

  • Activation of Carboxylic Acid: DCC activates the carboxylic acid (4-(3-butenyloxy)benzoic acid) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to Catalyst: The nucleophilic DMAP attacks the O-acylisourea, forming a reactive acylpyridinium species. This step is crucial as it prevents the rearrangement of the O-acylisourea into a non-reactive N-acylurea byproduct.

  • Nucleophilic Attack by Alcohol: The alcohol (4-hydroxybenzonitrile) attacks the acylpyridinium intermediate, forming the desired ester.

  • Byproduct Formation: The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.

Steglich_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 4-(3-Butenyloxy)benzoic Acid Int1 O-Acylisourea R1->Int1 Activation R2 4-Hydroxybenzonitrile P1 This compound DCC DCC DMAP DMAP (catalyst) Int2 Acylpyridinium Ion Int1->Int2 Acyl Transfer Byproduct Dicyclohexylurea (DCU) Int1->Byproduct Proton Transfer Int2->P1 Nucleophilic Attack

Figure 2: Steglich Esterification Mechanism.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 4-(3-Butenyloxy)benzoic Acid

Protocol_1 start Start reactants Combine 4-hydroxybenzoic acid, K2CO3, and 4-bromo-1-butene in DMF start->reactants reflux Heat the mixture to 80°C and stir for 24 hours reactants->reflux cool Cool to room temperature reflux->cool precipitate Pour into ice-water and acidify with HCl cool->precipitate filter Collect the precipitate by filtration precipitate->filter wash Wash the solid with water filter->wash dry Dry the solid under vacuum wash->dry product Obtain 4-(3-butenyloxy)benzoic acid dry->product

Figure 3: Workflow for 4-(3-butenyloxy)benzoic acid synthesis.

Materials:

  • 4-Hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • 4-Bromo-1-butene

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Procedure:

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromo-1-butene (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and maintain stirring for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl, which will cause the product to precipitate.

  • Collect the white solid by vacuum filtration.

  • Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-(3-butenyloxy)benzoic acid.

Protocol 2: Synthesis of this compound

Protocol_2 start Start reactants Dissolve 4-(3-butenyloxy)benzoic acid, 4-hydroxybenzonitrile, and DMAP in DCM start->reactants cool Cool the solution to 0°C reactants->cool add_dcc Add a solution of DCC in DCM dropwise cool->add_dcc stir Stir at 0°C for 1 hour, then at room temperature for 12 hours add_dcc->stir filter_dcu Filter off the precipitated DCU stir->filter_dcu wash_filtrate Wash the filtrate with dilute HCl, NaHCO3 solution, and brine filter_dcu->wash_filtrate dry_organic Dry the organic layer over Na2SO4 wash_filtrate->dry_organic concentrate Remove the solvent under reduced pressure dry_organic->concentrate purify Purify the crude product by column chromatography or recrystallization concentrate->purify product Obtain this compound purify->product

Figure 4: Workflow for Steglich Esterification.

Materials:

  • 4-(3-Butenyloxy)benzoic acid

  • 4-Hydroxybenzonitrile (4-cyanophenol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration.

  • Transfer the filtrate to a separatory funnel and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure this compound.[9]

Part 3: Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-(3-Butenyloxy)benzoic AcidC₁₁H₁₂O₃192.21~110-112White Solid
This compoundC₁₈H₁₅NO₃293.3284White Solid

Table 1: Physical and Chemical Properties of the Synthesized Compounds.[9][10]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the butenyloxy group (with characteristic signals for the vinyl protons and the methylene protons adjacent to the ether oxygen and the double bond) and the aromatic protons of the benzoate and cyanophenyl rings.

  • ¹³C NMR: The carbon NMR spectrum should show the expected signals for the carbonyl carbon of the ester, the nitrile carbon, the aromatic carbons, and the carbons of the butenyloxy chain.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the nitrile group (C≡N stretch), the ester carbonyl group (C=O stretch), and the ether linkage (C-O stretch).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Conclusion

This application note provides a detailed and mechanistically grounded guide for the synthesis of this compound. By following the outlined two-step procedure involving a Williamson ether synthesis and a Steglich esterification, researchers can reliably produce this valuable liquid crystalline material. The provided protocols and mechanistic insights are intended to empower scientists in the fields of materials science and drug development to synthesize and further explore the applications of this and related compounds.

References

  • Lab Pro Inc. This compound, 1G - B1586-1G. Accessed January 12, 2026.
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  • El-Atawi, M. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804.
  • El-Atawi, M. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed.
  • Molecularinfo.com. CAS number 114482-57-4 | 4-Cyanophenyl 4-(3-Butenyloxy)
  • Esdchem. 4-Cyanophenyl 4-(3-Butenyloxy)
  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Accessed January 12, 2026.
  • Hassan, Y. A., et al. (2014). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central.
  • ResearchGate. (2023).
  • ResearchGate. (2014). Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour.
  • Tokyo Chemical Industry UK Ltd. 4-Cyanophenyl 4-(3-Butenyloxy)
  • Francis Academic Press. (2023).
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Accessed January 12, 2026.
  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. Accessed January 12, 2026.
  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Francis Academic Press. (2020).
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  • Google Patents. Process for the preparation of 2-cyanophenylboronic acid and esters thereof. Accessed January 12, 2026.

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Application Notes and Protocols for 4-Cyanophenyl 4-(3-butenyloxy)benzoate in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the use of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a versatile liquid crystalline compound. This document is intended for researchers, scientists, and drug development professionals engaged in materials science, particularly in the fields of liquid crystal displays, smart materials, and polymer chemistry. The protocols herein cover the synthesis, purification, characterization, and application of this compound in the fabrication of twisted nematic (TN) liquid crystal cells and polymer-dispersed liquid crystal (PDLC) films. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal characterized by a rigid core composed of two phenyl rings linked by an ester group, and a flexible butenyloxy tail. The terminal cyano group imparts a strong dipole moment, which is crucial for the electro-optical response in display applications. The butenyloxy tail, with its terminal double bond, offers a reactive site for polymerization, enabling the formation of liquid crystal polymers and elastomers.

The molecular structure is designed to promote the formation of a nematic liquid crystal phase over a specific temperature range. In the nematic phase, the molecules exhibit long-range orientational order but no long-range positional order, allowing them to flow like a liquid while maintaining anisotropic properties. This combination of fluidity and anisotropy is the basis for their application in display technologies.

Key Properties:

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃PubChem[1]
Molecular Weight 293.32 g/mol PubChem[1]
Appearance White to light yellow crystalline solidCymitQuimica[2]
CAS Number 114482-57-4PubChem[1]

Safety and Handling

This compound is classified as harmful and requires careful handling to minimize exposure.

Hazard Identification: [1][3][4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Measures: [3][4][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Synthesis and Purification Protocol

This protocol describes a plausible synthetic route to this compound via esterification of 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. This method is adapted from established procedures for the synthesis of similar phenyl benzoate liquid crystals.[5]

Synthesis of this compound

Materials:

  • 4-(3-butenyloxy)benzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-butenyloxy)benzoic acid (1.0 equivalent) and 4-cyanophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Reaction: Allow the reaction to stir at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Characterization of the Synthesized Product

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FTIR Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O, C-O).

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Characterization of Liquid Crystalline Properties

The liquid crystalline behavior of this compound is characterized by its transition temperatures and optical properties.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes.[1][3][4][6]

Protocol:

  • Accurately weigh 2-5 mg of the purified this compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (the temperature at which it becomes an isotropic liquid).

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Analyze the thermogram to identify the temperatures of phase transitions (crystal to nematic, nematic to isotropic) and their corresponding enthalpy changes.

Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[4]

Protocol:

  • Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing microscope as it is heated and cooled.

  • The nematic phase will typically exhibit a threaded or schlieren texture.

  • Record the temperatures at which these textures appear and disappear, corresponding to the phase transitions.

Application Protocol 1: Fabrication of a Twisted Nematic (TN) Liquid Crystal Cell

This protocol details the fabrication of a simple twisted nematic liquid crystal cell, a fundamental component of many liquid crystal displays.[7][8]

Materials:

  • This compound

  • Indium tin oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution

  • Spacers (e.g., Mylar film of known thickness)

  • UV-curable epoxy

  • Polarizing films

Equipment:

  • Spin coater

  • Hot plate

  • Velvet cloth

  • Binder clips

Workflow Diagram:

TN_Cell_Fabrication cluster_prep Substrate Preparation cluster_assembly Cell Assembly cluster_fill Filling and Sealing cluster_final Final Device Clean_ITO Clean ITO Glass Spin_Coat Spin-Coat PVA Clean_ITO->Spin_Coat Bake_PVA Bake PVA Layer Spin_Coat->Bake_PVA Rub_PVA Rub PVA Layer Bake_PVA->Rub_PVA Apply_Spacers Apply Spacers Rub_PVA->Apply_Spacers Assemble_Cell Assemble Cell (90° Twist) Apply_Spacers->Assemble_Cell Seal_Cell Seal with Epoxy Assemble_Cell->Seal_Cell Fill_LC Fill with Liquid Crystal Seal_Cell->Fill_LC Seal_Fill_Port Seal Fill Port Fill_LC->Seal_Fill_Port Attach_Polarizers Attach Polarizers Seal_Fill_Port->Attach_Polarizers Test_Device Test Electro-Optical Switching Attach_Polarizers->Test_Device PDLC_Fabrication cluster_mix Mixture Preparation cluster_cell Cell Assembly cluster_cure Curing and Phase Separation cluster_result Final Film Mix_Components Mix LC, Monomer, & Initiator Homogenize Homogenize Mixture Mix_Components->Homogenize Prepare_Substrates Prepare ITO Substrates Homogenize->Prepare_Substrates Add_Spacers Add Spacers Prepare_Substrates->Add_Spacers Fill_Mixture Fill with LC Mixture Add_Spacers->Fill_Mixture Assemble_Cell Assemble Cell Fill_Mixture->Assemble_Cell UV_Cure UV Curing Assemble_Cell->UV_Cure Phase_Separation Phase Separation UV_Cure->Phase_Separation PDLC_Film PDLC Film (Scattering) Phase_Separation->PDLC_Film Test_Switching Test Electro-Optical Switching PDLC_Film->Test_Switching

Caption: Workflow for Polymer-Dispersed Liquid Crystal (PDLC) Film Preparation.

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound, a reactive monomer, and a photoinitiator. The ratio of liquid crystal to monomer will determine the final properties of the film.

    • Gently heat the mixture to ensure all components are dissolved.

  • Cell Assembly:

    • Place spacers on one of the ITO-coated substrates.

    • Place a drop of the liquid crystal/monomer mixture onto the substrate.

    • Carefully place the second substrate on top, ensuring there are no air bubbles.

  • Curing:

    • Expose the assembly to UV light of an appropriate wavelength and intensity to initiate polymerization.

    • As the monomer polymerizes, the liquid crystal becomes immiscible and phase-separates into microdroplets within the polymer matrix.

  • Testing:

    • Connect the ITO electrodes to a power source.

    • In the "off" state (no voltage), the randomly oriented liquid crystal droplets will scatter light, making the film opaque.

    • In the "on" state (voltage applied), the liquid crystal molecules within the droplets will align with the electric field, and the film will become transparent.

Electro-Optical Characterization

The performance of the fabricated liquid crystal devices is evaluated by measuring their electro-optical properties. [9][10][11][12] Parameters to Measure:

  • Threshold Voltage (Vth): The minimum voltage required to induce a change in the optical state.

  • Saturation Voltage (Vsat): The voltage at which the maximum optical change is achieved.

  • Response Time: The time taken for the device to switch between its "on" and "off" states. This includes the rise time (off to on) and decay time (on to off).

  • Contrast Ratio: The ratio of the light transmittance in the "on" state to the "off" state.

Typical Experimental Setup: A laser or LED light source is passed through the liquid crystal cell, which is placed between two crossed polarizers. A photodetector measures the intensity of the transmitted light as a function of the applied voltage, which is controlled by a function generator. The response time can be measured using an oscilloscope.

Conclusion

This compound is a valuable compound for research and development in the field of liquid crystal materials. Its well-defined liquid crystalline properties and the presence of a polymerizable group make it suitable for a range of applications, from display technologies to advanced smart materials. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this versatile molecule. Adherence to safety precautions is paramount throughout all experimental procedures.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2004). Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro. Retrieved from [Link]

  • Scientific.Net. (n.d.). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. Retrieved from [Link]

  • Spectroscopy Online. (2023). Study Reveals Structural Insights into Phase Transitions of Discotic Liquid Crystal. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ELECTRO-OPTICAL PROPERTIES OF LIQUID CRYSTALS. Retrieved from [Link]

  • RSC Publishing. (2018). Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. Retrieved from [Link]

  • PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. Retrieved from [Link]

  • MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]

  • NIH. (2025). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of polymer dispersed liquid crystal film.
  • MDPI. (n.d.). Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications. Retrieved from [Link]

  • NIH. (n.d.). Preparation and Characterization of Bilayer Polymer-Dispersed Liquid Crystals Doped with Gd2O3 Nanoparticles and Rhodamine B Base Fluorescent Dye. Retrieved from [Link]

Sources

Application Note: 4-Cyanophenyl 4-(3-butenyloxy)benzoate for the Synthesis of Side-Chain Liquid Crystalline Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a versatile monomer for the synthesis of side-chain liquid crystalline polymers (SCLCPs). These polymers are of significant interest in materials science and drug delivery due to their unique combination of polymer mechanics and the anisotropic properties of liquid crystals. The rigid cyanophenyl benzoate mesogenic unit, coupled with a flexible butenyloxy spacer, allows for the formation of well-defined liquid crystalline phases, such as nematic and smectic phases, in the resulting polymer.[1][2] The terminal double bond on the butenyloxy chain provides a reactive site for various polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with controlled molecular weights and low polydispersity.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and polymerization of this compound, along with protocols for the characterization of the resulting polymer.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is crucial for its successful polymerization and for the characterization of the resulting polymer.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₃[5]
Molecular Weight 293.32 g/mol [6][7]
CAS Number 114482-57-4[5][6]
Appearance White to light yellow crystalline solid[8]
IUPAC Name 4-cyanophenyl 4-(but-3-en-1-yloxy)benzoate[5]

Synthesis of this compound

The synthesis of the monomer involves a two-step process: the synthesis of the precursor 4-(3-butenyloxy)benzoic acid, followed by its esterification with 4-cyanophenol.

Part 1: Synthesis of 4-(3-butenyloxy)benzoic acid

This precursor can be synthesized via a Williamson ether synthesis from 4-hydroxybenzoic acid and 4-bromo-1-butene.

Materials:

  • 4-hydroxybenzoic acid

  • 4-bromo-1-butene

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalyst)

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

Protocol:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in acetone.

  • Add potassium carbonate and a catalytic amount of potassium iodide to the solution.

  • Add 4-bromo-1-butene dropwise to the stirred mixture.

  • Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(3-butenyloxy)benzoic acid.[8][9][10]

Part 2: Esterification with 4-cyanophenol

The final monomer is obtained by the esterification of 4-(3-butenyloxy)benzoic acid with 4-cyanophenol, commonly achieved using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Materials:

  • 4-(3-butenyloxy)benzoic acid

  • 4-cyanophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 4-(3-butenyloxy)benzoic acid and 4-cyanophenol in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP to the solution.

  • In a separate flask, dissolve DCC in a small amount of dry dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[11]

Polymerization of this compound via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[12]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

Protocol:

  • In a Schlenk flask, add the monomer, initiator, and solvent under an inert atmosphere.

  • In a separate Schlenk flask, add the CuBr and PMDETA.

  • Degas both flasks by several freeze-pump-thaw cycles.

  • Under an inert atmosphere, transfer the monomer/initiator/solvent mixture to the flask containing the catalyst/ligand complex.

  • Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.

  • Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.

  • To quench the polymerization, open the flask to air and add a small amount of THF.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Logical Flow of ATRP Polymerization:

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer & Initiator in Anisole Degas Freeze-Pump-Thaw (Both Flasks) Monomer->Degas Catalyst CuBr & PMDETA Catalyst->Degas Mix Transfer Monomer Solution to Catalyst Degas->Mix Polymerize Heat and Stir (e.g., 90°C) Mix->Polymerize Quench Expose to Air Add THF Polymerize->Quench Precipitate Pour into Methanol Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate

Caption: Workflow for the ATRP of this compound.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal properties, and liquid crystalline behavior.

TechniquePurposeExpected Observations
¹H NMR Confirm polymer structure and determine monomer conversion.Disappearance of the vinyl proton signals of the monomer. Broadening of the polymer backbone signals.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).A narrow and monomodal distribution, indicative of a controlled polymerization.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg) and liquid crystalline phase transition temperatures.A glass transition followed by one or more endothermic peaks corresponding to smectic-to-nematic and nematic-to-isotropic transitions.[1]
Polarized Optical Microscopy (POM) Visualize the liquid crystalline textures.Characteristic textures for nematic (e.g., Schlieren) and smectic phases (e.g., focal conic).
X-ray Diffraction (XRD) Determine the type of liquid crystalline phase and measure the layer spacing in smectic phases.A broad halo in the wide-angle region for the nematic phase, and sharp reflections in the small-angle region for the smectic phase.

SCLCP_Formation Monomer 4-Cyanophenyl 4-(3-butenyloxy)benzoate Initiator Initiator (e.g., Ethyl α-bromoisobutyrate) ActivePolymer Active Polymer (Radical Species) Initiator->ActivePolymer Activation Catalyst Catalyst/Ligand (CuBr/PMDETA) Catalyst->ActivePolymer Mediates Polymer Polymer Chain (Dormant Species) Polymer->ActivePolymer Re-activation ActivePolymer->Polymer Deactivation ActivePolymer->ActivePolymer + Monomer (Propagation) SCLCP Side-Chain Liquid Crystalline Polymer ActivePolymer->SCLCP

Sources

Application Note: Functionalization of Polymers with 4-Cyanophenyl 4-(3-butenyloxy)benzoate for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the functionalization of polymers using 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This versatile monomer offers a dual-functionality platform: a terminal butenyl group for efficient polymer grafting and a cyanophenyl moiety for modulating physicochemical properties and enabling downstream bioconjugation. We present two detailed protocols for polymer modification: a "grafting-to" approach using radical-mediated thiol-ene chemistry and a "grafting-from" approach via RAFT copolymerization. This note emphasizes the rationale behind experimental design, provides step-by-step methodologies, and details characterization techniques to validate successful functionalization, empowering researchers to develop next-generation polymer-based therapeutics.

Introduction: A Bifunctional Tool for Polymer Engineering

The rational design of polymeric materials is central to advancing drug delivery.[1][2] The ability to precisely control the chemical and physical properties of a polymer backbone allows for the creation of sophisticated systems that can enhance drug solubility, prolong circulation time, and achieve targeted delivery. This compound is an enabling reagent in this field, possessing two key functionalities that can be leveraged for advanced polymer synthesis.

  • The 3-Butenyloxy Group: This terminal alkene (-O-(CH₂)₂-CH=CH₂) serves as a highly reactive handle for covalent attachment to a polymer scaffold. Its susceptibility to radical-mediated additions makes it an ideal substrate for efficient "click" chemistry reactions, such as thiol-ene coupling, which proceed with high yield and specificity under mild conditions.[3][4][5]

  • The 4-Cyanophenyl Group: The nitrile (-C≡N) moiety is a valuable functional group in medicinal chemistry and materials science.[6] It is a strong dipole, capable of participating in specific hydrogen bonding and π-π stacking interactions, which can influence polymer self-assembly and drug loading.[6] Furthermore, the nitrile can serve as a synthetic precursor for further chemical transformations, such as reduction to a primary amine for bioconjugation or hydrolysis to a carboxylic acid.

This guide details two primary strategies for incorporating this monomer into polymeric structures, providing a robust platform for creating functional materials tailored for drug delivery applications.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name 4-cyanophenyl 4-(but-3-en-1-yloxy)benzoate[PubChem CID 600247]
Molecular Formula C₁₈H₁₅NO₃[PubChem CID 600247]
Molecular Weight 293.32 g/mol [PubChem CID 600247]
Appearance White to off-white solidTCI America
Solubility Soluble in THF, Dichloromethane, Chloroform, DMFGeneral Chemical Knowledge
CAS Number 114482-57-4[PubChem CID 600247]

Safety & Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Polymer Functionalization Strategies

Two powerful and complementary strategies for incorporating this compound are presented: post-polymerization modification ("grafting-to") and copolymerization ("grafting-from").

Strategy 1: "Grafting-To" via Thiol-Ene Click Chemistry

This approach involves modifying a pre-existing polymer that contains pendant thiol groups. The radical-mediated thiol-ene reaction provides a highly efficient and orthogonal method for covalently attaching the monomer to the polymer backbone.[3][7][8]

The process begins with a thiol-containing polymer, which is reacted with this compound in the presence of a radical initiator. The reaction proceeds via a step-growth radical addition mechanism, forming a stable thioether linkage.

Thiol_Ene_Workflow cluster_start Inputs cluster_reaction Reaction Step cluster_purification Purification cluster_end Output Thiol_Polymer Thiol-Functionalized Polymer (e.g., Poly(cysteamine)) Reaction Thiol-Ene Reaction (Solvent: THF/DMF, N2 atm) UV (λ=365 nm) or Thermal (60-70 °C) Thiol_Polymer->Reaction Monomer 4-Cyanophenyl 4-(3-butenyloxy)benzoate Monomer->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Purify Precipitation in non-solvent (e.g., Methanol/Hexane) Reaction->Purify Wash Wash & Dry under vacuum Purify->Wash Final_Polymer Functionalized Polymer with Pendant Cyanophenyl Benzoate Wash->Final_Polymer RAFT_Workflow cluster_start Inputs cluster_reaction Reaction Step cluster_purification Purification cluster_end Output Primary_Monomer Primary Monomer (e.g., Methyl Acrylate) Reaction RAFT Polymerization (Solvent: Dioxane/Toluene, N2 atm) Thermal (60-80 °C) Primary_Monomer->Reaction Func_Monomer 4-Cyanophenyl 4-(3-butenyloxy)benzoate Func_Monomer->Reaction RAFT_Agent RAFT Agent (CTA) (e.g., CPADB) RAFT_Agent->Reaction Initiator Initiator (AIBN) Initiator->Reaction Purify Precipitation in cold non-solvent (e.g., Hexane/Methanol) Reaction->Purify Wash Wash & Dry under vacuum Purify->Wash Final_Polymer Well-defined Copolymer P(Primary-co-Functional) Wash->Final_Polymer

Caption: Workflow for "Grafting-From" functionalization via RAFT copolymerization.

This protocol describes the synthesis of a random copolymer with a target degree of polymerization (DP) and 10% functional monomer incorporation.

Materials:

  • Methyl Acrylate (MA), inhibitor removed

  • This compound (Func-M)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

  • Anhydrous 1,4-Dioxane

  • Hexane/Methanol mixture for precipitation

  • Ampule or Schlenk flask with magnetic stirrer

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Target Calculation: Define target DP (e.g., 100) and functional incorporation (10%). For a target DP of 100, the ratio will be [MA]:[Func-M]:[CPADB]:[AIBN] = 90:10:1:0.2. Calculate the mass of each reagent required.

    • Rationale: The [Monomer]/[CTA] ratio determines the target DP. The [CTA]/[Initiator] ratio is typically between 3 and 10 to ensure good control over the polymerization. [9]2. Reagent Preparation: In a glass ampule, combine MA, Func-M, CPADB, AIBN, and anhydrous dioxane.

  • Degassing: As in Protocol 1, perform three freeze-pump-thaw cycles and seal the ampule under vacuum.

    • Rationale: Rigorous removal of oxygen is critical for controlled radical polymerization to prevent irreversible termination of growing polymer chains.

  • Polymerization: Place the sealed ampule in a preheated oil bath at 70 °C. The reaction time will depend on the kinetics but is typically monitored over 4-24 hours.

    • Rationale: The temperature is chosen based on the decomposition kinetics of AIBN. Samples can be taken periodically (if using a Schlenk setup) to monitor conversion via ¹H NMR and molecular weight evolution via GPC.

  • Termination: Stop the reaction by quenching in an ice bath and exposing the mixture to air.

  • Purification & Isolation: Open the ampule, dilute the viscous solution with a small amount of THF, and precipitate into a cold non-solvent (e.g., a 1:1 mixture of hexane and methanol).

  • Final Steps: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Validation: Characterize the copolymer using ¹H NMR to determine the actual incorporation of the functional monomer and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and dispersity (Đ).

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful incorporation of the functional monomer and to determine the properties of the resulting polymer. [10]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: This is the primary technique for confirming covalent attachment and quantifying incorporation.

    • For Thiol-Ene (Protocol 1): Look for the disappearance of the characteristic vinyl proton signals of the butenyloxy group at ~5.8 ppm (multiplet, -CH=) and ~5.1 ppm (multiplet, =CH₂). Concurrently, new signals corresponding to the thioether linkage will appear in the aliphatic region. The aromatic protons of the cyanophenyl benzoate group (~7.3-8.2 ppm) will be present.

    • For RAFT Copolymerization (Protocol 2): The presence of aromatic signals from the cyanophenyl benzoate group confirms its incorporation. The ratio of the integral of these aromatic protons to the integral of a characteristic proton from the primary monomer (e.g., the -OCH₃ singlet of poly(methyl acrylate) at ~3.6 ppm) allows for the calculation of the functional monomer percentage in the copolymer.

  • FTIR Spectroscopy: Provides complementary evidence of functionalization.

    • Key Peaks to Monitor:

      • ~2230 cm⁻¹: A sharp, strong peak corresponding to the C≡N stretch of the nitrile group. Its presence is a clear indicator of successful functionalization.

      • ~1735 cm⁻¹: Strong C=O stretch from the ester linkages.

      • ~1605 cm⁻¹ & ~1500 cm⁻¹: C=C stretches within the aromatic rings.

      • Disappearance of ~910 cm⁻¹ peak: The out-of-plane C-H bend of the terminal vinyl group should diminish or disappear after a successful thiol-ene reaction.

Example Characterization Data
Analysis TechniquePre-functionalization (Poly-SH)Post-functionalization (Protocol 1)Post-functionalization (Protocol 2, 10% target)
¹H NMR Signals for polymer backbone; -SH proton may be visible.Disappearance of vinyl peaks (~5.1, 5.8 ppm). Appearance of aromatic peaks (~7.3-8.2 ppm).Signals for PMA backbone (~3.6 ppm, -OCH₃). Aromatic signals (~7.3-8.2 ppm). Integration confirms ~9-11% incorporation.
FTIR (cm⁻¹) C-H, C-S stretches.Appearance of sharp C≡N stretch at ~2230. Strong C=O stretch at ~1735.Sharp C≡N stretch at ~2230. Strong C=O stretch from PMA and Func-M at ~1735.
GPC Mn = 10,000 g/mol ; Đ = 1.2Mn increases (e.g., to 15,000 g/mol ); Đ remains similar.Mn ≈ 9,500 g/mol ; Đ ≤ 1.2. Monomodal, symmetric peak.

Applications in Drug Development

Polymers functionalized with this compound are well-suited for a range of drug delivery applications due to the unique properties conferred by the cyanophenyl group.

  • Drug Encapsulation and Micelle Formation: The amphiphilic nature of copolymers produced via Protocol 2 can drive self-assembly into micelles in aqueous environments. The cyanophenyl-functionalized core can serve as a reservoir for hydrophobic drugs, potentially enhancing drug loading through π-π stacking interactions between the aromatic drug and the cyanophenyl groups. [1]* Targeted Drug Delivery: The nitrile group is a versatile chemical handle. It can be reduced to a primary amine, which can then be used for the covalent conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), or folic acid. This transforms the polymer into a targeted delivery vehicle, capable of recognizing and accumulating at specific disease sites, thereby increasing therapeutic efficacy and reducing off-target toxicity. [2]* Modulation of Pharmacokinetics: The incorporation of these functional groups can alter the hydrophilic/hydrophobic balance of a polymer, influencing its interaction with biological systems and potentially improving its pharmacokinetic profile. [11][12]

Conclusion

This compound is a powerful bifunctional monomer for the synthesis of advanced polymeric materials. The protocols detailed herein, based on robust and efficient thiol-ene and RAFT polymerization methodologies, provide a clear pathway for researchers to create well-defined functional polymers. The unique combination of a versatile grafting point and a synthetically useful cyanophenyl group opens up significant opportunities for the design of next-generation drug delivery systems, polymer-drug conjugates, and targeted therapeutics.

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Application Notes and Protocols for 4-Cyanophenyl 4-(3-butenyloxy)benzoate: Synthesis, Purification, and Solution Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Reactive Mesogen

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a calamitic (rod-shaped) liquid crystal that possesses a terminal butenyloxy group, rendering it a reactive mesogen. This terminal double bond is a key feature, allowing for in-situ polymerization, a technique leveraged in the formation of polymer-stabilized liquid crystal (PSLC) systems.[1][2] Such systems are integral to the advancement of display technologies, including flexible displays and energy-saving smart windows, by enhancing the stability and electro-optical properties of the liquid crystal host.[2] The cyanophenyl group imparts a strong positive dielectric anisotropy, a crucial property for the operation of twisted nematic liquid crystal displays (TN-LCDs).[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and preparation of solutions of this compound for a range of research and development applications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount before commencing any experimental work.

PropertyValueReference
CAS Number 114482-57-4
Molecular Formula C₁₈H₁₅NO₃
Molecular Weight 293.32 g/mol
Appearance White to light yellow powder or crystals
Melting Point 84 °C

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Steglich esterification. This method is renowned for its mild reaction conditions, making it suitable for substrates that may be sensitive to more aggressive reagents.[3][4][5] The reaction involves the coupling of 4-(3-butenyloxy)benzoic acid with 4-hydroxybenzonitrile using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4][6]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 4-(3-butenyloxy)benzoic acid P Steglich Esterification R1->P R2 4-Hydroxybenzonitrile R2->P C1 DCC C1->P C2 DMAP (catalyst) C2->P S Dichloromethane (solvent) S->P Prod This compound P->Prod Byprod Dicyclohexylurea (DCU) P->Byprod

Figure 1: Workflow for the synthesis of this compound via Steglich esterification.

Protocol: Steglich Esterification

Materials:

  • 4-(3-butenyloxy)benzoic acid

  • 4-Hydroxybenzonitrile

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-(3-butenyloxy)benzoic acid and 1.0 equivalent of 4-hydroxybenzonitrile in anhydrous dichloromethane.

  • Add 0.1 equivalents of DMAP to the solution and stir until fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 1.1 equivalents of DCC to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 0.5 N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocols

Purification of the crude this compound is crucial to achieve the high purity required for liquid crystal applications. A combination of recrystallization and column chromatography is recommended.

Protocol: Recrystallization

Rationale: Recrystallization is an effective method for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical; the ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent Screening:

Based on the structure of the target molecule (an aromatic ester with an ether linkage and a nitrile group), suitable solvent systems for recrystallization include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethyl acetate/Hexane mixture

  • Toluene/Hexane mixture

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol: Column Chromatography

Rationale: For the removal of closely related impurities, column chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 to 7:3 v/v, optimize with TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude or recrystallized product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with the hexane/ethyl acetate mixture, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Preparation of Solutions: Application-Specific Protocols

The preparation of solutions of this compound is dependent on the intended application.

Protocol 1: Preparation of a Stock Solution for Analytical Characterization

Application: Spectroscopic analysis (UV-Vis, Fluorescence), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale: A stock solution of known concentration in a volatile, non-interfering solvent is essential for accurate and reproducible analytical measurements.

Solvent Selection:

Based on the polarity of the molecule, suitable solvents include:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetone

  • Ethyl Acetate

Procedure:

  • Accurately weigh a precise amount of purified this compound using an analytical balance.

  • Transfer the solid to a class A volumetric flask.

  • Add a small amount of the chosen solvent (e.g., dichloromethane) to dissolve the solid completely.

  • Once dissolved, dilute the solution to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • For long-term storage, keep the solution in a tightly sealed, light-protected container at a low temperature (e.g., 4 °C).

Typical Concentration Ranges:

Analysis TechniqueTypical Concentration
UV-Vis Spectroscopy 10⁻⁵ to 10⁻⁴ M
HPLC 0.1 to 1.0 mg/mL
¹H NMR 5 to 10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃)
¹³C NMR 20 to 50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃)
Protocol 2: Preparation of a Liquid Crystal Mixture for Electro-Optical Measurements

Application: Characterization of electro-optical properties (e.g., switching times, threshold voltage) in a liquid crystal cell.

Rationale: The properties of a liquid crystal are often evaluated when it is part of a mixture. The host liquid crystal provides the desired mesophase over a broad temperature range.

LC_Mixture_Prep cluster_components Components LC1 This compound Mix Weigh and Combine LC1->Mix LC_Host Nematic Liquid Crystal Host LC_Host->Mix Heat Heat to Isotropic Phase Mix->Heat Cool Cool to Nematic Phase Heat->Cool Cell_Fill Fill LC Cell by Capillary Action Cool->Cell_Fill

Figure 2: Workflow for preparing a liquid crystal mixture and filling an electro-optical cell.

Procedure:

  • Weigh the desired amounts of this compound and the host nematic liquid crystal (e.g., a cyanobiphenyl-based mixture) into a small vial. The concentration of the title compound can range from a few weight percent to higher, depending on the desired properties.[7]

  • Seal the vial and heat it on a hot plate to a temperature above the clearing point (nematic-to-isotropic transition temperature) of the mixture.

  • Gently agitate the vial until a homogeneous isotropic solution is obtained.

  • Maintain the mixture in the isotropic phase and fill a pre-fabricated liquid crystal cell via capillary action.

  • Slowly cool the filled cell back to room temperature to allow for the formation of a well-aligned nematic phase.

Protocol 3: Preparation of a Polymerizable Mixture for Polymer-Stabilized Liquid Crystals (PSLCs)

Application: Fabrication of PSLC films and devices.

Rationale: The terminal alkene group of this compound allows it to act as a monomer in a polymerization reaction within a liquid crystal host.

Procedure:

  • Prepare a homogeneous liquid crystal mixture as described in Protocol 2, containing this compound (as the reactive mesogen) and a non-reactive liquid crystal host.

  • Add a small amount (typically <1 wt%) of a suitable photoinitiator (e.g., benzoin methyl ether) to the mixture.

  • Ensure the photoinitiator is completely dissolved, which may require gentle heating and agitation in the isotropic phase.

  • Fill a liquid crystal cell with this mixture as described previously.

  • Expose the filled cell to UV radiation of an appropriate wavelength and intensity to initiate polymerization of the butenyloxy groups. This will form a polymer network within the liquid crystal, stabilizing the desired alignment.

Conclusion

This application note provides a comprehensive framework for the synthesis, purification, and preparation of solutions of this compound. By following these detailed protocols, researchers can confidently prepare high-purity material and formulate solutions tailored to a variety of applications, from fundamental characterization to the fabrication of advanced liquid crystal devices. The unique combination of a mesogenic core and a reactive terminal group makes this compound a valuable tool in the ongoing development of responsive and adaptive materials.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences, 2(1), 26-39.
  • MDPI. (2023). A Review of Developments in Polymer Stabilized Liquid Crystals. Polymers, 15(13), 2949. [Link]

  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 12(45), 29245-29268. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016). Polymer stabilized vertical alignment liquid crystal display: Effect of monomer structures and their stabilizing characteristics. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and field-proven protocols. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for higher yields and purity.

The synthesis of this molecule, a common building block in liquid crystal and materials science applications, is typically achieved via a two-step process: a Williamson ether synthesis followed by an esterification reaction. This guide is structured to address challenges that may arise during each of these critical steps.

General Troubleshooting Workflow

Before diving into specific issues, it's essential to have a logical diagnostic workflow. When a reaction performs below expectations, systematically evaluate each stage to pinpoint the root cause.

G cluster_0 Initial Observation cluster_1 Analysis & Diagnosis cluster_2 Problem Scenarios & Solutions A Low Yield / No Product B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B Step 1 C Identify Scenario B->C Step 2 D Unreacted Starting Material(s) C->D Scenario A E Multiple Byproducts Formed C->E Scenario B F Product Formed, but Lost During Workup/Purification C->F Scenario C G Consult Specific FAQs Below for Targeted Solutions D->G Step 3 E->G Step 3 F->G Step 3

Caption: A logical workflow for troubleshooting suboptimal reactions.

Part 1: Troubleshooting the Williamson Ether Synthesis

The first step in the synthesis is typically the formation of the ether linkage to create the intermediate, 4-(3-butenyloxy)benzoic acid, by reacting a salt of 4-hydroxybenzoic acid with an alkylating agent like 4-bromo-1-butene.

FAQs: Williamson Ether Synthesis

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 4-hydroxybenzoic acid. What is the likely cause?

A: This issue almost always points to incomplete deprotonation of the starting phenol. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, which is the alkoxide (or in this case, phenoxide) ion.[1][2] If the phenol is not fully converted to its conjugate base, the concentration of the active nucleophile is too low for the reaction to proceed efficiently.

  • Causality: Phenols are more acidic than aliphatic alcohols but still require a sufficiently strong base for complete deprotonation. Weak bases or stoichiometric inaccuracies can lead to an equilibrium that favors the protonated phenol.

  • Solutions:

    • Choice of Base: Use a strong base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[1] For this specific substrate, K₂CO₃ is often sufficient and is safer and easier to handle than NaH.

    • Anhydrous Conditions: If using NaH, the reaction must be strictly anhydrous, as hydride reacts violently with water. For other bases like K₂CO₃, while trace amounts of water may be tolerated, drier conditions are always better to prevent lowering the availability of the free nucleophile.[1][3]

    • Stoichiometry: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure complete deprotonation.

Q2: The reaction is proceeding very slowly, even after several hours at elevated temperatures. How can I increase the reaction rate?

A: A slow reaction rate is typically due to poor solubility of the phenoxide salt or a suboptimal solvent choice. Protic solvents (like ethanol) and apolar solvents can significantly slow down the SN2 reaction rate.[1]

  • Causality: The SN2 mechanism is favored by polar aprotic solvents, which can solvate the cation (e.g., K⁺) without strongly hydrogen-bonding to the nucleophilic phenoxide, leaving it "naked" and more reactive.

  • Solutions:

    • Solvent Selection: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These are particularly common and effective for Williamson ether syntheses.[1]

    • Temperature: A typical Williamson reaction is conducted at 50 to 100 °C and is often complete in 1 to 8 hours.[1] Ensure your reaction temperature is within this range.

    • Phase-Transfer Catalysis (PTC): This is a highly effective method for accelerating the reaction. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used.[1] The catalyst forms an ion pair with the phenoxide, transporting it into the organic phase where it can react with the alkyl halide.[3][4] This technique often allows for milder reaction conditions and may not require strictly anhydrous solvents.[3][5]

Q3: I'm observing byproducts in my reaction mixture. What are they, and how can I avoid them?

A: The most common byproduct in this specific reaction is the dialkylated product, where the carboxylate of a second molecule of 4-(3-butenyloxy)benzoic acid is alkylated by 4-bromo-1-butene. Another possibility is elimination of HBr from the 4-bromo-1-butene to form butadiene, especially at high temperatures with a sterically hindered base.

  • Causality: The carboxylate formed after the initial ether synthesis can also act as a nucleophile, competing with the phenoxide.

  • Solutions:

    • Protecting Group Strategy: Start with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. The ether synthesis can be performed on the phenol, and the methyl ester can be saponified (hydrolyzed) in a subsequent step to yield the desired carboxylic acid intermediate. This protects the carboxylic acid from acting as a nucleophile.

    • Control Temperature: Avoid excessively high temperatures (>100 °C) to minimize elimination and other side reactions.

    • Choice of Alkylating Agent: Use a primary alkyl halide, like 4-bromo-1-butene, as it is most suitable for SN2 reactions and less prone to elimination compared to secondary or tertiary halides.[2]

ParameterCondition A (Suboptimal)Condition B (Optimized)Condition C (PTC-Optimized)
Base NaOH (1.1 eq)K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent EthanolDMFAcetonitrile / Water
Catalyst NoneNoneTetrabutylammonium Bromide (5 mol%)
Temperature 80 °C80 °C60 °C
Typical Yield 40-60%75-90%>90%
Notes Risk of esterification side reaction.Requires anhydrous conditions.Milder conditions, faster reaction.[3][5]
Table 1. Comparison of reaction conditions for the Williamson ether synthesis step.

Part 2: Troubleshooting the Esterification

The second step involves coupling 4-(3-butenyloxy)benzoic acid with 4-cyanophenol (4-hydroxybenzonitrile) to form the final product. This is often achieved using a coupling agent or by converting the carboxylic acid to a more reactive species.

FAQs: Esterification

Q1: My esterification reaction using DCC and DMAP is incomplete, and the yield is low. How can I drive it to completion?

A: Incomplete esterification, especially a Steglich esterification, often points to issues with reagent purity, stoichiometry, or reaction conditions.

  • Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This is then attacked by the alcohol (4-cyanophenol), a process catalyzed by 4-dimethylaminopyridine (DMAP).[6] Any moisture can hydrolyze the intermediate, and improper stoichiometry can leave starting materials unreacted.

  • Solutions:

    • Reagent Quality: Ensure all reagents (DCC, DMAP) and the solvent (typically dichloromethane or THF) are anhydrous. DCC is particularly sensitive to moisture.

    • Stoichiometry: Use a slight excess of DCC (e.g., 1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).

    • Temperature: The reaction is often started at 0 °C to control the initial exothermic reaction when DCC is added, and then allowed to warm to room temperature and stirred overnight to ensure completion.[6]

Q2: A large amount of a white precipitate, dicyclohexylurea (DCU), is forming and making my reaction mixture difficult to stir and purify. What is the best practice for its removal?

A: The formation of the insoluble DCU byproduct is the primary drawback of using DCC. Efficient removal is key to obtaining a pure product.

  • Causality: DCU is the byproduct of the DCC-mediated coupling and is notoriously insoluble in most common organic solvents.

  • Solutions:

    • Filtration: After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., more dichloromethane or diethyl ether). Filter the mixture through a pad of Celite to remove the bulk of the DCU.

    • Cold Filtration: In some cases, cooling the reaction mixture in an ice bath can further precipitate the DCU before filtration.

    • Workup: After filtration, the filtrate should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove DMAP, and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid.

Q3: Are there alternative coupling agents to DCC that produce easier-to-remove byproducts?

A: Yes, several alternatives to DCC have been developed to address the issue of DCU removal.

  • EDC (EDAC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide is a popular alternative. It functions via the same mechanism as DCC, but the resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.

  • Acid Chloride Formation: A classic and robust method is to first convert the 4-(3-butenyloxy)benzoic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride is then reacted with 4-cyanophenol in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated. This method often results in very high yields.

Part 3: Alternative Synthetic Strategies

While the two-step sequence is standard, other powerful reactions in the organic chemist's toolbox can be considered, especially when conventional methods fail.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols into a variety of functional groups, including esters and ethers, under mild, dehydrative conditions.[7][8]

  • Mechanism: The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The PPh₃ and DEAD combine to activate the alcohol, making it a good leaving group for subsequent SN2 attack by a nucleophile.[8]

  • Application to this Synthesis:

    • For the Ether Step: One could react 4-hydroxybenzoic acid (as the nucleophile) with 3-buten-1-ol (as the alcohol component) under Mitsunobu conditions.

    • For the Ester Step: One could react 4-(3-butenyloxy)benzoic acid (as the nucleophile) with 4-cyanophenol (which is technically an alcohol) under Mitsunobu conditions.

  • Advantages: The reaction proceeds under very mild and neutral conditions, which can be beneficial for sensitive substrates.

  • Disadvantages: A major drawback is the formation of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.[10] The nucleophile should ideally have a pKa of less than 13 for the reaction to be efficient.[7]

G cluster_0 Mitsunobu Reaction Pathway A Alcohol (ROH) + Nucleophile (NuH) D [Alkoxyphosphonium Salt] A->D Proton Transfer B PPh3 + DEAD C [Betaine Intermediate] B->C Nucleophilic Attack C->D Proton Transfer from NuH E Product (R-Nu) + Ph3PO + DEAD-H2 D->E SN2 Attack by Nu-

Caption: A simplified overview of the Mitsunobu reaction mechanism.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(3-butenyloxy)benzoic acid (PTC Method)
  • To a round-bottom flask, add methyl 4-hydroxybenzoate (1 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).

  • Add acetonitrile as the solvent to create a stirrable slurry.

  • Add 4-bromo-1-butene (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(3-butenyloxy)benzoate.

  • To the crude ester, add a 2M solution of NaOH in methanol/water and stir at room temperature until saponification is complete (monitor by TLC).

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 2M HCl. The product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-butenyloxy)benzoic acid.

Protocol 2: Synthesis of this compound (EDC Method)
  • Dissolve 4-(3-butenyloxy)benzoic acid (1 eq.), 4-cyanophenol (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEglE6U2bs_YnlahcLJbZXwmNlADTyhSy9zS4W3Znk8IYLElvVoqyTQGDpD3ObRK2linS5s2_12Pts00wmVyFhM1jrRjZfQr5K1m7nt6_j-9x0vgDD93cvhN7OdHqXlrPMVk2nRzaU6rqbpSiQy1OeJyDjG
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Sources

Technical Support Center: Purification of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyanophenyl 4-(3-butenyloxy)benzoate (CAS No: 114482-57-4). This resource is designed for researchers and chemists encountering challenges in the purification of this liquid crystal intermediate. High purity is paramount for achieving reproducible results in materials science and drug development. This guide provides in-depth, experience-based solutions to common purification problems.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on a standard esterification synthesis, the most common impurities are unreacted starting materials: 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. Another significant impurity can arise from the hydrolysis of the ester bond, which cleaves the molecule back into these same starting materials.[1][2] Side-products from the coupling reaction (e.g., anhydrides of the benzoic acid derivative) may also be present.

Q2: How can I perform a quick preliminary purity check of my sample?

A2: Thin-Layer Chromatography (TLC) is the most effective method for a rapid purity assessment. Spot your crude material on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. Additionally, determining the melting point is a crucial purity check. Pure this compound should have a sharp melting point around 84°C.[3][4] A broad or depressed melting range suggests the presence of impurities.

Q3: My crude product is an oil or a waxy solid, not the expected white crystalline powder. What happened?

A3: This is a common issue when residual solvents or low-melting-point impurities are present. The impurities interfere with the crystal lattice formation of the target compound. An oily consistency strongly suggests that purification, likely via column chromatography, is necessary to remove these contaminants before a crystalline solid can be obtained.

Q4: What are the primary recommended purification techniques for this compound?

A4: The two primary methods are recrystallization and flash column chromatography.

  • Recrystallization is ideal if your crude product is already relatively pure (>90%) and the impurities have different solubility profiles from the product. Hot methanol has been noted as a potential solvent.[3]

  • Flash Column Chromatography over silica gel is the method of choice for complex mixtures with multiple impurities or when the product is oily.[5][6][7] It offers superior separation based on the differential polarity of the components.

Q5: Is this compound sensitive to any particular conditions?

A5: Yes. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated.[8][9] Therefore, it is critical to use neutral, dry solvents and avoid prolonged exposure to acidic or basic media during purification and handling. The butenyloxy group also has a terminal double bond which could be sensitive to strong oxidizing or reducing conditions, though this is less of a concern during standard purification.

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Issue 1: Recrystallization Fails or Gives Poor Recovery
  • Symptom: No crystals form upon cooling, or the final yield is exceptionally low.

  • Causality and Solution: The choice of solvent is the most critical factor in recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold.

    • Problem A: Solvent is too effective. If the compound remains dissolved even after cooling in an ice bath, the solvent is too nonpolar or has too high a solvating power.

      • Solution: Induce crystallization by adding a small amount of a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., cold water or hexane) dropwise to the cold solution until it becomes cloudy. If this fails, you must select a different, more polar solvent for the next attempt.

    • Problem B: Solvent is not effective enough. If a large volume of solvent is required to dissolve the compound, leading to low recovery, a different solvent or a co-solvent system is needed.

      • Solution: A co-solvent system can fine-tune the solubility. For example, dissolve your compound in a minimal amount of a good, boiling solvent (like dichloromethane or ethyl acetate) and then slowly add a hot, poor solvent (like hexane) until the solution is faintly turbid. Allow it to cool slowly.

    • Problem C: Oiling Out. The compound separates as an oil instead of crystals. This happens when the boiling point of the solvent is higher than the melting point of the solute or when high-concentration impurities are present.

      • Solution: Lower the temperature at which the compound dissolves by using a larger volume of solvent. Alternatively, switch to a lower-boiling point solvent. If impurities are the cause, pre-purification with column chromatography is required.

Troubleshooting Decision Tree: Recrystallization

This diagram outlines the decision-making process when troubleshooting recrystallization.

Recrystallization_Troubleshooting Start Start Recrystallization Cooling Cool Solution Start->Cooling NoCrystals No Crystals Form Cooling->NoCrystals Check after ice bath LowYield Low Yield Cooling->LowYield After filtration OilingOut Compound Oils Out Cooling->OilingOut During cooling Success Pure Crystals Obtained Cooling->Success If successful AddAntiSolvent Add Anti-Solvent (e.g., Hexane) NoCrystals->AddAntiSolvent Yes ChangeSolvent Select New, Less Solvating Solvent NoCrystals->ChangeSolvent No PrePurify Pre-purify via Column Chromatography LowYield->PrePurify Impurities likely OilingOut->PrePurify If persists UseMoreSolvent Use Larger Solvent Volume or Lower Boiling Point Solvent OilingOut->UseMoreSolvent AddAntiSolvent->Success ChangeSolvent->Start PrePurify->Start UseMoreSolvent->Cooling

Caption: Decision tree for troubleshooting common recrystallization issues.

Issue 2: Poor Separation During Column Chromatography
  • Symptom: Product fractions are contaminated with impurities, or bands overlap significantly on the column.

  • Causality and Solution: Effective chromatographic separation depends on the correct choice of stationary and mobile phases, as well as proper column packing.[6]

    • Problem A: Incorrect Mobile Phase Polarity. If the eluent is too polar, all compounds will travel quickly down the column with the solvent front (low Rf values), resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica at the origin (high Rf values).

      • Solution: Optimize the mobile phase using TLC first. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35. For this compound, start with a mixture of Hexane and Ethyl Acetate (e.g., 4:1) and adjust the ratio until the desired Rf is achieved.

    • Problem B: Column Overloading. Loading too much crude material onto the column is a common mistake.

      • Solution: A general rule is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1.

    • Problem C: Poor Column Packing. Cracks, bubbles, or an uneven silica bed in the column will cause "channeling," where the solvent and sample flow unevenly, leading to broad, streaky bands and poor separation.

      • Solution: Pack the column carefully using the "wet slurry" method.[5] Ensure the silica is fully settled and the top surface is flat and protected with a thin layer of sand before loading the sample.[10] Never let the column run dry.

Section 3: Standard Operating Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes impurities are present that prevent successful recrystallization.

  • Mobile Phase Selection:

    • Using a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the target compound. This will be your eluent.

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[10]

    • Add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in your chosen eluent (approx. 1.5 times the volume of silica).

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles. Allow the silica to settle into a uniform bed.[10]

    • Open the stopcock to drain excess solvent until the solvent level is just at the top of the silica bed. Do not let it go dry.

    • Carefully add a ~0.5 cm protective layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).

    • Carefully pipette this solution onto the top layer of sand.

    • Drain the solvent until it is fully absorbed into the silica/sand bed.

    • Gently add a small amount of fresh eluent, drain again, and repeat twice to ensure the sample is loaded in a narrow, concentrated band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluting solvent in sequentially numbered test tubes or flasks.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified, crystalline this compound.

    • Confirm purity via melting point analysis.

General Purification & Analysis Workflow

Purification_Workflow cluster_prep 1. Preparation & Analysis cluster_purification 2. Purification Method cluster_final 3. Final Validation Crude Crude Product TLC Purity Check (TLC, Melting Point) Crude->TLC Decision Choose Method TLC->Decision ColChrom Flash Column Chromatography Decision->ColChrom Multiple spots or oily product Recryst Recrystallization Decision->Recryst One major spot, >90% pure Combine Combine Pure Fractions & Evaporate Solvent ColChrom->Combine Dry Dry Crystals Recryst->Dry FinalCheck Final Purity Check (TLC, Melting Point, NMR) Combine->FinalCheck Dry->FinalCheck PureProduct Pure Product FinalCheck->PureProduct

Caption: General workflow for the purification and analysis of the target compound.

Section 4: Key Data Summary

For your convenience, here is a table of common solvents used in the purification of moderately polar organic compounds like esters.

SolventPolarity IndexBoiling Point (°C)Common Use
n-Hexane0.169Non-polar eluent component (chromatography); Anti-solvent (recrystallization)
Dichloromethane (DCM)3.140Good initial solvent for dissolving crude product; Polar eluent component
Ethyl Acetate (EtOAc)4.477Polar eluent component (chromatography); Recrystallization solvent
Methanol (MeOH)5.165Potential recrystallization solvent[3]; Highly polar eluent (use sparingly)
Water10.2100Anti-solvent for recrystallization of organic compounds

References

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Retrieved from [Link]

  • Brouwer, H., & Stothers, J. B. (1972). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 50(5), 601-605. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. SSERC. Retrieved from [Link]

  • SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. Retrieved from [Link]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326–3330. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600247, this compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Kubo, K., & Mori, A. (2001). 4-Cyanophenyl 4-n-decanyloxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 57(12), o1133-o1134. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Witkiewicz, Z., & Hetper, J. (2005). Application of liquid crystals in liquid chromatography. From low- to high-molecular-weight liquid crystals. Journal of Chromatography A, 1095(1-2), 1-19. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(12), 4049-4061. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

Sources

common side reactions in the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this liquid crystal monomer. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

The synthesis of this compound is typically a two-step process. The first step involves the formation of 4-(3-butenyloxy)benzoic acid, commonly achieved through a Williamson ether synthesis. The second step is the esterification of this benzoic acid derivative with 4-cyanophenol. This guide is structured to address potential issues in both stages of the synthesis and the final purification.

Troubleshooting Workflow: A General Overview

Below is a generalized workflow to help you diagnose and resolve common issues during the synthesis.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Esterification cluster_2 Purification A Start: Synthesis of 4-(3-butenyloxy)benzoic acid B Low Yield of Product A->B C Incomplete Reaction A->C D Side Product Formation (Elimination) A->D E Start: Esterification with 4-cyanophenol A->E Proceed to Esterification F Low Yield of Ester E->F G Formation of N-acylurea byproduct (Steglich) E->G H Difficulty removing DCU (Steglich) E->H I Start: Purification of Final Product E->I Proceed to Purification J Product is an oil or fails to crystallize I->J K Persistent Impurities I->K

Caption: A general troubleshooting workflow for the synthesis of this compound.

Part 1: Synthesis of 4-(3-butenyloxy)benzoic acid (Williamson Ether Synthesis)

This initial step involves the reaction of a 4-hydroxybenzoate with a 4-halobut-1-ene (e.g., 4-bromobut-1-ene) in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Williamson ether synthesis of 4-(3-butenyloxy)benzoic acid?

A1: The most prevalent side reaction is an E2 elimination of the alkyl halide (4-bromobut-1-ene) to form butadiene, which is catalyzed by the base.[1] This is more likely to occur with stronger, more hindered bases or at higher reaction temperatures. Another potential side reaction is the dialkylation of the starting phenol if a sufficiently strong base and excess alkylating agent are used.

Q2: How can I minimize the elimination side reaction?

A2: To minimize elimination, it is crucial to use a non-hindered base, such as potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol but not so strong as to readily promote elimination.[2] Running the reaction at the lowest effective temperature (e.g., 50-60 °C) can also significantly reduce the rate of elimination relative to the desired SN2 substitution.[1]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 4-(3-butenyloxy)benzoic acid 1. Incomplete deprotonation of the starting phenol. 2. The alkylating agent (4-bromobut-1-ene) has degraded. 3. Reaction temperature is too low.1. Ensure the base is anhydrous and used in sufficient excess (e.g., 1.5-2 equivalents). 2. Use freshly distilled or purchased 4-bromobut-1-ene. 3. Gradually increase the reaction temperature while monitoring for the onset of elimination byproducts via TLC or GC-MS.
Presence of a significant amount of elimination byproduct (butadiene) 1. The base used is too strong or sterically hindered. 2. The reaction temperature is too high.1. Switch to a milder base like potassium carbonate. 2. Lower the reaction temperature and increase the reaction time.
Starting material (4-hydroxybenzoate) remains unreacted 1. Insufficient base. 2. Inefficient stirring, leading to a heterogeneous mixture. 3. Deactivation of the alkylating agent.1. Increase the amount of base. 2. Use a suitable solvent that allows for good solubility of the reactants and ensure vigorous stirring. 3. Add the alkylating agent in portions throughout the reaction.

Part 2: Esterification of 4-(3-butenyloxy)benzoic acid with 4-cyanophenol

The Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a common method for this step due to its mild reaction conditions.[3][4]

Reaction Mechanism Overview (Steglich Esterification)

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Side Reaction cluster_2 Ester Formation A 4-(3-butenyloxy)benzoic acid C O-acylisourea intermediate A->C B DCC B->C E Acyl-pyridinium intermediate C->E DMAP attack F N-acylurea (Side Product) C->F 1,3-rearrangement D DMAP D->E H This compound E->H Alcohol attack G 4-cyanophenol G->H I DCU (byproduct)

Caption: Simplified mechanism of the Steglich esterification, highlighting the key intermediates and the formation of the N-acylurea side product.

Frequently Asked Questions (FAQs)

Q3: I see a white precipitate forming during my Steglich esterification. What is it?

A3: The white precipitate is dicyclohexylurea (DCU), the byproduct of the reaction between DCC and the water molecule eliminated during ester formation.[3] While its formation indicates the reaction is proceeding, its removal can be challenging due to its limited solubility in many organic solvents.

Q4: What is the N-acylurea byproduct, and how can I avoid it?

A4: The N-acylurea is a common byproduct in DCC-mediated couplings. It forms from a 1,3-rearrangement of the O-acylisourea intermediate. This rearranged product is unreactive towards the alcohol and can complicate purification.[4] The use of a catalytic amount of DMAP is crucial to suppress this side reaction by rapidly converting the O-acylisourea to a more reactive acyl-pyridinium intermediate.[1]

Q5: Can I use a different esterification method?

A5: Yes, other methods like converting the benzoic acid to an acyl chloride followed by reaction with 4-cyanophenol can be used. However, this method is harsher and may not be suitable if other sensitive functional groups are present.[5] Fischer esterification is generally not suitable for phenols.[6]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low yield of the final ester 1. Incomplete activation of the carboxylic acid. 2. Significant formation of the N-acylurea byproduct. 3. Hydrolysis of the ester during workup.1. Ensure DCC is of high purity and used in slight excess (1.1 equivalents). 2. Ensure a sufficient catalytic amount of DMAP is used (0.1-0.2 equivalents). Run the reaction at a low temperature (0 °C to room temperature) to minimize the rearrangement. 3. Avoid strongly acidic or basic conditions during the aqueous workup.
Difficulty in removing DCU 1. DCU is co-precipitating with the product. 2. DCU is partially soluble in the purification solvent.1. After the reaction, filter the crude mixture through a pad of Celite to remove the bulk of the DCU. 2. Cool the reaction mixture in an ice bath or freezer to further precipitate the DCU before filtration.[7] 3. During column chromatography, a less polar eluent system can help in retaining the DCU on the silica gel.
Hydrolysis of the cyano group 1. Strongly acidic or basic conditions during workup or purification.1. The cyano group can be hydrolyzed to an amide or a carboxylic acid under harsh pH conditions.[8] Use a mild workup, such as washing with a saturated solution of sodium bicarbonate and brine.
Polymerization of the butenyl group 1. Exposure to radical initiators, strong acids, or high temperatures.1. While less common under these conditions, it's a possibility. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and avoid excessive heat.

Part 3: Purification and Characterization

The final product is a solid at room temperature and, being a liquid crystal monomer, may exhibit specific phase transitions.[9]

Frequently Asked Questions (FAQs)

Q6: My final product is a yellow oil instead of a white solid. What could be the cause?

A6: A yellow coloration can indicate the presence of impurities. These could be residual DMAP, colored byproducts from side reactions, or trace amounts of palladium if a cross-coupling reaction was used in an alternative synthesis route.[10] Sometimes, even minor impurities can disrupt the crystal lattice and prevent solidification.

Q7: I am having trouble getting my product to crystallize. What can I do?

A7: If the product "oils out" instead of crystallizing, it may be due to impurities or the solvent system being used for recrystallization. Try adding a small seed crystal of the pure compound to induce crystallization. Alternatively, slowly evaporating the solvent or switching to a different solvent system (e.g., a mixture of a good solvent and a poor solvent) can be effective.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Product fails to solidify 1. Presence of impurities. 2. The product is supercooled.1. Re-purify the product by column chromatography. 2. Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Add a seed crystal if available.
Multiple spots on TLC after purification 1. Incomplete separation during column chromatography. 2. Decomposition of the product on the silica gel.1. Optimize the eluent system for column chromatography to achieve better separation. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is sensitive to the acidity of the silica.
Characterization data (NMR, MS) is inconsistent with the desired product 1. Presence of unexpected byproducts. 2. Isomerization or degradation of the product.1. Carefully analyze the spectral data to identify the impurities. This will provide clues about the side reactions that may have occurred. 2. Re-evaluate the reaction conditions and purification methods to minimize the formation of these byproducts.

References

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
  • 2-{[4-(But-3-en-1-yloxy)phenyl]diazen-1-yl}benzoic acid. (n.d.).
  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Need advise on a steglich esterification. (2024, January 12).
  • Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification. (2020, July 17).
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Steglich Esterification. (n.d.).
  • Acid to Ester - Common Conditions. (n.d.).
  • Trouble with Steglich Esterification. (2025, January 28).
  • Selective esterifications of alcohols and phenols through carbodiimide couplings. (2025, August 6).
  • Purification Troubleshooting. (2024, May 16).
  • Supplementary Information. (n.d.).
  • 4-(But-3-en-1-yloxy)benzoic acid. (n.d.).
  • 4-(3-Butenyloxy)benzoic acid. (n.d.).
  • 4-(but-3-en-1-yloxycarbonyl)benzoic acid. (n.d.).
  • Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.).
  • Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.).
  • Benzoic acid, 4-(3-buten-1-yloxy)-. (n.d.).
  • Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. (2025, November 7).
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025, August 7).
  • A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile and its Cyanophenol Isomers. (n.d.).
  • 4-Cyanophenol. (n.d.).
  • This compound. (n.d.).
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3).
  • 4-Chloro-2-hydroxybenzonitrile. (n.d.).
  • Liquid Crystal Monomer: A Potential PPARγ Antagonist. (n.d.).
  • This compound. (n.d.).
  • Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. (n.d.).
  • This compound, 1G - B1586-1G. (n.d.).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2).
  • Synthesis and characterization of Benzoic Acid. (n.d.).
  • Acyl Chlorides and Acid Anhydrides. (n.d.).
  • Affinity Chromatography Troubleshooting. (n.d.).
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.).
  • Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. (2021, May 14).
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.).
  • Hydrolysis of nitriles to carboxylic acids. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • This compound. (n.d.).
  • hydrolysis of nitriles. (n.d.).
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
  • Hydrolysis of Nitriles. (2021, April 5).
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. (n.d.).

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stability issues of 4-Cyanophenyl 4-(3-butenyloxy)benzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. As a liquid crystal, the stability of this compound is paramount to its performance and the integrity of your results. This document offers a structured approach to understanding and mitigating potential stability challenges.

Introduction to Stability Concerns

This compound possesses three key structural features that influence its stability: an ester linkage, a cyanophenyl group, and a butenyloxy tail with a terminal double bond. Each of these moieties presents potential vulnerabilities under different experimental conditions. Understanding these potential degradation pathways is the first step in ensuring the reliability of your work.

The primary degradation pathway of concern is the hydrolysis of the ester bond, which is susceptible to both acidic and basic conditions. This cleavage results in the formation of 4-cyanophenol and 4-(3-butenyloxy)benzoic acid. Additionally, the terminal double bond in the butenyloxy chain can be susceptible to oxidation and photodegradation, while the ether linkage may be cleaved under harsh acidic conditions. High temperatures can also lead to thermal decomposition.

This guide will walk you through frequently asked questions and troubleshooting scenarios to help you identify, understand, and address these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The most common degradation pathway is the hydrolysis of the ester linkage, which yields 4-cyanophenol and 4-(3-butenyloxy)benzoic acid[1]. Under oxidative or high-energy light conditions, side reactions involving the terminal double bond of the butenyloxy group are possible, potentially leading to aldehydes, carboxylic acids, or polymeric materials[2]. Thermal decomposition can lead to a more complex mixture of smaller molecules through fragmentation of the parent compound[3][4].

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The solid material is generally stable[5]. Avoid exposure to high humidity, direct sunlight, and extreme temperatures. For solutions, use of aprotic solvents is recommended. If aqueous solutions are necessary, they should be freshly prepared and buffered at a neutral pH to minimize hydrolysis.

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistent results are a common symptom of compound degradation. If the purity of your this compound is compromised, it can affect its physical properties, such as clearing point in liquid crystal applications, and its reactivity in chemical syntheses. We recommend performing a purity check of your starting material and any prepared solutions using a suitable analytical method like HPLC.

Q4: How can I monitor the stability of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact parent compound from its potential degradation products, allowing for accurate quantification of purity over time. A typical method would utilize a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid[6].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC Chromatogram of a Freshly Prepared Solution
  • Possible Cause A: Contaminated Solvent or Glassware. Impurities in your solvent or residual acidic or basic contaminants on your glassware can catalyze degradation.

    • Troubleshooting Steps:

      • Use high-purity, HPLC-grade solvents.

      • Ensure all glassware is thoroughly cleaned and rinsed with a non-reactive solvent before use.

      • Prepare a blank injection of your solvent to check for contaminants.

  • Possible Cause B: Degradation During Dissolution. If the dissolution process involves heating or prolonged sonication, it may induce thermal degradation.

    • Troubleshooting Steps:

      • Attempt to dissolve the compound at room temperature, even if it takes longer.

      • If heating is necessary, use the lowest effective temperature for the shortest possible duration.

      • After dissolution, cool the solution to room temperature immediately.

Issue 2: Loss of Purity Over Time in a Stored Solution
  • Possible Cause: Hydrolysis. The presence of even trace amounts of water, especially at non-neutral pH, can lead to significant hydrolysis of the ester bond over time.

    • Troubleshooting Steps:

      • If possible, use anhydrous, aprotic solvents for stock solutions.

      • If an aqueous medium is required, prepare the solution fresh before each experiment.

      • If storage of an aqueous solution is unavoidable, buffer it to a neutral pH (around 6-7) and store it at a low temperature (2-8 °C) in a tightly sealed container.

  • Workflow for Investigating Hydrolytic Stability:

    cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare solutions of the compound in buffers of different pH (e.g., 4, 7, 9) Incubate Incubate solutions at a controlled temperature (e.g., 40°C) Prep->Incubate Start Incubation Analyze Analyze samples by HPLC at defined time points (e.g., 0, 2, 4, 8, 24h) Incubate->Analyze Time-course Sampling Quantify Quantify the remaining parent compound and the formation of degradation products Analyze->Quantify Data Processing

    Caption: Workflow for assessing hydrolytic stability.

Issue 3: Discoloration or Change in Physical Properties After Exposure to Light
  • Possible Cause: Photodegradation. The aromatic rings and the terminal double bond can absorb UV light, leading to photochemical reactions.

    • Troubleshooting Steps:

      • Protect all solutions and solid samples from light by using amber vials or by wrapping containers in aluminum foil.

      • Minimize exposure to ambient light during sample preparation and analysis.

      • If your experimental setup requires light exposure, use light sources that emit outside the absorbance spectrum of the compound, if possible.

Issue 4: Poor Recovery or Thermal Decomposition During GC-MS Analysis
  • Possible Cause: Thermal Lability. The compound may be degrading in the high-temperature environment of the GC inlet.

    • Troubleshooting Steps:

      • Lower the inlet temperature to the minimum required for efficient volatilization.

      • Consider using a less harsh analytical technique, such as LC-MS, which does not require high temperatures for sample introduction.

      • For characterization of thermal decomposition products, Pyrolysis-GC-MS is a more suitable technique, as it provides controlled thermal fragmentation[3][4][7].

Stability Under Forced Degradation Conditions

To proactively understand the stability of this compound, forced degradation studies are invaluable. Below is a summary of expected stability under various stress conditions.

Stress ConditionExpected StabilityPrimary Degradation PathwayKey Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Moderate to LowEster Hydrolysis, potential Ether Cleavage (harsh conditions)4-(3-butenyloxy)benzoic acid, 4-cyanophenol
Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) Very LowEster Hydrolysis4-(3-butenyloxy)benzoate, 4-cyanophenolate
Oxidative (e.g., 3% H₂O₂, RT) ModerateOxidation of terminal alkeneAldehydes, carboxylic acids
Thermal (e.g., > Melting Point) LowFragmentation of the moleculeComplex mixture of smaller molecules
Photolytic (e.g., UV light exposure) Moderate to LowReactions at the double bond and aromatic ringsVaries, potential for isomerization or cyclization[8][9]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for assessing the purity of this compound.

Recommended HPLC Method
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the parent compound and any less polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Method Validation: The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak.

  • Experimental Workflow for HPLC Method Development:

    cluster_stress Forced Degradation cluster_hplc HPLC Analysis Stress Generate degradation products by subjecting the compound to acid, base, oxidation, heat, and light Inject Inject stressed and unstressed samples into the HPLC system Stress->Inject Sample Analysis Optimize Optimize mobile phase gradient, flow rate, and temperature to achieve separation Inject->Optimize Method Optimization Validate Validate the method for specificity, linearity, accuracy, and precision Optimize->Validate Final Method Validation

    Caption: HPLC method development workflow.

Potential Degradation Pathways

The following diagram illustrates the primary and potential secondary degradation pathways for this compound.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation/Photolysis cluster_cleavage Harsh Acid Cleavage Parent This compound Acid 4-(3-butenyloxy)benzoic Acid Parent->Acid H+ or OH- Phenol 4-Cyanophenol Parent->Phenol H+ or OH- Oxidized Oxidized Products (e.g., Aldehydes, Epoxides) Parent->Oxidized O₂, hv Cleaved 4-hydroxybenzoic acid + Butenyl Halide/Alcohol Parent->Cleaved Strong H+

Caption: Potential degradation pathways.

By understanding these potential stability issues and implementing the recommended preventative and analytical strategies, researchers can ensure the integrity of their experiments and the reliability of their data when working with this compound.

References

  • PubChem. 4-(3-Butenyloxy)benzoic acid. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • PubChemLite. 4-(3-butenyloxy)benzoic acid (C11H12O3). (n.d.). Available at: [Link]

  • Terekhov, V. E., et al. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief, 28, 104858. Available at: [Link]

  • Hurduc, N., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Research Journal of Chemistry and Environment, 14(3), 39-43.
  • PubChem. 4-Cyanophenol. National Center for Biotechnology Information. (n.d.). Available at: [Link]

  • GL Sciences. Pyrolysis GCMS solution. (n.d.). Available at: [Link]

  • BenchChem. An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol. (2025).
  • Terekhov, V. E., et al. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. ResearchGate. Available at: [Link]

  • Klán, P., & Wirz, J. (2009). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Photochemistry and Photobiology, 85(5), 1039–1061. Available at: [Link]

  • National Institute of Standards and Technology. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. (2023). Available at: [Link]

  • Waterhouse, G. I. N. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • León, M., et al. (2019). Study of cyanotoxin degradation and evaluation of their transformation products in surface waters by LC-QTOF MS. Chemosphere, 229, 538-548. Available at: [Link]

  • So, C. M., et al. (2001). Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer. Chemosphere, 44(1), 17-22. Available at: [Link]

  • Hilaris Publisher. Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. (n.d.). Available at: [Link]

  • Li, F., et al. (2021). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 11(4), 458-466. Available at: [Link]

  • Shimadzu Scientific and Frontier Ltd. (2022, May 5). Expanding Material Characterization Capabilities Using Pyrolysis GCMS [Video]. YouTube. Available at: [Link]

  • GL Sciences. Pyrolysis GCMS with OPTIC inlet. (n.d.). Available at: [Link]

  • Van De Steene, I., & Lambert, W. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(1), 277-287. Available at: [Link]

  • Olazar, M., et al. (2015). GC/MS composition of pyrolysis liquids (% area) and HHV. ResearchGate. Available at: [Link]

  • RSquareL. Chemical Stability of Drugs. (n.d.). Available at: [Link]

  • Ibáñez, M., et al. (2013). Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. In Comprehensive Analytical Chemistry (Vol. 62, pp. 297-331). Elsevier. Available at: [Link]

  • Klán, P., & Wirz, J. (2025).
  • Woo, L. W. L., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 7(1), 115-131. Available at: [Link]

  • Rabiei, Z., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Separations, 11(2), 59. Available at: [Link]

  • Kumaran, E., et al. (2025). Iridium-catalyzed ester-directed oxidative coupling of aromatic esters and alkenes.
  • Rabiei, Z., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers and chemists encountering challenges in this multi-step synthesis. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to enhance yield, purity, and reproducibility.

Introduction: Synthesis Overview and Key Challenges

This compound is a liquid crystal monomer whose synthesis involves two primary transformations: a Williamson ether synthesis to form the 4-(3-butenyloxy)benzoic acid precursor, followed by a Steglich esterification to couple the acid with 4-cyanophenol. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall efficiency of the synthesis.

Common hurdles include incomplete reactions, problematic side-product formation, and difficult purification, particularly the removal of the dicyclohexylurea (DCU) byproduct from the esterification step. This guide is structured to address these specific issues in a practical, question-and-answer format.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Steglich Esterification 4_HBA 4-Hydroxybenzoic Acid precursor 4-(3-butenyloxy)benzoic Acid 4_HBA->precursor  4-bromo-1-butene,  K₂CO₃, Acetone final_product 4-Cyanophenyl 4-(3-butenyloxy)benzoate precursor->final_product  DCC, DMAP,  DCM 4_CP 4-Cyanophenol 4_CP->final_product

Caption: Overall synthetic pathway for this compound.

Section 1: Troubleshooting Precursor Synthesis - 4-(3-butenyloxy)benzoic acid

The initial step, a Williamson ether synthesis, involves the O-alkylation of 4-hydroxybenzoic acid with an alkyl halide. Success here is critical for the overall outcome.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is giving a low yield. What are the most likely causes?

A low yield in this step typically points to one of three areas: incomplete deprotonation of the phenol, side reactions, or suboptimal reaction conditions.[1]

  • Inadequate Base: 4-Hydroxybenzoic acid requires a suitable base to form the more nucleophilic phenoxide ion. While strong bases like sodium hydride (NaH) can be used, a milder base like potassium carbonate (K₂CO₃) is often sufficient and preferable for phenolic compounds, reducing the risk of side reactions.[2][3] Ensure the base is anhydrous and used in sufficient molar excess (typically 1.5-2.0 equivalents).

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like acetone, acetonitrile, or DMF are ideal as they solvate the cation but not the phenoxide nucleophile, accelerating the Sₙ2 reaction rate.[2][4] Protic solvents should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1]

  • Reaction Temperature & Time: These reactions often require heating to proceed at a reasonable rate. Refluxing in acetone (around 56°C) for several hours (4-8 hours) is a common starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to determine completion. Insufficient time or temperature will result in unreacted starting material.[1]

Q2: I'm observing multiple spots on my TLC plate besides the starting material and product. What are these side products?

The primary side reaction of concern is C-alkylation, where the alkyl halide reacts with the aromatic ring of the phenoxide instead of the oxygen atom.[5] This is more likely with highly reactive alkylating agents or under certain solvent conditions.[5] Another possibility is the formation of an ester via reaction with the carboxylic acid group, although O-alkylation of the phenol is generally much faster under these basic conditions.

  • Minimizing C-alkylation: Using a less polar solvent can sometimes disfavor C-alkylation. Ensuring the phenoxide is fully formed before adding the alkyl halide can also help.

Q3: Is 4-bromo-1-butene the best alkylating agent for this reaction?

For Sₙ2 reactions, the reactivity of the halide is critical. The general trend is R-I > R-Br > R-Cl.[6] While 4-bromo-1-butene is a good choice, 4-iodo-1-butene would be more reactive and may allow for milder reaction conditions. However, it is also more expensive and less stable. 4-chloro-1-butene would be less reactive and likely require more forcing conditions (higher temperatures, longer reaction times).[6]

Optimized Protocol for 4-(3-butenyloxy)benzoic Acid

This protocol is designed as a robust starting point for optimization.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 10-15 mL per gram of 4-hydroxybenzoic acid).

  • Alkylation: Add 4-bromo-1-butene (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate with a few drops of acetic acid).

  • Workup: After the reaction is complete (disappearance of 4-hydroxybenzoic acid), cool the mixture to room temperature and filter to remove the inorganic solids.[1] Wash the solids with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Acidification & Isolation: Extract the organic layer with 1M NaOH solution. Collect the aqueous layers and acidify with 6M HCl until a white precipitate forms.[7]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

ParameterRecommended ConditionRationale / Key Insight
Base Anhydrous K₂CO₃ (2.0 eq.)Sufficiently basic for phenol deprotonation; minimizes side reactions compared to stronger bases like NaH.[2]
Alkyl Halide 4-bromo-1-butene (1.2 eq.)Good balance of reactivity and stability. A primary halide is essential to avoid E2 elimination.[6]
Solvent Anhydrous Acetone or AcetonitrilePolar aprotic solvent enhances the nucleophilicity of the phenoxide, accelerating the Sₙ2 reaction.[1]
Temperature Reflux (~56°C for Acetone)Provides sufficient energy for the reaction to proceed to completion in a reasonable timeframe.
Monitoring TLCEssential for determining reaction completion and avoiding unnecessary heating that could lead to side products.

Section 2: Troubleshooting the Final Esterification Step

The Steglich esterification uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the ester under mild conditions.[8] This step is notorious for the formation of a stubborn dicyclohexylurea (DCU) byproduct.[9][10]

Frequently Asked Questions (FAQs)

Q1: My Steglich esterification has a very low yield. What's going wrong?

Low yields in this reaction are common and can often be traced to reagent quality, reaction setup, or a key side reaction.

  • Reagent Quality: DCC is sensitive to moisture and can degrade over time.[10] Use fresh, high-purity DCC. DMAP is a catalyst and should be used in sub-stoichiometric amounts (5-10 mol%).

  • Reaction Conditions: The reaction should be initiated at 0°C. Add a solution of DCC slowly to the mixture of the acid, alcohol (4-cyanophenol), and DMAP in an anhydrous solvent like dichloromethane (DCM).[9] Allowing the reaction to slowly warm to room temperature and stir overnight is a standard procedure.[9][11]

  • Side Reaction (N-acylurea formation): The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction.[12] DMAP is crucial for suppressing this side reaction by intercepting the intermediate to form a more reactive acylpyridinium salt.[8][12]

Q2: The dicyclohexylurea (DCU) byproduct is contaminating my product. How can I effectively remove it?

This is the most common challenge with DCC couplings. DCU is largely insoluble in many organic solvents, which aids its removal, but trace amounts can be difficult to eliminate.[9][10]

  • Bulk Removal by Filtration: The majority of DCU will precipitate from the reaction mixture (e.g., in DCM). After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation, then filter it off.[9][13]

  • Solvent-Based Precipitation: After filtration, concentrate the crude product. Redissolve it in a minimal amount of a solvent where the product is soluble but DCU is not, such as cold diethyl ether or acetonitrile, and filter again.[13][14][15]

  • Column Chromatography: For final purification, silica gel chromatography is usually necessary. A gradient of ethyl acetate in hexanes is a good starting point. The slightly polar DCU will often elute with the product, but careful selection of the eluent can achieve good separation.[9]

Q3: Are there alternatives to DCC that avoid the DCU byproduct issue?

Yes. If DCU removal proves too difficult, consider using a water-soluble carbodiimide like EDC (or EDCI) (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup, often eliminating the need for chromatography to remove the urea byproduct.[16]

Troubleshooting_Esterification start Low Yield in Esterification reagents Are DCC/DMAP reagents fresh and anhydrous? start->reagents conditions Was reaction started at 0°C and stirred adequately? reagents->conditions Yes sol_reagents Use fresh DCC. Ensure anhydrous solvent (DCM). reagents->sol_reagents No dcu Is a white precipitate (DCU) visible? conditions->dcu Yes sol_conditions Re-run reaction, ensuring slow DCC addition at 0°C. conditions->sol_conditions No sol_dcu_no Reaction likely stalled. Check reagents/conditions. Consider N-acylurea formation. dcu->sol_dcu_no No sol_dcu_yes Reaction is working. Optimize time/equivalents. Proceed to DCU removal. dcu->sol_dcu_yes Yes

Caption: Troubleshooting flowchart for low yield in the Steglich esterification step.

Optimized Protocol for Steglich Esterification
  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(3-butenyloxy)benzoic acid (1.0 eq.), 4-cyanophenol (1.0-1.1 eq.), and DMAP (0.1 eq.).

  • Solvent & Cooling: Dissolve the components in anhydrous DCM (15-20 mL per gram of acid) and cool the mixture to 0°C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15-20 minutes. A white precipitate of DCU should begin to form.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup - DCU Removal: Cool the reaction mixture in an ice bath for 30 minutes, then filter off the precipitated DCU, washing the solid with a small amount of cold DCM.[9]

  • Extraction: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.[13] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure ester. The product may also be recrystallized from ethanol.

ParameterRecommended ConditionRationale / Key Insight
Coupling Agent DCC (1.2 eq.)Effective and widely used, but requires careful byproduct removal.[8]
Catalyst DMAP (0.1 eq.)Crucial for accelerating the reaction and suppressing the formation of N-acylurea side product.[12]
Solvent Anhydrous Dichloromethane (DCM)Good solvent for reactants; the low solubility of DCU byproduct facilitates its partial removal by filtration.[16]
Temperature Start at 0°C, then warm to RTControlled initial temperature minimizes side reactions. RT allows the reaction to proceed to completion.[9]
Purification Filtration + Column ChromatographyA two-stage approach is essential for completely removing the DCU byproduct.[9][13]

Section 3: Final Product Purification & Characterization

Given the intended application of this molecule in materials science, likely as a liquid crystal, achieving high purity is paramount.[17][18][19][20]

Q1: What is the best way to achieve >99% purity for the final product?

A combination of chromatography and recrystallization is typically required.

  • Column Chromatography: As detailed above, this is the primary method for removing both unreacted starting materials and soluble byproducts.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is an excellent method for removing minor impurities and obtaining highly ordered crystalline material. For liquid crystals, solvent recrystallization is a common purification technique.[21]

Q2: What analytical data should confirm the successful synthesis?

  • ¹H NMR: Look for characteristic peaks: the vinyl protons of the butenyloxy group (~5.0-6.0 ppm), the methylene protons adjacent to the ether oxygen (~4.1 ppm), and the distinct aromatic protons from both rings. The integration should match the expected proton count.

  • FT-IR: Confirm the presence of the key functional groups: the nitrile (C≡N) stretch (~2230 cm⁻¹), the ester carbonyl (C=O) stretch (~1735 cm⁻¹), and the ether (C-O-C) stretch (~1250 cm⁻¹).

  • Mass Spectrometry: Verify the molecular weight of the final product (C₁₈H₁₅NO₃, MW ≈ 293.3 g/mol ).[22]

By systematically addressing the challenges in each synthetic step and employing rigorous purification techniques, researchers can reliably and efficiently produce high-purity this compound.

References

  • Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Taylor & Francis Online.
  • Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (1973). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-8.
  • BenchChem. (n.d.). Application Notes and Protocols: Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal.
  • Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • The Williamson Ether Synthesis. (n.d.).
  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange.
  • Steglich esterification. (n.d.). Wikipedia.
  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate.
  • Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. (2015, February 25). Optica Publishing Group.
  • How Can I Remove DCU, byproduct of DCC coupling reactions? (2022, May 27). ResearchGate.
  • The Williamson Ether Synthesis. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Regimes of the liquid crystal purification by means of ion capturing agents. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Steglich Esterification. (n.d.). Organic Chemistry Portal.
  • Workup: DCC Coupling. (n.d.). University of Rochester, Department of Chemistry.
  • Kumar, M. H., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. National Institutes of Health.
  • This compound. (n.d.). PubChem.

Sources

Technical Support Center: A Troubleshooting Guide for 4-Cyanophenyl 4-(3-butenyloxy)benzoate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, characterization, and application of this versatile liquid crystal monomer.

I. Synthesis Troubleshooting

The synthesis of this compound is typically a two-step process: 1) Williamson ether synthesis to form the intermediate 4-(3-butenyloxy)benzoic acid, and 2) Esterification of this intermediate with 4-cyanophenol. This section will address common issues that can arise during these synthetic steps.

Step 1: Williamson Ether Synthesis of 4-(3-butenyloxy)benzoic acid

Q1: My Williamson ether synthesis of 4-(3-butenyloxy)benzoic acid is showing a low yield. What are the likely causes?

A low yield in this reaction is often due to incomplete deprotonation of the starting material, 4-hydroxybenzoic acid, or side reactions. Here are some common culprits and their solutions:

  • Insufficient Base: Ensure you are using a strong enough base to fully deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. While weaker bases like potassium carbonate can be used, sodium hydride (NaH) or potassium hydroxide (KOH) are often more effective.

  • Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can favor elimination side reactions of the 4-bromo-1-butene. Maintain a moderate temperature, typically between 60-80 °C.

  • Moisture: The presence of water can consume the base and hinder the reaction. Ensure your solvent (e.g., DMF or acetone) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: The purity of 4-hydroxybenzoic acid and 4-bromo-1-butene is crucial. Impurities can interfere with the reaction.

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of 1,3-butadiene is a common side reaction resulting from the elimination of HBr from 4-bromo-1-butene, promoted by the basic conditions. To minimize this:

  • Control Temperature: As mentioned, avoid high temperatures.

  • Slow Addition of Alkyl Halide: Adding the 4-bromo-1-butene slowly to the reaction mixture can help maintain a low concentration of the alkyl halide, disfavoring the elimination reaction.

  • Choice of Base: While a strong base is needed, a very strong, sterically hindered base might favor elimination. Using a slight excess of a moderately strong base like potassium carbonate can sometimes be a good compromise.

Step 2: Esterification of 4-(3-butenyloxy)benzoic acid with 4-cyanophenol

Q3: My esterification reaction is not going to completion, and I'm left with unreacted starting materials. What should I do?

Incomplete esterification can be due to several factors, particularly if you are using a Fischer esterification method.[1]

  • Water Removal: Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester back to the starting materials. If using an acid catalyst like sulfuric acid, ensure you are using a method to remove water, such as a Dean-Stark trap.

  • Catalyst Amount: An insufficient amount of acid catalyst will result in a slow reaction. Typically, a catalytic amount (1-5 mol%) is sufficient.

  • Reaction Time: These reactions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) to determine when it has reached completion.

  • Alternative Methods: For a more reliable and milder esterification, consider using the Steglich method with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is often more efficient and avoids the issue of water removal.[2]

Q4: I am seeing a white precipitate in my Steglich esterification. What is it and how do I remove it?

The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction with DCC. It is generally insoluble in most organic solvents and can be removed by filtration after the reaction is complete.

II. Purification Troubleshooting

Q5: I'm having trouble purifying the final product by recrystallization. It's "oiling out" instead of forming crystals. What can I do?

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent. To address this:

  • Change Solvent System: Try a solvent with a lower boiling point or a mixed solvent system. A mixture of ethanol and water, or hexane and ethyl acetate, might be effective.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystalline lattice rather than an amorphous solid.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure product, adding a "seed crystal" to the cooled solution can initiate crystallization.

Q6: My purified product still shows impurities on the NMR spectrum. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials (4-(3-butenyloxy)benzoic acid or 4-cyanophenol) or byproducts from side reactions.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The less polar desired product should elute before the more polar starting materials.

  • Washing: If the impurity is the acidic starting material, washing the organic solution of your crude product with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove it. Be cautious, as prolonged exposure to strong bases can hydrolyze the ester product.

III. Characterization Troubleshooting

Q7: My 1H NMR spectrum looks complex. What are the expected chemical shifts for this compound?

While a definitive spectrum with peak assignments from a peer-reviewed source is ideal, based on the structure and data for similar compounds, the following are the expected regions for the proton signals:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic protons (benzoate ring)8.1-8.2 and 6.9-7.0Doublets2H each
Aromatic protons (cyanophenyl ring)7.7-7.8 and 7.3-7.4Doublets2H each
=CH- (vinyl proton)5.8-6.0Multiplet1H
=CH2 (vinyl protons)5.1-5.3Multiplet2H
-O-CH2-4.0-4.1Triplet2H
-CH2-2.5-2.6Multiplet2H

Note: These are estimations and may vary depending on the solvent and instrument.

Q8: What are the key peaks I should look for in the IR spectrum?

The IR spectrum should show characteristic peaks for the functional groups present in the molecule:

Functional Group Expected Wavenumber (cm-1)
C≡N (nitrile)~2230
C=O (ester)~1735
C=C (alkene)~1640
C-O (ether and ester)~1250 and ~1160

Q9: I am not observing the expected liquid crystal phases with Differential Scanning Calorimetry (DSC). What could be the issue?

The absence or alteration of liquid crystal phases can be due to:

  • Purity: Even small amounts of impurities can significantly disrupt the formation of mesophases, leading to a broadening of transition peaks or a complete loss of liquid crystallinity.[3] Ensure your product is highly pure.

  • Heating/Cooling Rate: The rate at which you heat or cool the sample in the DSC can affect the observed transitions. For liquid crystals, a slower scan rate (e.g., 2-5 °C/min) is often necessary to allow for the molecules to organize into the various phases.

  • Thermal History: The thermal history of the sample can influence its phase behavior. It is good practice to run a second heating and cooling cycle in the DSC to obtain reproducible results.

  • Polymorphism: The compound may exhibit different crystalline forms (polymorphs), each with its own melting point. This can lead to complex DSC thermograms.

IV. Experimental Protocols & Workflows

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Steglich Esterification A 4-Hydroxybenzoic Acid + 4-Bromo-1-butene B Reaction with Base (e.g., KOH) in Solvent (e.g., Acetone) A->B Reflux C 4-(3-butenyloxy)benzoic acid B->C Acidic Workup D 4-(3-butenyloxy)benzoic acid + 4-Cyanophenol C->D Intermediate E Reaction with DCC/DMAP in Solvent (e.g., DCM) D->E Stir at RT F This compound E->F Filtration & Purification

Caption: Overall synthetic workflow for this compound.

Detailed Protocol: Synthesis of 4-(3-butenyloxy)benzoic acid
  • To a solution of 4-hydroxybenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-bromo-1-butene (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to reflux (around 60-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with dilute HCl until a precipitate forms.

  • Filter the precipitate, wash with water, and dry to obtain the crude 4-(3-butenyloxy)benzoic acid.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to get the pure product.

Detailed Protocol: Synthesis of this compound
  • Dissolve 4-(3-butenyloxy)benzoic acid (1 eq.), 4-cyanophenol (1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add DCC (1.1 eq.) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once complete, filter off the precipitated dicyclohexylurea (DCU) and wash it with DCM.

  • Combine the filtrate and washings, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol).

V. Stability and Storage

Q10: Is the terminal double bond in the butenyloxy chain stable?

The terminal alkene is generally stable under the described synthetic conditions. However, it can be susceptible to:

  • Polymerization: Avoid exposure to radical initiators, high temperatures for prolonged periods, and certain metal catalysts that can induce polymerization.

  • Oxidation: Over time, exposure to air and light can lead to oxidation of the double bond.

Q11: How should I store the final product?

For long-term storage, it is recommended to keep this compound in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) to prevent degradation of the butenyloxy group.

VI. Troubleshooting Logic Diagram

Troubleshooting cluster_synthesis Synthesis Problems cluster_purification Purification Problems cluster_characterization Characterization Issues Start Experiment Issue LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction OilingOut Oiling Out Start->OilingOut PersistentImpurities Persistent Impurities Start->PersistentImpurities WrongNMR Incorrect NMR Start->WrongNMR NoLCPhase No LC Phase Start->NoLCPhase CheckBase CheckBase LowYield->CheckBase Check Base/Moisture ControlTemp ControlTemp SideProducts->ControlTemp Control Temperature ChangeMethod ChangeMethod IncompleteReaction->ChangeMethod Use Steglich/Check Catalyst ChangeSolvent ChangeSolvent OilingOut->ChangeSolvent Change Solvent/Cool Slowly ColumnChrom ColumnChrom PersistentImpurities->ColumnChrom Use Column Chromatography CheckPurity CheckPurity WrongNMR->CheckPurity Check Purity/Re-purify CheckPurityDSC CheckPurityDSC NoLCPhase->CheckPurityDSC Check Purity/DSC Rate

Caption: A decision tree for troubleshooting common experimental issues.

References

  • United States Patent 4,865,769. (1989). Liquid crystal composition and display element.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-butenyloxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gray, G. W., & Harrison, K. J. (1971). The synthesis and liquid-crystal properties of 4-n-alkyl-4'-cyanobiphenyls. Molecular Crystals and Liquid Crystals, 13(1), 37-53.
  • Demus, D., & Richter, L. (1978). Textures of Liquid Crystals. VEB Deutscher Verlag für Grundstoffindustrie.
  • Google Patents. (n.d.). CN103588638A - Method for synthetizing 4-(benzene butoxy) benzoic acid.
  • Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • Google Patents. (n.d.). CN102503855A - Synthetic method of 4-cyanobiphenyl.
  • Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)−H Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Redetermined structure of 4-(benzyloxy)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020152104A3 - Method for production of 4-cyano benzoic acid or salts thereof.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - (benzylidene-amino)- phenylazo]-phenyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). EP0407438B1 - Laterally fluorinated 4-cyanophenyl and 4'-cyanobiphenyl benzoates.
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

Sources

how to avoid impurities in 4-Cyanophenyl 4-(3-butenyloxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a key monomer in the development of advanced liquid crystal displays and polymer materials.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, ensuring high purity and yield.

The synthesis of this molecule typically follows a two-step pathway: a Williamson ether synthesis to form the butenyloxy ether linkage, followed by an esterification reaction, most commonly a Steglich esterification, to couple the benzoic acid derivative with 4-cyanophenol. The order of these steps can be reversed. This guide will address common impurities and challenges encountered in both key transformations.

Troubleshooting Guides & FAQs
Ether Synthesis Stage: Williamson Ether Synthesis

The first critical stage is the O-alkylation of a phenolic hydroxyl group with an alkyl halide.[3] For this synthesis, it involves reacting a 4-hydroxybenzoate derivative with 4-bromo-1-butene (or a related butenyl halide) in the presence of a base.

Q1: My reaction is incomplete, and I have significant amounts of unreacted 4-hydroxybenzoic acid (or its ester) remaining. How can I drive the reaction to completion?

A1: Incomplete reaction is often due to insufficient base strength, poor solubility, or inadequate reaction time/temperature.

  • Root Cause Analysis: The Williamson ether synthesis is an SN2 reaction that requires the deprotonation of the phenol to form a more nucleophilic phenoxide ion.[4] If the base is too weak or is sterically hindered, the phenoxide will not be generated in a sufficient concentration.

  • Troubleshooting Steps:

    • Base Selection: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial. While sodium hydroxide (NaOH) can be used, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective, especially in polar aprotic solvents.[5][6] Sodium hydride (NaH) can also be used for a more forceful approach, but requires anhydrous conditions.[6]

    • Solvent Choice: The choice of solvent is critical for dissolving the reactants. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they solvate the cation of the base, leaving the anion more reactive.[7]

    • Temperature and Time: Ensure the reaction is heated appropriately, typically between 60-100°C, to provide sufficient energy for the reaction to proceed.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

Q2: I am observing byproducts that appear to be from C-alkylation or polyalkylation. How can these be avoided?

A2: C-alkylation is a known competitive side reaction in the alkylation of phenols, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[8][9] Polyalkylation can also occur if the product is more reactive than the starting material.

  • Root Cause Analysis: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions). The reaction conditions determine the selectivity.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the butenyl halide. A large excess can promote polyalkylation.

    • Optimize Base and Solvent: Harder cations (like Na⁺ or K⁺) and polar aprotic solvents generally favor O-alkylation. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve selectivity by facilitating the transfer of the phenoxide ion into the organic phase.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation, although this may require longer reaction times.

Esterification Stage: Steglich Esterification

The second stage involves forming the ester bond between 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. The Steglich esterification, which uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is a common and mild method.[11][12]

Q3: My primary impurity is the N,N'-dicyclohexylurea (DCU) byproduct, which is difficult to remove. What is the best way to handle this?

A3: The formation of DCU is inherent to the use of DCC, as it is the byproduct of the dehydration reaction.[11] Its low solubility in many common organic solvents makes its removal challenging.[13]

  • Root Cause Analysis: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol (4-cyanophenol) to form the ester and the insoluble DCU.[12]

  • Troubleshooting Steps:

    • Filtration: The simplest method is to filter the reaction mixture through a sintered glass funnel after the reaction is complete. Chilling the reaction mixture in an ice bath can further decrease the solubility of DCU, aiding its precipitation.

    • Solvent Selection: While dichloromethane (DCM) is common, using a solvent system where DCU has very low solubility can be advantageous.[13]

    • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[14][15]

Q4: I am observing a significant amount of an N-acylurea byproduct. What causes this and how can it be prevented?

A4: The formation of a stable N-acylurea is a known side reaction in Steglich esterifications, especially if the alcohol is not very reactive.[12]

  • Root Cause Analysis: The reactive O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive towards the alcohol.[11]

  • Troubleshooting Steps:

    • Crucial Role of DMAP: The catalyst, DMAP, is essential for suppressing this side reaction. DMAP is a more potent nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate rapidly reacts with the alcohol, outcompeting the rearrangement pathway.[12] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.

    • Order of Addition: Add the carboxylic acid, alcohol, and DMAP to the solvent first, then add the DCC last. This ensures the catalyst is present to intercept the O-acylisourea as soon as it forms.

General Purity and Stability Issues

Q5: My final product is showing signs of hydrolysis (presence of benzoic acid and cyanophenol impurities) after purification and storage. How can I prevent this degradation?

A5: Ester hydrolysis can be catalyzed by residual acid or base from the synthesis or by exposure to moisture.[16] The cyanophenyl group can also be sensitive to hydrolysis under certain conditions.

  • Root Cause Analysis: The ester bond is susceptible to cleavage by water, a reaction that is significantly accelerated by acidic or basic conditions.[17][18]

  • Troubleshooting Steps:

    • Thorough Workup: During the workup of both the etherification and esterification steps, ensure that any basic or acidic reagents are completely neutralized and washed away. Use appropriate aqueous washes (e.g., dilute HCl, saturated sodium bicarbonate, and brine) to remove any residual catalysts or salts.[5][6]

    • Anhydrous Conditions: Use anhydrous solvents and reagents where possible, especially during the esterification step. After purification, dry the final product thoroughly under a high vacuum to remove any residual solvent or water.

    • Proper Storage: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place to minimize exposure to moisture and light.

Experimental Protocols & Data
Table 1: Recommended Reagent Combinations for Key Steps
StepReagentBase / CatalystSolventKey Considerations
Etherification 4-hydroxybenzoic acidK₂CO₃ (2.0 eq.)DMFGood balance of reactivity and cost. Reaction is typically clean.
4-hydroxybenzoic acidNaH (1.2 eq.)Anhydrous THFVery effective but requires strict anhydrous conditions and careful handling.
Esterification 4-(3-butenyloxy)benzoic acidDCC (1.1 eq.) / DMAP (0.1 eq.)Anhydrous DCMStandard, effective method. Requires careful removal of DCU byproduct.[19]
4-(3-butenyloxy)benzoic acidEDC (1.2 eq.) / DMAP (0.1 eq.)Anhydrous DCMWater-soluble urea byproduct simplifies purification significantly.[15]
Protocol 1: Optimized Williamson Ether Synthesis
  • To a round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Add a sufficient volume of dry DMF to dissolve the solids.

  • Add 4-bromo-1-butene (1.2 eq.) dropwise to the stirring mixture.

  • Heat the reaction to 80°C and monitor by TLC.

  • After completion, cool the mixture, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-(3-butenyloxy)benzoic acid.

Protocol 2: Optimized Steglich Esterification with EDC
  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq.), 4-cyanophenol (1.05 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound.

Visualized Workflows

Synthesis_Pathway cluster_ether Step 1: Williamson Ether Synthesis cluster_ester Step 2: Steglich Esterification HB 4-Hydroxybenzoic Acid BBA 4-(3-butenyloxy)benzoic Acid HB->BBA O-Alkylation BB 4-Bromo-1-butene BB->BBA O-Alkylation Base K2CO3 / DMF Base->BBA O-Alkylation FP 4-Cyanophenyl 4-(3-butenyloxy)benzoate BBA->FP Esterification CP 4-Cyanophenol CP->FP Esterification EDC EDC / DMAP EDC->FP Esterification

Caption: Overall synthetic workflow for this compound.

Side_Reactions cluster_williamson Williamson Ether Synthesis Side Reactions cluster_steglich Steglich Esterification Side Reactions Phenoxide Phenoxide Intermediate O_Alk Desired O-Alkylation Product Phenoxide->O_Alk Favored Pathway C_Alk C-Alkylation Byproduct Phenoxide->C_Alk Competitive Pathway OAI O-Acylisourea Intermediate Ester Desired Ester Product OAI->Ester DMAP-Catalyzed Reaction NAU N-Acylurea Byproduct OAI->NAU 1,3-Rearrangement (Uncatalyzed)

Caption: Common side reactions and byproduct formation pathways.

References
  • Vertex AI Search. (2024).
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Wikipedia. (n.d.). Steglich esterification.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • Wang, Y., et al. (2022). Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Reddit. (2024).
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston ScholarWorks.
  • White Rose eTheses Online. (n.d.).
  • National Institutes of Health. (n.d.).
  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment.
  • ACS Publications. (2025). Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Environment & Health.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • TCI Chemicals. (n.d.). This compound.
  • Kumar, M. H., et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Process for preparing cyanohydrin esters - US4234508A.
  • ACS Publications. (n.d.). Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling. Environmental Science & Technology.
  • Chem-Station. (n.d.).
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.
  • Master Organic Chemistry. (2022).

Sources

Technical Support Center: Degradation Pathways of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyanophenyl 4-(3-butenyloxy)benzoate (CAS 114482-57-4). This document serves as a resource for researchers and professionals investigating the stability and degradation of this liquid crystal monomer. Our goal is to provide practical, experience-driven insights and troubleshooting strategies to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Properties & Stability

Q1: What is this compound and what are its primary points of chemical instability?

A1: this compound is a molecule designed for use in liquid crystal applications.[1][2] Its structure contains several functional groups that are susceptible to degradation under specific environmental conditions. Understanding these weak points is the first step in designing stable formulations and robust experiments. The primary sites of instability are:

  • Ester Linkage: This is the most common point of failure, highly susceptible to hydrolysis.[3][4]

  • Butenyloxy Double Bond: The terminal alkene (C=C) is prone to oxidation.

  • Ether Linkage: While more stable than the ester, the ether bond can be cleaved under harsh acidic conditions.

  • Nitrile (Cyano) Group: This group is relatively stable but can undergo hydrolysis to an amide or carboxylic acid under extreme pH and temperature conditions.

Q2: What are the ideal storage and handling conditions to minimize baseline degradation?

A2: To ensure the integrity of your sample, it should be stored in a cool, dark, and dry environment. We recommend storage in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C. This minimizes exposure to the three primary degradation catalysts: moisture (hydrolysis), oxygen (oxidation), and UV light (photodegradation).

Section 2: Hydrolytic Degradation

Q3: My experiment involves an aqueous or protic solvent system, and I'm concerned about hydrolysis. What is the expected degradation pathway?

A3: Hydrolysis is the most significant and probable degradation pathway for this molecule. The ester bond is the primary target. The reaction can be catalyzed by both acids and bases.[4]

  • Mechanism: Under aqueous conditions, the carbonyl carbon of the ester group is subject to nucleophilic attack by water. This leads to the cleavage of the ester bond (a BAC2 mechanism is common for benzoate esters), resulting in two primary degradation products.[3]

  • Degradation Products:

    • 4-(3-butenyloxy)benzoic acid

    • 4-hydroxybenzonitrile (also known as 4-cyanophenol)

The presence of these two compounds in your analytical run is a strong indicator of hydrolytic degradation.

Hydrolysis_Pathway cluster_products Hydrolysis Products parent 4-Cyanophenyl 4-(3-butenyloxy)benzoate prod1 4-(3-butenyloxy)benzoic Acid parent->prod1 + H2O (Acid/Base catalyst) prod2 4-Hydroxybenzonitrile (4-Cyanophenol) parent->prod2 + H2O (Acid/Base catalyst)

Caption: Primary hydrolytic degradation pathway.

Q4: I'm seeing two new peaks in my HPLC that I suspect are hydrolysis products. How can I confirm their identity?

A4: Confirmation requires a systematic approach.

  • Forced Degradation Study: Intentionally degrade a small amount of your starting material under mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Monitor the reaction over time. The two new peaks should grow as the parent peak decreases. This provides strong evidence that they are degradation products.

  • LC-MS Analysis: The most definitive method. Mass spectrometry will provide the molecular weight of the compounds in each peak. The expected masses for the hydrolysis products are:

    • 4-(3-butenyloxy)benzoic acid: C11H12O3, ~192.08 g/mol

    • 4-Hydroxybenzonitrile: C7H5NO, ~119.04 g/mol

  • Reference Standards: If available, run commercially available standards of 4-hydroxybenzonitrile and 4-(3-butenyloxy)benzoic acid to compare retention times.

Section 3: Oxidative & Photodegradation

Q5: My material was exposed to air and light for an extended period. What kind of degradation should I look for?

A5: Air (oxygen) and UV light can initiate radical chain reactions. The terminal double bond of the butenyloxy group is the most likely site for both oxidative and photodegradation.

  • Oxidative Degradation: The double bond can be attacked by radicals or ozone (if present), leading to a variety of products such as epoxides, aldehydes (from cleavage of the double bond), or peroxides. These reactions can be complex and yield multiple minor products, often appearing as a cluster of small, poorly resolved peaks in a chromatogram.

  • Photodegradation: UV energy can also induce polymerization at the alkene, leading to oligomers or polymers. This may manifest as a loss of the parent material without the appearance of distinct small-molecule degradants, or as the appearance of high molecular weight species if using a technique like Gel Permeation Chromatography (GPC).

Q6: How can I differentiate between oxidative and hydrolytic degradation products in my analysis?

A6: The key is chromatography and mass spectrometry.

  • Polarity: Hydrolysis products (a carboxylic acid and a phenol) are significantly more polar than the parent ester. They will typically have much shorter retention times in a reverse-phase HPLC setup. Oxidative products like epoxides may be of similar polarity to the parent, while aldehydes from cleavage would be more polar, but likely less polar than the carboxylic acid.

  • Mass Spectrometry (MS): MS is crucial. Hydrolysis adds the elements of water (H2O), resulting in products with lower molecular weights than the parent. Oxidation adds oxygen, so you would look for peaks corresponding to the parent mass +16 Da (epoxide) or other oxygen additions.

Troubleshooting & Experimental Protocols

Section 4: Analytical Troubleshooting Guide

This table addresses common issues encountered during the analysis of this compound and its degradants.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) for the 4-(3-butenyloxy)benzoic acid peak. The carboxylic acid is interacting with active sites on the column packing or system hardware.1. Lower the pH of the mobile phase (e.g., add 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. 2. Use a high-purity, end-capped HPLC column designed for analyzing acidic compounds.
Multiple small, unidentified peaks appear after sample storage. Likely minor oxidative degradation products.1. Confirm by re-analyzing a freshly prepared sample. 2. Store samples and standards in amber vials and purge with nitrogen before sealing. 3. If using an autosampler, ensure the sample tray is cooled.
Parent compound peak area decreases over a sequence of injections. Adsorption onto system components or in-situ degradation on a contaminated guard column or inlet liner (for GC).1. Passivate the analytical system, especially if using GC.[5] 2. Check for and replace any contaminated guard columns or inlet liners.[5] 3. Ensure the sample solvent is appropriate and fully dissolves the compound.
Baseline drift during gradient HPLC analysis. Mobile phase mismatch, column contamination, or temperature fluctuation.1. Ensure mobile phase components are of high purity, degassed, and from the same batch. 2. Flush the column with a strong solvent to remove contaminants. 3. Use a column oven to maintain a stable temperature.[5]
Section 5: Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Degradation

This protocol provides a robust starting point for separating the parent compound from its primary hydrolytic degradation products.

  • Instrumentation: HPLC system with UV detector, C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 40% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile or a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.1 mg/mL.

  • Expected Elution Order: 4-Hydroxybenzonitrile -> 4-(3-butenyloxy)benzoic acid -> this compound (most polar to least polar).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Degraded Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect chrom Generate Chromatogram detect->chrom quant Identify & Quantify Peaks chrom->quant report Report Degradation Profile (%) quant->report

Caption: General workflow for HPLC-based degradation analysis.

References

  • Albuquerque, M. G., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • Cosmetics & Toiletries (2008). Fatty Ester vs. Benzoate Ester. Available at: [Link]

  • Data, M. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate. Mendeley Data. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary. Available at: [Link]

  • Proculus Technologies (n.d.). LCD Display Issues: How to Diagnose and Fix Problems. Available at: [Link]

  • Restek (n.d.). Troubleshooting Guide. Available at: [Link]

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Technical Support Center: A Guide to the Synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or scaling up the synthesis of this liquid crystal intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through the critical aspects of the synthesis, from the initial etherification to the final esterification, providing insights into the "why" behind each step and offering solutions to common problems.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in two main steps, as illustrated in the workflow diagram below. The first step involves the formation of the ether linkage to create the benzoate precursor, 4-(3-butenyloxy)benzoic acid, via a Williamson ether synthesis. The second step is the esterification of this carboxylic acid with 4-cyanophenol to yield the final product.

Synthesis Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Steglich Esterification 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction1 Reaction 4-Hydroxybenzoic_acid->Reaction1 4-Bromo-1-butene 4-Bromo-1-butene 4-Bromo-1-butene->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Intermediate 4-(3-butenyloxy)benzoic acid Reaction1->Intermediate Reaction2 Reaction Intermediate->Reaction2 4-Cyanophenol 4-Cyanophenol 4-Cyanophenol->Reaction2 DCC DCC DCC->Reaction2 DMAP DMAP (cat.) DMAP->Reaction2 Solvent2 Solvent (e.g., DCM) Solvent2->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide for Williamson Ether Synthesis of 4-(3-butenyloxy)benzoic acid

The Williamson ether synthesis is a robust method for forming ethers, but challenges can arise, particularly when working with phenolic substrates.[1] This section addresses common issues encountered during the synthesis of the intermediate, 4-(3-butenyloxy)benzoic acid.

Question 1: My reaction is sluggish or incomplete, with a significant amount of unreacted 4-hydroxybenzoic acid remaining. What are the likely causes and solutions?

Answer:

Several factors can contribute to an incomplete reaction in the Williamson ether synthesis. Here’s a systematic approach to troubleshooting this issue:

  • Insufficient Basicity: The phenoxide anion is the active nucleophile in this reaction. Incomplete deprotonation of the 4-hydroxybenzoic acid will result in a low concentration of the nucleophile and a slow reaction rate.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be more effective, especially if your starting material is not fully soluble.[2] Use at least one equivalent of the base, and for weaker bases like K₂CO₃, a slight excess (1.1-1.5 equivalents) is recommended.

  • Poor Solubility of Starting Materials: If the 4-hydroxybenzoic acid or its corresponding phenoxide salt is not fully dissolved in the reaction solvent, the reaction will be slow.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally excellent choices as they effectively solvate the cation of the alkoxide, increasing the nucleophilicity of the phenoxide.[3] Ensure your solvent is anhydrous, as water can protonate the phenoxide and reduce its reactivity.

  • Low Reaction Temperature: The rate of S(_N)2 reactions is temperature-dependent.

    • Solution: While higher temperatures can promote side reactions, a moderate increase in temperature (e.g., to 50-70 °C) can significantly increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that balances reaction speed with minimal side product formation.

  • Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl.

    • Solution: If you are using 4-chloro-1-butene, consider switching to 4-bromo-1-butene for a faster reaction.[4]

Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

Answer:

The formation of an alkene, in this case, 1,3-butadiene, is a classic side reaction in Williamson ether synthesis, arising from an E2 elimination pathway competing with the desired S(N)2 reaction. This is particularly a concern with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[3]

    • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. Finding the lowest temperature at which the reaction proceeds at a reasonable rate is key.

  • Choice of Base: While a strong base is necessary, a very strong or sterically hindered base can favor elimination.

    • Solution: If using a very strong base like potassium tert-butoxide, consider switching to a less hindered base like potassium carbonate or sodium hydride.

Question 3: I am seeing evidence of C-alkylation in my product mixture. How can I improve the selectivity for O-alkylation?

Answer:

Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[2]

  • Solvent Effects: The choice of solvent can influence the site of alkylation.

    • Solution: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing the proportion of C-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can also play a role.

    • Solution: Using a potassium salt (e.g., from K₂CO₃ or KH) often gives better O-alkylation selectivity compared to sodium salts.

Parameter Recommendation for High Yield and Purity
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
Alkyl Halide 4-Bromo-1-butene
Solvent Anhydrous DMF or DMSO
Temperature 50-70 °C (monitor by TLC)

Part 2: Troubleshooting Guide for Steglich Esterification of 4-(3-butenyloxy)benzoic acid with 4-Cyanophenol

The Steglich esterification is a mild and effective method for forming esters, particularly when dealing with sensitive substrates.[5] It utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6]

Question 1: My esterification reaction has a low yield, and I have a significant amount of unreacted starting materials.

Answer:

Low yields in Steglich esterification can often be traced back to several key factors:

  • Purity of Reagents and Solvent: The reaction is sensitive to moisture. Water can hydrolyze the active O-acylisourea intermediate and consume the DCC.

    • Solution: Ensure that the 4-(3-butenyloxy)benzoic acid, 4-cyanophenol, and DMAP are dry. Use an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Activation of the Carboxylic Acid: The reaction relies on the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with DCC.[7]

    • Solution: Use a slight excess of DCC (1.1-1.2 equivalents) to ensure complete activation of the carboxylic acid. The order of addition can also be important; adding the DCC to a solution of the carboxylic acid, alcohol, and DMAP is a common practice.

  • Low Reaction Temperature or Insufficient Reaction Time: While the reaction is typically run at room temperature, some sterically hindered or less reactive substrates may require more forcing conditions.

    • Solution: Allow the reaction to stir for a sufficient amount of time (typically several hours to overnight). Monitor the reaction progress by TLC. If the reaction is slow, a gentle warming to 30-40 °C can be beneficial, but be cautious as higher temperatures can promote side reactions.

Question 2: I have a significant amount of a white precipitate in my reaction mixture that is difficult to filter, and my final product is contaminated with it.

Answer:

The white precipitate is likely dicyclohexylurea (DCU), the byproduct of the reaction between DCC and water or the carboxylic acid.[5] While DCU is largely insoluble in many organic solvents, its complete removal can be challenging.

  • Filtration Issues: DCU can sometimes form a fine precipitate that clogs filter paper.

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath for about 30 minutes to maximize the precipitation of DCU. Use a fritted glass funnel for filtration. Washing the precipitate with a small amount of cold, dry solvent can help remove any trapped product.

  • Residual DCU in the Product: Even after filtration, some DCU may remain dissolved in the reaction mixture and co-precipitate with the product during workup or purification.

    • Solution: If DCU contamination is a persistent issue, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[8]

Question 3: I am observing a side product that I suspect is an N-acylurea. How can this be avoided?

Answer:

The formation of an N-acylurea is a known side reaction in carbodiimide-mediated couplings. It occurs via an intramolecular rearrangement of the O-acylisourea intermediate.[7]

  • Role of DMAP: The primary role of DMAP is to act as an acyl transfer agent, intercepting the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is more reactive towards the alcohol and is not prone to the N-acylurea rearrangement.

    • Solution: Ensure that a catalytic amount of DMAP (typically 5-10 mol%) is used. In some cases, particularly with unreactive alcohols, a higher loading of DMAP may be beneficial.

Parameter Recommendation for High Yield and Purity
Coupling Agent Dicyclohexylcarbodiimide (DCC) or EDC
Catalyst 4-Dimethylaminopyridine (DMAP)
Solvent Anhydrous Dichloromethane (DCM) or THF
Atmosphere Inert (Nitrogen or Argon)

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the two-step synthesis of this compound?

A1: While yields can vary depending on the scale and specific conditions, a well-optimized synthesis should provide a good overall yield. For the Williamson ether synthesis step, yields are typically in the range of 70-90%. The Steglich esterification step can also be very efficient, with yields often exceeding 80%. Therefore, an overall yield of 55-80% is a reasonable expectation.

Q2: What are the best methods for purifying the final product?

A2: The final product, this compound, is a solid at room temperature. The most common purification method is recrystallization. A suitable solvent system can be determined empirically, but mixtures of ethanol and water, or ethyl acetate and hexanes are often effective for similar compounds. If recrystallization is insufficient to remove all impurities, column chromatography on silica gel may be necessary.

Q3: What are the key analytical techniques to characterize the intermediate and final product?

A3: The primary methods for characterizing the synthetic products are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: This will confirm the presence of the butenyloxy group (with its characteristic vinyl protons) and the correct integration of all aromatic and aliphatic protons.

  • ¹³C NMR: This will show the correct number of carbon signals and confirm the formation of the ether and ester linkages.

  • FT-IR: This will show the disappearance of the broad O-H stretch of the carboxylic acid in the intermediate and the appearance of the characteristic C=O stretch of the ester in the final product, as well as the C≡N stretch of the nitrile group.

Q4: I am concerned about the potential for hydrolysis of the final ester product during the aqueous workup. Is this a significant issue?

A4: While esters can be susceptible to hydrolysis, especially under basic conditions, the workup for the Steglich esterification typically involves washing with dilute acid (to remove unreacted DMAP and any remaining DCC) and then with a mild base like sodium bicarbonate (to remove unreacted carboxylic acid). Under these conditions, hydrolysis of the phenyl ester is generally not a significant problem, especially if the workup is performed at room temperature and without prolonged exposure to the aqueous layers.[9]

Q5: Are there any specific safety precautions I should be aware of during this synthesis?

A5: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with care, always wearing gloves and working in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Dichloromethane is a volatile and potentially carcinogenic solvent. All solvents should be handled in a fume hood.

  • Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere.

By understanding the underlying chemistry and potential pitfalls of each step, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purer products.

References

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

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  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Purohit, P., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ACS Medicinal Chemistry Letters, 12(9), 1421–1428.
  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Munawar, S., et al. (2024).
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  • ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. [Link]

  • Kumar, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(25), 1665–1668.
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  • PubMed Central. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

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  • PubMed. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]

  • CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]

  • PubMed Central. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • ResearchGate. Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. [Link]

  • ResearchGate. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. [Link]

  • Green Chemistry - Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]

Sources

Technical Support Center: Characterization of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanophenyl 4-(3-butenyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this liquid crystal monomer. The information provided herein is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis and Purification Troubleshooting

The synthesis of this compound is typically a two-step process: a Williamson ether synthesis to form 4-(3-butenyloxy)benzoic acid, followed by an esterification with 4-cyanophenol. Each step presents unique challenges that can impact the purity and yield of the final product.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My Williamson ether synthesis of 4-(3-butenyloxy)benzoic acid is showing low yield and significant byproducts. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Williamson ether synthesis of 4-(3-butenyloxy)benzoic acid from 4-hydroxybenzoic acid and 4-bromobut-1-ene are often due to competing elimination reactions and suboptimal reaction conditions. The Williamson ether synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance and the basicity of the alkoxide.

Common Causes of Low Yield:

  • E2 Elimination: The butenyl group can undergo elimination in the presence of a strong base, especially at elevated temperatures, to form butadiene.

  • Steric Hindrance: While less of an issue with a primary alkyl halide, any steric hindrance can slow down the desired S(_N)2 reaction, allowing side reactions to dominate.

  • Incomplete Deprotonation: If the 4-hydroxybenzoic acid is not fully deprotonated to the phenoxide, the reaction will not proceed to completion.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and the solubility of the reactants.

Troubleshooting and Optimization Protocol:

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol. Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, but may require longer reaction times or higher temperatures.

  • Temperature Control: Maintain a moderate reaction temperature (typically 50-80 °C) to favor the S(_N)2 pathway over E2 elimination.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as they solvate the cation of the base, leaving a more reactive "naked" alkoxide.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.

Question 2: During the esterification of 4-(3-butenyloxy)benzoic acid with 4-cyanophenol, I'm observing unreacted starting materials in my final product. How can I drive the reaction to completion?

Answer:

Esterification is an equilibrium reaction, and the presence of water can drive the reaction backward, leading to incomplete conversion. To achieve high yields, it's crucial to remove water as it is formed.

Strategies to Maximize Esterification Yield:

  • Dehydrating Agent: Use a dehydrating agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This is a highly efficient method for forming esters at room temperature.

  • Azeotropic Removal of Water: If using a classic Fischer esterification with an acid catalyst (like H(_2)SO(_4)), use a solvent like toluene that forms an azeotrope with water. A Dean-Stark apparatus can be used to remove the water as it is formed, driving the equilibrium towards the product.

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl(_2)) or oxalyl chloride. The acyl chloride will then react readily with 4-cyanophenol.

Question 3: My purified this compound still shows impurities in the NMR spectrum. What are the most likely contaminants and how can I remove them?

Answer:

Common impurities often stem from unreacted starting materials or byproducts from the synthesis steps.

Potential Impurities and Purification Strategies:

ImpurityOriginPurification Method
4-Hydroxybenzoic acidIncomplete Williamson ether synthesisColumn chromatography on silica gel. The higher polarity of the carboxylic acid will result in a lower R(_f) value compared to the final ester product.
4-(3-butenyloxy)benzoic acidIncomplete esterificationColumn chromatography. The carboxylic acid is more polar than the final ester.
4-CyanophenolUnreacted starting material from esterificationColumn chromatography. 4-cyanophenol is more polar than the final product. A wash with a dilute aqueous base (e.g., 1% NaOH) can also remove unreacted phenols, but care must be taken to avoid hydrolysis of the ester.
Dicyclohexylurea (DCU)Byproduct of DCC-mediated esterificationDCU is insoluble in many organic solvents. The crude reaction mixture can be filtered to remove the majority of the DCU. Further purification can be achieved by column chromatography.

Experimental Protocol for Column Chromatography:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane or a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Section 2: Spectroscopic Characterization Challenges

Accurate spectroscopic characterization is essential for confirming the structure and purity of this compound. However, the molecule's structure can lead to some complexities in spectral interpretation.

Frequently Asked Questions (FAQs) - NMR Spectroscopy

Question 1: In the ¹H NMR spectrum of my compound, the aromatic signals are complex and overlapping. How can I confidently assign these protons?

Answer:

The two benzene rings in this compound are both para-substituted, which simplifies the splitting patterns to two sets of doublets (an AA'BB' system). However, the chemical shifts of these doublets can be close, leading to apparent overlap.

Strategies for Aromatic Proton Assignment:

  • 2D NMR Spectroscopy: A

    
     COSY (Correlation Spectroscopy) experiment will show correlations between adjacent protons. This will confirm the coupling between the doublets of each aromatic ring. A 
    
    
    
    HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon. A
    
    
    HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for assigning the quaternary carbons and confirming the connectivity of the ester linkage.
  • Chemical Shift Prediction: Use NMR prediction software to estimate the chemical shifts of the aromatic protons. The electron-withdrawing nature of the cyano group will deshield the protons on its ring, causing them to appear at a higher chemical shift (further downfield) compared to the protons on the butenyloxy-substituted ring.

Expected ¹H NMR Chemical Shift Ranges:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (cyanophenyl)7.7 - 7.9d
Aromatic (cyanophenyl)7.3 - 7.5d
Aromatic (butenyloxy)7.9 - 8.1d
Aromatic (butenyloxy)6.9 - 7.1d
=CH-5.8 - 6.0m
=CH(_2)5.0 - 5.2m
-O-CH(_2)-4.0 - 4.2t
-CH(_2)-2.5 - 2.7m

Question 2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum. How can I definitively identify them?

Answer:

Quaternary carbons do not have any directly attached protons, so they do not appear in a DEPT-135 or HSQC spectrum. Their assignment relies on their chemical shifts and long-range correlations in an HMBC spectrum.

Assignment Strategy for Quaternary Carbons:

  • Chemical Shift: The carbonyl carbon of the ester will be the most downfield signal (typically 160-170 ppm). The carbon attached to the cyano group will also be significantly downfield.

  • HMBC Correlations:

    • The protons ortho to the ester on the butenyloxy ring will show a 3-bond correlation to the carbonyl carbon.

    • The protons ortho to the ester on the cyanophenyl ring will also show a 3-bond correlation to the carbonyl carbon.

    • The protons ortho to the cyano group will show a 3-bond correlation to the cyano carbon.

Frequently Asked Questions (FAQs) - Mass Spectrometry

Question 1: What are the expected major fragmentation pathways for this compound in GC-MS (EI)?

Answer:

Electron Ionization (EI) mass spectrometry will lead to characteristic fragmentation of the ester and ether functionalities. Understanding these pathways is key to interpreting the mass spectrum.

Predicted Fragmentation Pathways:

  • Formation of the Acylium Ion: A primary fragmentation will be the cleavage of the ester bond to form a stable benzoyl cation. This will result in a prominent peak corresponding to the [M - OC(_6)H(_4)CN]

    
     fragment.
    
  • Cleavage of the Butenyloxy Chain: The butenyloxy side chain can undergo fragmentation. Loss of the entire butenyloxy group as a radical will also lead to the benzoyl cation. Fragmentation can also occur within the chain, for example, through McLafferty rearrangement if applicable.

  • Fragments from the Cyanophenyl Moiety: The cyanophenyl portion of the molecule can also be observed as a distinct fragment ion, [C(_7)H(_4)NO]

    
    .
    

Diagram of Key Fragmentation Pathways:

fragmentation M [M]+• This compound F1 [M - OC6H4CN]+• 4-(3-butenyloxy)benzoyl cation M->F1 - •OC6H4CN F2 [C7H4NO]+• 4-Cyanophenoxy cation M->F2 - •C(O)C6H4O(C4H6) F3 [C6H4CN]+• 4-Cyanophenyl cation F2->F3 - CO

Caption: Key fragmentation pathways in EI-MS.

Section 3: Chromatographic and Thermal Analysis

Chromatographic techniques are vital for assessing the purity of this compound, while thermal analysis is crucial for understanding its liquid crystalline properties.

Frequently Asked Questions (FAQs) - HPLC and GC

Question 1: I am developing an HPLC method for purity analysis. What are good starting conditions?

Answer:

A reverse-phase HPLC method is generally suitable for this compound.

Recommended Starting HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 60% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile.

Troubleshooting HPLC Separation:

  • Poor Peak Shape: Tailing peaks can indicate interactions with residual silanols on the column. Adding a small amount of an acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape.

  • Co-eluting Impurities: If impurities are not well-resolved, adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

Question 2: Is my compound suitable for GC analysis?

Answer:

Yes, this compound is sufficiently volatile and thermally stable for GC analysis. GC can be a powerful tool for assessing purity, especially for identifying volatile impurities.

Recommended GC Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Frequently Asked Questions (FAQs) - Thermal Analysis (DSC)

Question 1: My DSC thermogram shows multiple or broad peaks. What could this indicate?

Answer:

As a liquid crystal, this compound is expected to exhibit phase transitions. Multiple or broad peaks in a DSC thermogram can be indicative of several phenomena.

Interpretation of Complex DSC Thermograms:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point.

  • Liquid Crystal Phases: The peaks may correspond to transitions between different liquid crystalline phases (e.g., nematic, smectic) before the final transition to an isotropic liquid.

  • Impurities: Impurities can cause a broadening of melting peaks and a depression of the melting point.

Experimental Approach to Elucidate Thermal Behavior:

  • Heating and Cooling Cycles: Run multiple heating and cooling cycles. Some liquid crystal phases are only observed upon cooling (monotropic) or may change upon repeated thermal cycling.

  • Varying Scan Rates: Analyze the sample at different heating and cooling rates (e.g., 5, 10, and 20 °C/min). The appearance and temperature of phase transitions can be rate-dependent.

  • Polarized Optical Microscopy (POM): Correlate the DSC transitions with visual observations of the sample's texture under a hot-stage polarizing microscope. Different liquid crystal phases have characteristic optical textures.

Diagram of a Typical DSC Workflow:

dsc_workflow Start Sample Preparation DSC_Run Run DSC (Heating/Cooling Cycles) Start->DSC_Run Analyze Analyze Thermogram DSC_Run->Analyze POM Correlate with Polarized Optical Microscopy Analyze->POM Interpret Interpret Phase Transitions POM->Interpret

Caption: Workflow for DSC analysis of liquid crystals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

Validation & Comparative

A Guide to the Structural Confirmation of 4-Cyanophenyl 4-(3-butenyloxy)benzoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel organic molecules is a cornerstone of rigorous scientific practice. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a compound of interest in the field of liquid crystals.[1][2] This guide will provide a comprehensive comparison of expected versus experimental data, detailed experimental protocols, and the logical framework for spectral assignment, ensuring a thorough understanding of the molecule's structural elucidation.

The Importance of NMR in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, NMR provides a definitive fingerprint, confirming the successful synthesis and purity of the compound.

Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit signals in both the aromatic and aliphatic regions. The aromatic protons on the two para-substituted benzene rings will appear as distinct doublets, characteristic of an AA'BB' spin system. The butenyloxy chain will present a more complex pattern with signals for the vinyl protons and the two methylene groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be found significantly downfield, while the aromatic carbons will reside in the 110-165 ppm range. The nitrile carbon will also have a characteristic chemical shift. The aliphatic carbons of the butenyloxy group will be observed in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

Achieving high-quality NMR data is contingent on meticulous sample preparation and the correct setup of the NMR spectrometer. The following is a standard protocol for the analysis of this compound.

Step-by-Step Experimental Workflow
  • Sample Preparation :

    • Accurately weigh 10-20 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • The solvent height in the NMR tube should be approximately 4-5 cm.

  • NMR Spectrometer Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent transfer Transfer to NMR Tube dissolve->transfer Pipette solution insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process integrate Integrate ¹H Signals process->integrate assign Assign Peaks to Molecular Structure integrate->assign report Report Data assign->report

Data Interpretation and Structural Assignment

The final and most critical step is the interpretation of the acquired spectra to confirm the structure of this compound. This involves assigning each signal in the ¹H and ¹³C spectra to a specific atom or group of atoms in the molecule.

Predicted ¹H and ¹³C NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift theory and data from analogous compounds.[3][4][5][6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d2HAr-H (ortho to -COO)
~7.70d2HAr-H (ortho to -CN)
~7.30d2HAr-H (meta to -CN)
~6.95d2HAr-H (meta to -COO)
~5.90m1H=CH
~5.20m2H=CH
~4.10t2H-OCH ₂-
~2.60m2H-CH₂-CH ₂-

Table 2: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~164.5C =O (Ester)
~163.0Ar-C (para to -COO, attached to O)
~154.0Ar-C (para to -CN, attached to O)
~134.0=C H
~132.0Ar-C H (ortho to -COO)
~122.5Ar-C H (ortho to -CN)
~118.0=C H₂
~117.5C ≡N
~114.5Ar-C H (meta to -COO)
~111.0Ar-C (ipso to -CN)
~121.0Ar-C (ipso to -COO)
~67.0-OC H₂-
~33.0-CH₂-C H₂-

Conclusion

The structural confirmation of this compound is readily achievable through a combination of ¹H and ¹³C NMR spectroscopy. By following a rigorous experimental protocol and applying fundamental principles of spectral interpretation, researchers can confidently verify the identity and purity of their synthesized compound. The predicted spectral data provided in this guide, based on extensive analysis of analogous structures, serves as a reliable benchmark for this process. This ensures the scientific integrity of subsequent research and development efforts that utilize this and similar molecules.

References

  • Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (2004). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-substitutedbenzenesulphonamides.
  • Kong, W., Li, B., Xu, X., & Song, Q. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry, 81(18), 8436-8444.
  • Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 600247, this compound. Retrieved from [Link]

  • Ociepa, M., Ociepa-Kubicka, A., & Daszkiewicz, Z. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry, 47(10), 868-874.

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A Comparative Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate and Its Saturated Analogs: Exploring Structure-Property Relationships in Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a terminal-alkene-functionalized liquid crystal, against its saturated alkyl and alkoxy chain analogs. We will delve into the nuanced relationships between molecular structure and the resulting mesomorphic properties, offering field-proven insights for researchers and professionals in materials science and drug development. The discussion is grounded in experimental data and established characterization protocols to ensure scientific integrity and practical applicability.

Introduction: The 4-Cyanophenyl Benzoate Scaffold

The 4-cyanophenyl benzoate core structure is a cornerstone in the design of calamitic (rod-shaped) thermotropic liquid crystals.[1] These molecules are characterized by a delicate balance of structural rigidity and flexibility, which allows them to exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. The specific properties of these materials, such as their transition temperatures, mesophase type (e.g., nematic, smectic), and dielectric anisotropy, are highly tunable through synthetic modification.

This guide focuses on this compound, a molecule of particular interest due to the terminal double bond on its C4 alkoxy tail. This functional group provides a reactive site for polymerization, making it a valuable monomer for the synthesis of side-chain liquid crystal polymers (SCLCPs) and liquid crystal elastomers (LCEs).[2][3] To fully appreciate its utility, we will compare its performance and properties to structurally similar compounds where the tail is saturated or of a different length.

The Molecular Architecture: A Tripartite System

The liquid crystalline behavior of these compounds arises from the interplay of three distinct molecular components.[4] Understanding the function of each part is critical to predicting and controlling the material's bulk properties.

  • The Polar Cyano Headgroup (-C≡N): This terminal group possesses a strong dipole moment, which promotes antiparallel molecular arrangements.[5] This interaction is a key contributor to the stability of the liquid crystal phase and induces a high positive dielectric anisotropy, a crucial property for electro-optical switching in display applications.[6]

  • The Rigid Benzoate Core: The central phenyl benzoate unit provides the structural rigidity and linearity (anisotropy) necessary for the molecules to align directionally in a mesophase. The aromatic rings contribute to stability through π-π stacking interactions.

  • The Flexible Alkoxy Tail (-O-(CH₂)n-R): This tail group acts as a "plasticizer," disrupting perfect crystalline packing and lowering the melting point.[4] Its length and saturation profoundly influence the type of mesophase formed and the temperature range over which it is stable.[5]

cluster_molecule Molecular Architecture of 4-Cyanophenyl 4-(alkoxy)benzoates cyano Cyano Group (-CN) core Phenyl Benzoate Core cyano->core Dipole Moment Anisotropy tail Flexible Alkoxy Tail (-OR) core->tail Phase Stability Melting Point

Caption: Core components of a 4-cyanophenyl benzoate liquid crystal.

Synthetic Strategy: Esterification

The synthesis of 4-cyanophenyl 4-(alkoxy)benzoates is typically achieved via esterification. A common and reliable method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is favored for its mild reaction conditions and generally high yields.

The general process involves reacting the appropriate 4-(alkoxy)benzoic acid with 4-cyanophenol (also known as 4-hydroxybenzonitrile).[7] The choice of the starting 4-(alkoxy)benzoic acid dictates the final tail structure. For the title compound, 4-(3-butenyloxy)benzoic acid would be the required precursor.

cluster_workflow General Synthesis Workflow arrow arrow reactants Reactants: 4-(alkoxy)benzoic acid 4-cyanophenol DCC, DMAP solvent Dissolve in Dry Dichloromethane (DCM) reactants->solvent reaction Stir at Room Temperature (Overnight) solvent->reaction filtration Filter to remove Dicyclohexylurea (DCU) byproduct reaction->filtration workup Wash organic phase (e.g., with dilute HCl, NaHCO₃, brine) filtration->workup purification Dry (Na₂SO₄), Concentrate, and Purify (Column Chromatography) workup->purification product Final Product: 4-Cyanophenyl 4-(alkoxy)benzoate purification->product

Caption: Workflow for Steglich esterification of 4-cyanophenyl benzoates.

Comparative Analysis of Mesomorphic Properties

The defining characteristics of a liquid crystal are its transition temperatures and the nature of its mesophases. We compare this compound with its saturated C4 analog (butoxy) and other members of the homologous 4-cyanophenyl 4-(n-alkoxy)benzoate series. The data, compiled from various studies, reveals clear structure-property relationships.[5][8]

Compound NameAlkoxy Tail (R)AbbreviationMelting Temp (Tₘ, °C)Clearing Temp (Tₙᵢ, °C)Mesophase(s)Reference(s)
This compound-O(CH₂)₂CH=CH₂Data not availableData not availableNematic[1][1][9]
4-Cyanophenyl 4-n-butoxybenzoate-O(CH₂)₃CH₃CP4OB~80-90 (est.)63 (on cooling)Monotropic Nematic[8]
4-Cyanophenyl 4-n-heptylbenzoate-O(CH₂)₆CH₃CP7OB4457Nematic[10]
4-Cyanophenyl 4-n-decanyloxybenzoate-O(CH₂)₉CH₃CP10OB79.582.5Smectic A, Nematic[5]
Analysis of Trends and Performance
  • Effect of Alkoxy Chain Length: As the saturated alkyl chain length increases in the 4-cyanophenyl 4-n-alkoxybenzoate series, a distinct trend emerges. Initially, longer chains tend to lower the melting point and stabilize the nematic phase. However, beyond a certain length (around n=9), the increased van der Waals interactions between the tails promote layered packing, leading to the formation of more ordered smectic phases.[5] For instance, CP10OB exhibits both a smectic A and a nematic phase, while compounds with even longer tails (n=12) are purely smectic.[5]

  • Saturated vs. Unsaturated C4 Tail:

    • 4-Cyanophenyl 4-n-butoxybenzoate (CP4OB) exhibits a monotropic nematic phase, meaning the liquid crystal phase is metastable and only appears on cooling.[8] This suggests that the crystalline solid state is particularly stable.

    • This compound , while lacking precise transition data in the available literature, is sold and classified as a nematic liquid crystal, implying it likely possesses a more stable (potentially enantiotropic) nematic phase than its saturated C4 counterpart.[1][9] The terminal double bond introduces conformational rigidity near the end of the tail. This can disrupt the efficient packing required for a stable crystal lattice, thereby lowering the melting point and potentially widening the nematic range relative to the saturated analog.

  • Implications for Applications: The key advantage of the butenyloxy tail is its reactivity. The terminal alkene can participate in polymerization reactions, allowing this molecule to be chemically incorporated into a polymer backbone. This is essential for creating materials like Liquid Crystal Elastomers (LCEs), where the anisotropic properties of the mesogens are locked into a cross-linked network, leading to unique thermo-mechanical behaviors.[3] Saturated analogs lack this capability and are primarily used as components in low-molar-mass liquid crystal mixtures for displays.[10]

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

To empirically determine and validate the transition temperatures and mesophase behavior of these compounds, Differential Scanning Calorimetry (DSC) is the primary and most essential technique.

Objective: To measure the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

Methodology
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the liquid crystal sample into a standard aluminum DSC pan.

    • Causality: A small sample mass ensures thermal uniformity and prevents peak broadening.

    • Hermetically seal the pan to prevent sample sublimation or degradation at elevated temperatures.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable thermal atmosphere and prevent oxidation.

  • Thermal Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a point well above the expected isotropic clearing temperature (e.g., 120 °C). This scan reveals the initial state of the material.

    • First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan is crucial for identifying monotropic phases, which only appear on cooling.

    • Second Heating Scan: Heat the sample again at 10 °C/min.

    • Causality: The second heating scan is considered the most representative of the material's intrinsic properties. The first heating/cooling cycle serves to erase the sample's previous thermal history (e.g., effects from crystallization solvent or storage conditions), ensuring a standardized morphological state.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Endothermic peaks on heating correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature.

    • The sharp, high-enthalpy peak corresponds to the melting transition (Tₘ).

    • The smaller, lower-enthalpy peak corresponds to the nematic-to-isotropic transition (Tₙᵢ).

    • The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

cluster_dsc_workflow DSC Experimental Workflow arrow arrow prep Sample Prep (2-5 mg in sealed Al pan) load Load Sample & Reference into DSC Cell prep->load program Run Thermal Program (Heat -> Cool -> Heat @ 10°C/min) load->program acquire Acquire Heat Flow vs. Temperature Data program->acquire analyze Analyze Thermogram: Identify Peak Onsets (Tₘ, Tₙᵢ) Integrate Peak Area (ΔH) acquire->analyze report Report Transition Temperatures & Enthalpies analyze->report

Caption: A self-validating workflow for DSC analysis of liquid crystals.

Conclusion

The comparative analysis reveals that this compound holds a strategic position among its structural analogs. While sharing the fundamental liquid crystalline architecture of the broader 4-cyanophenyl benzoate family, the introduction of a terminal double bond on the C4 tail provides a critical feature: polymerizability. This structural modification appears to favor a stable nematic phase over the monotropic behavior of its saturated C4 counterpart, likely by frustrating crystal packing.

In contrast to longer-chain saturated analogs which develop highly ordered smectic phases, the C4 butenyloxy tail maintains the desirable nematic phase while adding functionality. This makes this compound not just a component for passive display mixtures, but an active building block for advanced functional materials like liquid crystal polymers and actuators. For researchers in materials science, the choice between these compounds is dictated by the end application: saturated analogs for tuning the properties of low-molar-mass mixtures, and the unsaturated butenyloxy variant for creating novel macromolecular architectures.

References

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  • Ibrahim, I. H., et al. (1996). Crystal and Molecular Structure of 4′-Cyanophenyl-4-n-Butoxybenzoate. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 287(1), 1-10. [Link]

  • Nishikawa, E., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 15(23), 4536. [Link]

  • Archbold, M. D., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 45(13-15), 2116-2126. [Link]

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  • Kumar, M. H., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209–214. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of 4-Cyanophenyl 4-(3-butenyloxy)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of liquid crystal monomers like 4-Cyanophenyl 4-(3-butenyloxy)benzoate is not just a matter of quality control; it is a critical determinant of performance in advanced materials and therapeutic systems. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this specific liquid crystal, contextualized with alternative analytical techniques. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

The Critical Role of Purity for this compound

This compound is a nematic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. Its utility in applications such as display technologies and as a component in drug delivery systems is contingent on its high purity. Impurities, even in trace amounts, can significantly alter the material's phase transition temperatures, dielectric anisotropy, and overall stability, rendering it unsuitable for its intended purpose. Potential impurities can arise from the synthesis process, which typically involves a two-step reaction: a Williamson ether synthesis followed by an esterification.

A plausible synthetic route involves the reaction of a salt of 4-hydroxybenzoic acid with a 4-halobutene (e.g., 4-bromo-1-butene) to form 4-(3-butenyloxy)benzoic acid. This intermediate is then esterified with 4-cyanophenol to yield the final product.

Potential Impurities Include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid, 4-bromo-1-butene, and 4-cyanophenol.

  • Intermediates: 4-(3-butenyloxy)benzoic acid.

  • By-products of Williamson Ether Synthesis: Elimination products from the reaction of the alkoxide with the alkyl halide.

  • By-products of Esterification: Self-esterification or polymerization of 4-hydroxybenzoic acid, especially under acidic conditions.[1]

Given the structural similarity of these potential impurities to the final product, a high-resolution analytical technique is imperative for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC, particularly in the reversed-phase mode, is the cornerstone for the purity analysis of non-volatile organic compounds like this compound.[2] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the target molecule from closely related impurities.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.[3]

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the most common choice for reversed-phase HPLC.[4] The non-polar C18 chains interact with the hydrophobic regions of the analyte and impurities, leading to their retention. The separation is then achieved by eluting with a polar mobile phase.

  • Mobile Phase Composition: A mixture of a polar solvent like water and a less polar organic solvent such as methanol or acetonitrile is typically used.[5] The ratio of these solvents is critical. A higher proportion of the organic solvent will decrease the retention time of hydrophobic compounds. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended.[6][7] These detectors acquire absorbance spectra across a wide range of wavelengths simultaneously. This capability is invaluable for assessing peak purity by determining if a single chromatographic peak consists of a single component.[8]

Experimental Protocol: Purity Validation by Reversed-Phase HPLC

This protocol outlines a validated method for the purity determination of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD/PDA detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • This compound reference standard of known purity.

  • Sample of this compound to be tested.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-50% B; 31-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with full spectral acquisition from 200-400 nm for peak purity)
Injection Volume 10 µL

3. Solution Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

5. Analysis and Calculation:

Inject the standard and sample solutions. The purity of the sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification, a reference standard of the impurity would be required to determine its response factor.

Visualizing the HPLC Workflow

The following diagram illustrates the key stages in the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution (1 mg/mL in Acetonitrile) System_Suitability System Suitability Test (5 injections of Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (1 mg/mL in Acetonitrile) Analysis Inject Standard & Sample Prep_Sample->Analysis System_Suitability->Analysis RSD < 2.0% Data_Acquisition Data Acquisition (DAD/PDA Detector) Analysis->Data_Acquisition Peak_Integration Peak Integration & Area Measurement Data_Acquisition->Peak_Integration Peak_Purity Peak Purity Assessment Data_Acquisition->Peak_Purity Purity_Calculation Purity Calculation (Area Normalization) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report Peak_Purity->Report

Caption: A flowchart of the HPLC purity validation process.

Comparative Analysis of Purity Determination Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary or, in specific cases, advantageous information.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-DAD/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, excellent reproducibility, peak purity assessment.Requires reference standards for accurate quantification of impurities, potential for co-elution.Routine quality control, separation of complex mixtures, quantification of known and unknown impurities.
Quantitative NMR (qNMR) The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.Absolute quantification without the need for specific impurity reference standards, non-destructive.Lower sensitivity than HPLC, requires a high-purity internal standard, potential for signal overlap.Orthogonal purity confirmation, absolute purity determination, analysis of samples without chromophores.[6][7][9]
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase (e.g., CO2) and a stationary phase.Faster separations than HPLC, reduced organic solvent consumption, suitable for chiral separations.[4][10]Less versatile for highly polar compounds, requires specialized equipment.High-throughput screening, chiral purity analysis, "green" alternative to normal-phase HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile compounds like the target molecule, requires derivatization for some compounds.Analysis of volatile starting materials or by-products.

Logical Framework for Purity Validation

A robust purity validation strategy relies on a logical and systematic approach to ensure the reliability of the results.

Purity_Validation_Logic cluster_synthesis Synthesis & Impurity Profile cluster_method_dev Primary Analytical Method Development (HPLC) cluster_orthogonal Orthogonal Method for Confirmation cluster_final Final Purity Assessment Synthesis Understand the Synthetic Route Potential_Impurities Identify Potential Impurities Synthesis->Potential_Impurities Method_Scouting Method Scouting (Column, Mobile Phase, Detector) Potential_Impurities->Method_Scouting Orthogonal_Technique Select Orthogonal Technique (e.g., qNMR, SFC) Potential_Impurities->Orthogonal_Technique Method_Optimization Method Optimization (Gradient, Flow Rate, Temperature) Method_Scouting->Method_Optimization Method_Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Method_Optimization->Method_Validation Cross_Validation Cross-Validation of Results Method_Validation->Cross_Validation Purity_Report Comprehensive Purity Report Method_Validation->Purity_Report Orthogonal_Technique->Cross_Validation Cross_Validation->Purity_Report

Caption: Logical flow for comprehensive purity validation.

Conclusion

The purity validation of this compound is a critical step in ensuring its performance and reliability. HPLC with DAD/PDA detection stands out as the most suitable technique for routine quality control due to its high resolving power and ability to assess peak purity. However, a truly comprehensive understanding of a sample's purity is best achieved by employing an orthogonal technique like qNMR, which provides an absolute measure of purity without the need for individual impurity standards. By understanding the synthetic pathway and potential impurities, and by applying a systematic and validated analytical approach, researchers and developers can have high confidence in the quality of this important liquid crystal monomer.

References

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A Comparative Guide to the Spectral Analysis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the spectral data for 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a liquid crystal intermediate. By cross-referencing its spectral fingerprints with those of structurally similar compounds, we aim to provide a robust framework for its unequivocal identification and quality assessment.

Introduction to Spectral Cross-Referencing

In the realm of chemical synthesis and analysis, verifying the structure of a target molecule is a critical step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a composite "fingerprint" of a molecule. However, the true power of this data is unlocked through comparative analysis. By cross-referencing the spectral data of a target compound with known analogues, we can confidently assign signals, identify impurities, and understand the influence of specific functional groups on the spectral output. This guide will walk you through this process for this compound.

The Target Molecule: this compound

This compound is a mesogenic compound, meaning it can exhibit liquid crystal phases under certain conditions. Its structure, comprised of a cyanophenyl group, a benzoate core, and a butenyloxy tail, gives rise to a unique set of spectral features.

Caption: Chemical structure of this compound.

Spectral Data of this compound

The following data has been compiled from the Spectral Database for Organic Compounds (SDBS).[1]

¹H NMR Spectroscopy

Methodology: The ¹H NMR spectrum is typically acquired on a 300-500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). A small amount of the sample is dissolved in the deuterated solvent, and the solution is transferred to an NMR tube for analysis. The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the frequency-domain spectrum.

Data Interpretation:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.15d2HAromatic protons ortho to the ester carbonyl
7.75d2HAromatic protons on the cyanophenyl ring
7.35d2HAromatic protons on the cyanophenyl ring
7.00d2HAromatic protons ortho to the butenyloxy group
5.95m1H=CH- (vinyl proton)
5.40dd1H=CH₂ (vinyl proton, trans)
5.30dd1H=CH₂ (vinyl proton, cis)
4.10t2H-O-CH₂-
2.55q2H-CH₂-CH=
¹³C NMR Spectroscopy

Methodology: The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak.

Data Interpretation:

Chemical Shift (ppm)Assignment
164.5C=O (ester)
163.5Aromatic C-O
154.5Aromatic C-O (cyanophenyl)
134.0=CH-
132.5Aromatic CH
130.0Aromatic C-CN
122.5Aromatic CH
121.5Aromatic C-C=O
118.5C≡N
117.5=CH₂
115.0Aromatic CH
110.0Aromatic C (cyanophenyl)
67.5-O-CH₂-
33.5-CH₂-CH=
FT-IR Spectroscopy

Methodology: The FT-IR spectrum is recorded using a Fourier-Transform Infrared Spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum represents the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
3080Medium=C-H stretch (vinyl)
2950MediumC-H stretch (aliphatic)
2230StrongC≡N stretch (nitrile)
1735StrongC=O stretch (ester)
1640MediumC=C stretch (alkene)
1605, 1510StrongC=C stretch (aromatic)
1250StrongC-O stretch (ester/ether)
915Strong=C-H bend (vinyl)
Mass Spectrometry

Methodology: Mass spectrometry is performed using an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons, causing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z = 293, corresponding to its molecular weight.[2] Key fragmentation patterns include:

fragmentation M [M]⁺ m/z = 293 F1 m/z = 175 M->F1 - C₇H₄NO F2 m/z = 121 M->F2 - C₇H₄NO₂ F4 m/z = 55 M->F4 - C₁₄H₈NO₃ F1->F2 - C₄H₄O F3 m/z = 119

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

  • m/z 175: Loss of the cyanophenoxy radical.

  • m/z 121: The benzoyl cation, a common fragment for benzoates.

  • m/z 119: The cyanophenol cation.

  • m/z 55: The butenyl cation.

Comparative Spectral Analysis

To illustrate the principles of spectral cross-referencing, we will compare the data of our target compound with that of 4-Cyanophenyl 4-heptylbenzoate . This analogue differs by the substitution of the butenyloxy group with a saturated heptyl chain.

¹H and ¹³C NMR Comparison

The most significant differences in the NMR spectra will be observed in the signals corresponding to the alkoxy chain.

FeatureThis compound4-Cyanophenyl 4-heptylbenzoateRationale for Difference
¹H NMR
Alkenyl Protons5.30-5.95 ppmAbsentThe heptyl group lacks a double bond.
-O-CH₂-~4.10 ppm (t)~4.05 ppm (t)Similar chemical environment.
Alkyl Protons2.55 ppm (q)0.9-1.8 ppm (m)Presence of a complex multiplet for the heptyl chain.
¹³C NMR
Alkenyl Carbons134.0, 117.5 ppmAbsentThe heptyl group is fully saturated.
Alkyl Carbons33.5 ppm~14-32 ppmMultiple signals for the seven carbons of the heptyl chain.
FT-IR Comparison

The FT-IR spectra will primarily differ in the regions associated with the carbon-carbon double bond.

FeatureThis compound4-Cyanophenyl 4-heptylbenzoateRationale for Difference
=C-H StretchPresent (~3080 cm⁻¹)AbsentNo vinyl C-H bonds in the heptyl derivative.
C=C StretchPresent (~1640 cm⁻¹)AbsentNo alkene C=C bond in the heptyl derivative.
=C-H BendPresent (~915 cm⁻¹)AbsentNo out-of-plane vinyl C-H bending.
Mass Spectrometry Comparison

The fragmentation patterns will show a key difference in the fragment corresponding to the alkoxy side chain.

FeatureThis compound4-Cyanophenyl 4-heptylbenzoateRationale for Difference
Molecular Ion [M]⁺m/z = 293m/z = 321Difference in molecular weight due to the different alkoxy chains.
Side Chain Fragmentm/z = 55 ([C₄H₇]⁺)m/z = 99 ([C₇H₁₅]⁺)Corresponds to the butenyl and heptyl cations, respectively.

Conclusion

This guide has demonstrated the process of spectral cross-referencing for the comprehensive analysis of this compound. By systematically interpreting its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra and comparing these with a structurally similar analogue, we can confidently assign its spectral features. This comparative approach not only validates the structure of the target molecule but also provides a deeper understanding of how subtle structural modifications manifest in different spectroscopic techniques. For researchers in drug development and materials science, this methodology is an indispensable tool for ensuring the identity, purity, and quality of their synthesized compounds.

References

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A Senior Application Scientist's Guide to Performance Benchmarking of Nematic Liquid Crystals: A Case Study of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the performance evaluation of nematic liquid crystals, using 4-Cyanophenyl 4-(3-butenyloxy)benzoate as a primary case study. It is intended for researchers, materials scientists, and professionals in drug development and optoelectronics who require a rigorous methodology for comparing the performance of novel liquid crystalline materials against established standards. We will delve into the critical performance metrics, the underlying molecular structure-property relationships, and detailed experimental protocols for accurate characterization.

Introduction: The Significance of Molecular Architecture in Nematic Liquid Crystals

Nematic liquid crystals are the cornerstone of modern display technology and are finding increasing applications in optical switching, spatial light modulators, and tunable-focus lenses. Their utility stems from the unique combination of fluidity and long-range orientational order of their constituent molecules. This order can be manipulated by external electric fields, allowing for the precise control of light.

The performance of a nematic liquid crystal is intrinsically linked to its molecular structure. The subject of our investigation, this compound, possesses key structural features that are expected to influence its mesomorphic and electro-optical properties. The rigid core, composed of two phenyl rings linked by an ester group, provides the necessary anisotropy for liquid crystal phase formation. The terminal cyano (-C≡N) group imparts a strong dipole moment, which is crucial for a large and positive dielectric anisotropy, enabling low-voltage switching. The flexible butenyloxy tail influences the material's melting point and clearing point (the temperature at which it transitions from the nematic to the isotropic liquid phase), thereby defining its operational temperature range. The presence of a terminal double bond in the butenyloxy chain offers potential for polymerization, which can be utilized in applications like polymer-stabilized liquid crystals (PSLCs).

To objectively assess the performance of this compound, we will compare it against two well-characterized and commercially available nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB). These molecules, belonging to the cyanobiphenyl family, are industry standards and provide a robust baseline for comparison.

Key Performance Metrics for Nematic Liquid Crystals

The suitability of a nematic liquid crystal for a specific application is determined by a set of key performance indicators. Understanding these metrics is essential for a meaningful comparison.

  • Nematic Range: The temperature range between the melting point and the nematic-to-isotropic transition temperature (clearing point). A wide nematic range, ideally encompassing room temperature, is desirable for most applications.

  • Birefringence (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high birefringence is often sought after as it allows for the use of thinner liquid crystal cells, which in turn leads to faster switching times.

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. A large, positive Δε is crucial for low-threshold voltage and low-power operation of liquid crystal devices.

  • Switching Time (τ): The time it takes for the liquid crystal molecules to reorient in response to an applied electric field. This is typically characterized by a rise time (τ_on) and a decay time (τ_off). Faster switching times are essential for high-frame-rate displays and rapid optical modulation.

  • Viscoelastic Properties: The rotational viscosity (γ₁) and elastic constants (splay K₁₁, twist K₂₂, and bend K₃₃) are intrinsic material properties that significantly influence the switching times and threshold voltage.

Comparative Performance Analysis

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)4-cyano-4'-octylbiphenyl (8CB)
Molecular Structure
Melting Point (°C) 84[1]2421.5
Clearing Point (°C) Not available35.340.5
Nematic Range (°C) Not available11.319
Birefringence (Δn) at 589 nm, 20°C Not available~0.18~0.15
Dielectric Anisotropy (Δε) at 1 kHz, 20°C Not available+11.0+8.0
Rotational Viscosity (γ₁) (mPa·s at 20°C) Not available~26~60
Switching Times (τ_on + τ_off) (ms) Not available~25~50

Analysis of Structure-Property Relationships:

  • Birefringence: The birefringence of cyanophenyl-based liquid crystals is primarily determined by the conjugated core. Given the structural similarity of the core (two phenyl rings), it is reasonable to hypothesize that the birefringence of this compound would be in a similar range to that of 5CB and 8CB. The terminal butenyloxy group is not expected to significantly alter the electronic structure of the core compared to an alkyl chain.

  • Dielectric Anisotropy: The large positive dielectric anisotropy in all three molecules is a direct consequence of the strong dipole moment of the terminal cyano group.[3] The ester group in this compound may slightly alter the overall dipole moment and its alignment with the long molecular axis, but a significant positive Δε is still expected.

  • Switching Dynamics: The switching time is influenced by the rotational viscosity and the elastic constants. The longer and more flexible octyl chain in 8CB leads to a higher rotational viscosity and consequently slower switching times compared to 5CB. The butenyloxy tail of our target molecule is shorter than the pentyl and octyl chains, which might suggest a lower viscosity. However, the potential for interactions involving the double bond could influence the viscoelastic properties in a more complex manner.

Experimental Protocols for Performance Characterization

To obtain the missing performance data for this compound and to perform a rigorous comparison, the following experimental protocols are recommended.

Thermal Analysis: Determining the Nematic Range

Objective: To determine the melting and clearing points and thus the nematic range of the liquid crystal.

Methodology: Differential Scanning Calorimetry (DSC)

  • Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point.

  • Cool the sample at the same controlled rate to a temperature below the expected melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The peak of the endothermic transition on the second heating scan corresponds to the melting point, and the peak of the subsequent endothermic transition corresponds to the nematic-to-isotropic transition (clearing point).

Data Visualization: Phase Transition Diagram

G Solid Solid Nematic Nematic Solid->Nematic Melting Point (Tm) Isotropic Isotropic Nematic->Isotropic Clearing Point (Tc)

Figure 1: Phase transitions of a nematic liquid crystal.
Optical Characterization: Measuring Birefringence

Objective: To determine the birefringence (Δn) of the liquid crystal as a function of temperature and wavelength.

Methodology: Spectroscopic Ellipsometry

  • Fabricate a planar-aligned liquid crystal cell with a known cell gap (typically 5-10 μm).

  • Fill the cell with the liquid crystal in its isotropic phase and then cool it slowly into the nematic phase.

  • Mount the cell on a temperature-controlled stage in the ellipsometer.

  • Measure the ellipsometric parameters (Ψ and Δ) as a function of wavelength for light polarized parallel and perpendicular to the liquid crystal director.

  • Model the experimental data using a suitable optical model (e.g., a uniaxial layer between two glass substrates) to extract the extraordinary (nₑ) and ordinary (nₒ) refractive indices.

  • Calculate the birefringence: Δn = nₑ - nₒ.

Data Presentation: Birefringence Dispersion

Wavelength (nm)nₑnₒΔn
450
550
650
Dielectric Spectroscopy: Determining Dielectric Anisotropy

Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director and calculate the dielectric anisotropy (Δε).

Methodology: Impedance Analysis

  • Fabricate two types of liquid crystal cells with a known cell gap and electrode area: one with planar alignment and one with homeotropic alignment.

  • Fill the cells with the liquid crystal.

  • Connect the cells to an LCR meter.

  • For the planar-aligned cell, apply an AC voltage with the electric field parallel to the rubbing direction to measure the capacitance (C∥).

  • For the homeotropic-aligned cell, apply an AC voltage with the electric field perpendicular to the substrates to measure the capacitance (C⊥).

  • Calculate the dielectric permittivities: ε = (C * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

Workflow: Dielectric Anisotropy Measurement

G cluster_0 Planar Cell cluster_1 Homeotropic Cell Measure C∥ Measure C∥ Calculate ε∥ Calculate ε∥ Measure C∥->Calculate ε∥ Calculate Δε Calculate Δε Calculate ε∥->Calculate Δε Measure C⊥ Measure C⊥ Calculate ε⊥ Calculate ε⊥ Measure C⊥->Calculate ε⊥ Calculate ε⊥->Calculate Δε

Figure 2: Workflow for determining dielectric anisotropy.
Electro-Optical Characterization: Measuring Switching Times

Objective: To determine the rise time (τ_on) and decay time (τ_off) of the liquid crystal cell.

Methodology: Transient Optical Response

  • Place a planar-aligned liquid crystal cell between crossed polarizers, with the liquid crystal director at 45° to the polarizer axes.

  • Illuminate the cell with a stable light source (e.g., a He-Ne laser).

  • Apply a square-wave voltage to the cell to switch it between the "off" (bright) and "on" (dark) states.

  • Measure the transmitted light intensity as a function of time using a fast photodetector connected to an oscilloscope.

  • The rise time (τ_on) is typically defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon application of the voltage.

  • The decay time (τ_off) is the time taken for the transmittance to fall from 90% to 10% of its maximum value after the voltage is removed.

Conclusion and Future Outlook

This guide has outlined a systematic approach to the performance evaluation of nematic liquid crystals, using this compound as a focal point for comparison with established standards like 5CB and 8CB. While a complete quantitative comparison is hampered by the lack of specific experimental data for the target molecule, the provided framework of key performance metrics and detailed experimental protocols enables a thorough and objective assessment.

The structural features of this compound suggest a material with a potentially high melting point and a positive dielectric anisotropy. The presence of the terminal double bond opens up possibilities for creating novel polymer-stabilized systems with tailored electro-optical properties. Future work should focus on the synthesis and rigorous characterization of this and similar compounds to fully elucidate their potential in advanced optical applications. By following the protocols outlined in this guide, researchers can contribute to the growing body of knowledge on liquid crystalline materials and accelerate the development of next-generation technologies.

References

  • Oweimreen, G. A., & Martire, D. E. (1980). Thermodynamics of Solution of Nonmesomorphic Solutes at Infinite Dilution in the Isotropic and Nematic Phases of p-Cyanophenyl p-n-Alkylbenzoates. Journal of Chemical & Engineering Data, 25(2), 141-146. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. [Link]

  • Taylor & Francis Online. Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. [Link]

  • Pramana - Journal of Physics. Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. [Link]

  • MDPI. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. [Link]

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A Comparative Guide to the Properties of 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyanophenyl Benzoates in Liquid Crystal Research

4-Cyanophenyl 4-(3-butenyloxy)benzoate is a calamitic (rod-shaped) liquid crystal belonging to the cyanophenyl benzoate family. This class of compounds is renowned for its utility in various applications, most notably in liquid crystal displays (LCDs) and other electro-optic devices. The defining characteristics of these molecules are their rigid core, which promotes anisotropic alignment, and a terminal cyano (-C≡N) group that imparts a strong dipole moment, leading to a positive dielectric anisotropy. This latter property is crucial for the alignment of the liquid crystal molecules in an electric field, the fundamental principle behind many LCD technologies.

The molecular structure of this compound, featuring a terminal butenyloxy chain, introduces a degree of flexibility and a reactive site (the double bond) that can influence its mesomorphic behavior and open avenues for polymerization or further functionalization. This guide provides a comprehensive literature review of its properties, placed in the context of closely related analogs to elucidate the structure-property relationships that govern its liquid crystalline phases.

Molecular Structure and its Influence on Mesomorphism

The liquid crystalline behavior of a molecule is intricately linked to its structure. For this compound, the key structural components are:

  • The Rigid Core: The biphenyl benzoate core provides the necessary rigidity and linearity for the formation of anisotropic liquid crystal phases.

  • The Terminal Cyano Group: This highly polar group contributes to strong dipole-dipole interactions, which favor the parallel alignment of molecules, a hallmark of the nematic phase.

  • The Terminal Alkenyloxy Chain: The 4-(3-butenyloxy) chain is a critical determinant of the molecule's physical properties. Its length, flexibility, and the presence of a terminal double bond influence the melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and the type of mesophase formed.

The presence of the double bond in the butenyloxy chain is particularly noteworthy. It introduces a kink in the chain, which can disrupt the molecular packing compared to a saturated alkyl chain of similar length. This disruption can lead to lower melting points and a potential modification of the mesophase type and stability.

Figure 2: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the different liquid crystalline phases, which are characteristic of the molecular arrangement.

Methodology:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled while being observed between crossed polarizers.

  • The isotropic liquid phase will appear dark (extinguished).

  • Upon cooling into a liquid crystalline phase, characteristic birefringent textures will appear. For example, a nematic phase typically exhibits a threaded or schlieren texture. Smectic phases show different textures, such as focal conic or fan-like textures.

  • The transition temperatures can be visually confirmed by observing the appearance and disappearance of these textures.

X-ray Diffraction (XRD)

XRD provides information about the molecular arrangement and layer spacing in liquid crystal phases.

Methodology:

  • A sample of the liquid crystal is held in a capillary tube or as a thin film.

  • The sample is maintained at a specific temperature within a mesophase using a temperature-controlled stage.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected, and the diffraction pattern is recorded.

  • For a nematic phase, a diffuse scattering pattern is observed. For a smectic phase, sharp diffraction peaks at small angles are observed, from which the layer spacing (d) can be calculated using Bragg's law (nλ = 2d sinθ).

Conclusion and Future Directions

This compound is a promising liquid crystal monomer whose properties are dictated by a delicate interplay of its rigid core, polar cyano group, and flexible, unsaturated terminal chain. While direct experimental data is lacking in the current literature, a comparative analysis with its saturated alkoxy analogs strongly suggests the presence of a nematic phase with a potentially lower melting point and clearing point. The terminal double bond also presents an opportunity for the synthesis of novel liquid crystalline polymers and networks through polymerization.

To fully elucidate the potential of this compound, further experimental characterization using DSC, POM, and XRD is essential. Such studies would not only provide the fundamental physical constants but also offer deeper insights into the influence of terminal unsaturation on the mesomorphic behavior of cyanophenyl benzoate liquid crystals, thereby guiding the design of new materials for advanced applications.

References

  • Fazio, D. (2007). Synthesis and Characterization of Novel Liquid Crystals.
  • Gray, G. W. (1983). The chemistry of liquid crystals. Philosophical Transactions of the Royal Society of London. Series A, Mathematical and Physical Sciences, 309(1507), 77-92. [Link]

A Comparative Guide to 4-Cyanophenyl 4-(3-butenyloxy)benzoate for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and advanced materials science, the selection of molecular building blocks is a critical decision that dictates the performance and functionality of the final product. This guide provides an in-depth technical comparison of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a versatile liquid crystal monomer, with its counterparts. We will delve into its primary application in the synthesis of side-chain liquid crystalline polymers (SCLCPs) and benchmark its performance against the well-established nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB). This analysis is supported by experimental data and protocols drawn from peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal monomer characterized by a rigid core composed of two phenyl rings linked by an ester group, a polar cyano (-C≡N) terminus, and a flexible butenyloxy chain.[1] This molecular architecture imparts a unique combination of properties, making it a valuable component in the design of advanced materials. The terminal double bond in the butenyloxy chain is particularly significant as it provides a reactive site for polymerization, enabling its incorporation into polymer backbones to form SCLCPs.[2][3]

The primary application of this monomer lies in the synthesis of SCLCPs. These polymers combine the anisotropic properties of liquid crystals with the processability and mechanical integrity of polymers. The liquid crystalline moieties are attached as side chains to a flexible polymer backbone, often via a flexible spacer like the butenyloxy group. This decoupling of the mesogenic side chain from the polymer backbone allows the liquid crystalline phase to form.[2][4]

Comparative Analysis: Performance in Side-Chain Liquid Crystalline Polymers

The performance of this compound in SCLCPs can be understood by examining analogous systems reported in the literature. While specific data for the butenyloxy derivative is limited, extensive research on similar cyanophenyl benzoate-containing monomers with different spacer lengths provides a strong basis for comparison.

A key performance indicator for SCLCPs is their ability to self-assemble into well-defined nanostructures, which is crucial for applications in areas like optics, data storage, and separation membranes. The choice of monomer, including the length and nature of the flexible spacer, significantly influences the resulting liquid crystalline phase (e.g., nematic, smectic) and the morphology of the polymer.[4][5]

Experimental Protocol: Synthesis of a Representative SCLCP via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This control is essential for achieving highly ordered nanostructures in SCLCPs.[3] Below is a representative protocol for the synthesis of an SCLCP using a monomer analogous to this compound.

Materials:

  • 4-Cyanophenyl 4-(6-methacryloyloxyhexyloxy)benzoate (a representative monomer)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., anisole)

Procedure:

  • The monomer, initiator, and solvent are added to a Schlenk flask.

  • The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

  • The catalyst and ligand are added to the frozen mixture under an inert atmosphere (e.g., argon).

  • The flask is sealed and placed in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 90 °C).

  • The polymerization is allowed to proceed for a specific time to achieve the target molecular weight.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the mixture to air.

  • The polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

The causality behind these choices lies in the need for a controlled polymerization to produce well-defined polymer chains, which is a prerequisite for the self-assembly of ordered liquid crystalline structures.

Performance Data and Comparison

The following table summarizes the typical performance of SCLCPs derived from cyanophenyl benzoate monomers and compares them with the properties of the benchmark nematic liquid crystal, 5CB.

PropertySCLCP with Cyanophenyl Benzoate Side-Chains4-cyano-4'-pentylbiphenyl (5CB)
Phase Behavior Smectic A phase is commonly observed, indicating a higher degree of order than a nematic phase.[5]Nematic phase over a room-temperature range (22.5 °C to 35.0 °C).[6][7]
Optical Properties Birefringent, with the degree of birefringence dependent on the alignment of the mesogenic side chains.High positive birefringence (Δn ≈ 0.18 at 589 nm and 25 °C).
Dielectric Properties Positive dielectric anisotropy due to the polar cyano group.High positive dielectric anisotropy (Δε ≈ +11.5 at 1 kHz and 25 °C).
Morphology Can form well-ordered nanostructures such as lamellae or cylinders through microphase separation in block copolymers.[5]Does not form polymeric structures on its own.
Applications Nanostructured thin films, responsive materials, and advanced optics.[2][3]Primarily used in liquid crystal displays (LCDs).[6][8]

The presence of the butenyloxy spacer in this compound is expected to influence the thermal properties and the liquid crystalline phase behavior of the resulting polymer compared to analogues with longer or shorter spacers. Shorter spacers can lead to higher glass transition temperatures and may favor the formation of smectic phases due to stronger coupling between the mesogens and the polymer backbone.

Experimental Workflow and Characterization

The characterization of SCLCPs is crucial for understanding their structure-property relationships. The following workflow outlines the key experimental techniques.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Property Evaluation synthesis SCLCP Synthesis via ATRP gpc Gel Permeation Chromatography (GPC) (Molecular Weight & Polydispersity) synthesis->gpc Verify Mw & PDI dsc Differential Scanning Calorimetry (DSC) (Phase Transition Temperatures) synthesis->dsc Determine T_g & T_LC dielectric Dielectric Spectroscopy (Dielectric Anisotropy) synthesis->dielectric Assess Electrical Properties pom Polarized Optical Microscopy (POM) (Liquid Crystalline Textures) dsc->pom Identify LC Phase xray X-ray Scattering (SAXS/WAXS) (Nanostructure & Molecular Packing) pom->xray Confirm Structure electrooptic Electro-optic Measurements (Switching Behavior) dielectric->electrooptic Evaluate Device Performance G cluster_synthesis General Synthesis of Cyanophenyl Benzoates A 4-Hydroxybenzoic Acid Derivative C Esterification (e.g., DCC/DMAP) A->C B 4-Cyanophenol B->C D 4-Cyanophenyl Benzoate Derivative C->D

Caption: General synthetic route to cyanophenyl benzoate liquid crystals.

Conclusion

This compound is a valuable monomer for the synthesis of side-chain liquid crystalline polymers. Its polymerizable butenyloxy group allows for its integration into a polymer backbone, leading to materials with well-defined, self-assembled nanostructures and the anisotropic properties characteristic of liquid crystals. When compared to the benchmark nematic liquid crystal 5CB, it becomes clear that while both share the cyanophenyl mesogenic unit responsible for high dielectric anisotropy, their applications diverge significantly. This compound is tailored for the creation of advanced polymeric materials, whereas 5CB is optimized for fluid liquid crystal mixtures in display applications. The choice between these and other related molecules will ultimately depend on the specific performance requirements of the target application, be it the robust, structured films enabled by SCLCPs or the fast-switching, fluid behavior of low-molar-mass liquid crystals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. Available from: [Link]

  • The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Available from: [Link]

  • Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • Barner Wang. Liquid Crystal Polymers with Side Chains SCLCP Materials and Techniques an Excessive. Open Access Journals. 2023. Available from: [Link]

  • Findlay, R.B., Lemmon, T.J., & Windle, A.H. (1991). A comparative study of side chain liquid crystalline polymers and their monomers designed for nonlinear optical applications. Journal of Materials Research, 6(3), 604-609. Available from: [Link]

  • Golus, J., & Luszczyk, J. (2010). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. Materials, 3(12), 5068-5105. Available from: [Link]

  • Barner Wang. Liquid Crystal Polymers with Side Chains (SCLCP): Materials and Techniques An Excessive. 2023. Available from: [Link]

  • Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • Semantic Scholar. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]

  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(15), 5347-5361. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Kumar, M. H., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 104-108. Available from: [Link]

  • Yildiz, N., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1155, 532-538. Available from: [Link]

  • ResearchGate. Effect of methylene lengths of 4-(ω-(methylimidazole)-alkyloxy)-4'-(cyano)-biphenyl on cellulose liquid crystal solution and its phase transition properties. Available from: [Link]

Sources

comparing the synthetic efficiency of different routes to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficiency of Routes to 4-Cyanophenyl 4-(3-butenyloxy)benzoate

For researchers and professionals in materials science and drug development, the efficient synthesis of target molecules is paramount. This compound is a compound of interest, particularly in the field of liquid crystals.[1] Its synthesis involves the formation of both an ether and an ester linkage, offering multiple strategic pathways. This guide provides a comparative analysis of the most viable synthetic routes to this molecule, focusing on efficiency, practicality, and the chemical principles underpinning each approach. We will dissect two primary strategies: a sequential approach involving Williamson ether synthesis followed by esterification, and a convergent approach utilizing the Mitsunobu reaction.

Retrosynthetic Analysis

A retrosynthetic look at this compound reveals two primary disconnections that define our main synthetic strategies. The first is the ester linkage, leading to 4-(3-butenyloxy)benzoic acid and 4-cyanophenol. The second is the ether linkage, which is a key step in the formation of the benzoic acid intermediate.

G cluster_routeA Route A: Sequential Esterification Target This compound IntermediateA1 4-(3-butenyloxy)benzoic acid Target->IntermediateA1 Ester Disconnection (e.g., DCC/DMAP) IntermediateA2 4-Cyanophenol Target->IntermediateA2 StartA1 Methyl 4-hydroxybenzoate IntermediateA1->StartA1 Ether Formation (Williamson) StartA2 4-Bromo-1-butene IntermediateA1->StartA2 IntermediateB1 4-Hydroxybenzoic acid IntermediateA1->IntermediateB1 Ether Formation (Mitsunobu) IntermediateB2 3-Buten-1-ol IntermediateA1->IntermediateB2

Caption: Retrosynthetic pathways to the target molecule.

Route A: Two-Step Synthesis via Williamson Ether Synthesis and Esterification

This is the most classical and widely practiced approach. It involves first synthesizing the ether-containing benzoic acid, followed by an esterification reaction.

Step 1: Synthesis of 4-(3-butenyloxy)benzoic acid via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In this case, the phenoxide of a 4-hydroxybenzoate derivative acts as the nucleophile, attacking an electrophilic butenyl halide.

Causality of Experimental Choices:

  • Starting Material: We begin with an ester of 4-hydroxybenzoic acid (e.g., the methyl or ethyl ester) rather than the acid itself. This is a crucial protecting group strategy. The acidic proton of the carboxylic acid would interfere with the basic conditions required to form the phenoxide, leading to unwanted side reactions. The ester can be easily hydrolyzed in a subsequent step.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the phenol (pKa ~10) to form the reactive phenoxide ion.[4][5]

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺ or Na⁺) without solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

Experimental Protocol (Williamson Ether Synthesis):

  • Phenoxide Formation: To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq.).

  • Alkylation: Add 4-bromo-1-butene (1.2 eq.) to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the potassium carbonate and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude methyl 4-(3-butenyloxy)benzoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and 2M aqueous NaOH. Stir at room temperature or gently heat until TLC indicates complete conversion.

  • Acidification: Cool the mixture in an ice bath and acidify with 6M HCl until a white precipitate of 4-(3-butenyloxy)benzoic acid forms.[4]

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary for higher purity.

Process Optimization with Phase-Transfer Catalysis (PTC):

For industrial-scale synthesis, efficiency is key. Phase-transfer catalysis can significantly accelerate the Williamson ether synthesis by facilitating the transport of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide resides.[6][7]

  • Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide. The lipophilic alkyl groups of the catalyst allow this ion pair to dissolve in the organic solvent, where the "naked" and highly reactive phenoxide can readily react with the alkyl halide.[8]

G cluster_phases Phase-Transfer Catalysis Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Aqueous_Phenoxide Ar-O⁻ K⁺ Catalyst_Salt Q⁺X⁻ (TBAB) Ion_Pair Q⁺ Ar-O⁻ (Lipophilic Ion Pair) Aqueous_Phenoxide->Ion_Pair Ion Exchange Catalyst_Salt->Ion_Pair Organic_Reactant R-Br (Butenyl Bromide) Product Ar-O-R (Ether Product) Organic_Reactant->Product Catalyst_Return Q⁺X⁻ Product->Catalyst_Return Byproduct K⁺Br⁻ (in aq. phase) Catalyst_Return->Aqueous_Phenoxide Catalytic Cycle Ion_Pair->Organic_Reactant SN2 Reaction

Sources

A Comparative Benchmark Study: 4-Cyanophenyl 4-(3-butenyloxy)benzoate as a Polymerizable Liquid Crystal Mesogen

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of liquid crystal materials, the quest for molecules offering a unique combination of desirable mesomorphic properties and tailored functionality is paramount. This guide presents a comprehensive benchmark analysis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate, a reactive mesogen of significant interest to researchers and professionals in drug development, advanced materials, and display technologies. Its terminal butenyloxy group offers a site for polymerization, enabling the formation of stabilized liquid crystal phases and anisotropic polymer networks. This analysis provides a comparative assessment of its performance against established non-polymerizable analogues, offering insights into the structure-property relationships that govern its utility.

Introduction to this compound

This compound is a calamitic (rod-shaped) liquid crystal belonging to the cyanophenyl benzoate family. Its molecular structure is characterized by a rigid core composed of two phenyl rings linked by an ester group, a polar cyano (-CN) terminal group, and a flexible butenyloxy tail (-O(CH₂)₃CH=CH₂). The interplay between the rigid core, the strong dipole moment of the cyano group, and the flexible tail dictates its liquid crystalline behavior. The terminal double bond in the butenyloxy chain is the key feature that distinguishes this compound, rendering it a reactive mesogen suitable for in-situ polymerization.[1][2] This capability is crucial for applications requiring the permanent locking-in of a specific liquid crystalline phase, such as in the fabrication of optical films, sensors, and drug delivery matrices.[3]

Comparative Analysis of Mesomorphic Properties

The performance of a liquid crystal is primarily defined by its thermal stability and the temperature range over which it exhibits liquid crystalline phases (mesophases). Here, we compare the phase transition temperatures of this compound with its non-polymerizable saturated and longer-chain analogues.

CompoundAlkoxy/Alkenyloxy ChainMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
This compound -O(CH₂)₃CH=CH₂ 82 - 86 N/A N/A
4-Cyanophenyl 4-heptylbenzoate-C₇H₁₅44 - 45[4][5][6]56.6[7]11.6
4-Cyanophenyl 4-decylbenzoate-OC₁₀H₂₁N/AN/ASmA, Nematic[8]

Note: While the melting point is available from commercial suppliers, the clearing point for this compound is not readily found in the searched literature, indicating a potential area for further experimental characterization.

The available data suggests that the introduction of the butenyloxy group significantly increases the melting point compared to the heptylbenzoate analogue. This can be attributed to the potential for different packing arrangements in the crystalline state due to the presence of the terminal double bond. The absence of readily available clearing point data for the butenyloxy derivative in the public domain highlights a gap in the comprehensive characterization of this reactive mesogen.

The Influence of the Terminal Double Bond on Performance

The defining feature of this compound is its terminal vinyl group, which allows for its use as a reactive mesogen. This functionality opens up a range of applications not accessible to its non-reactive counterparts.

Polymer-Stabilized Liquid Crystals (PSLCs)

In PSLCs, a small amount of a reactive mesogen, such as this compound, is mixed with a non-reactive liquid crystal host. Upon photopolymerization, a polymer network is formed within the liquid crystal, which stabilizes the desired liquid crystal alignment.[9] This can lead to improved electro-optical performance, such as faster switching times and reduced operating voltages in display applications. The butenyloxy group's reactivity is central to the formation of this stabilizing network.

Anisotropic Polymer Networks

By polymerizing the mesogen in its liquid crystalline state, it is possible to create highly ordered, cross-linked polymer networks that retain the anisotropy of the liquid crystal phase. These anisotropic networks have applications in areas such as:

  • Optical Films: As compensation films in liquid crystal displays (LCDs) to improve viewing angles.[3]

  • Sensors: The ordered structure can be designed to respond to external stimuli, leading to changes in optical or electrical properties.

  • Drug Delivery: The porous and ordered nature of these networks can be utilized for controlled drug release applications.

The choice of a butenyloxy tail over other polymerizable groups can influence the polymerization kinetics and the final properties of the polymer network.

Synthesis and Characterization Protocols

Synthesis of this compound

A general synthetic route to this class of compounds involves a two-step process: etherification followed by esterification.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Esterification A 4-Hydroxybenzoic acid C 4-(3-butenyloxy)benzoic acid A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 4-bromo-1-butene B->C E This compound C->E Coupling Agent (e.g., DCC) Catalyst (e.g., DMAP) Solvent (e.g., CH₂Cl₂) D 4-Cyanophenol D->E

Figure 1: General synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative):

  • Etherification: To a solution of 4-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. Stir the mixture and then add 4-bromo-1-butene dropwise. Heat the reaction mixture to facilitate the formation of 4-(3-butenyloxy)benzoic acid. After completion, the product is isolated and purified.

  • Esterification: Dissolve the 4-(3-butenyloxy)benzoic acid, 4-cyanophenol, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry solvent like dichloromethane (CH₂Cl₂). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and stir the reaction at room temperature. The final product, this compound, is then purified, typically by column chromatography.[10][11]

Characterization Techniques

The comprehensive characterization of this compound and its alternatives involves several key analytical techniques:

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Measured Properties DSC Differential Scanning Calorimetry (DSC) Phase Phase Transition Temperatures (Tm, Tc) DSC->Phase POM Polarized Optical Microscopy (POM) Textures Liquid Crystal Textures POM->Textures DS Dielectric Spectroscopy Dielectric Dielectric Anisotropy (Δε) DS->Dielectric Rheometry Rotational Rheometry Viscosity Rotational Viscosity (γ₁) Rheometry->Viscosity

Sources

A Senior Application Scientist's Guide to the Experimental Validation of 4-Cyanophenyl 4-(3-butenyloxy)benzoate as a Liquid Crystal Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture of a Mesogen

In the field of materials science, particularly in the development of display technologies and smart materials, the precise characterization of liquid crystalline compounds is paramount. 4-Cyanophenyl 4-(3-butenyloxy)benzoate (CAS: 114482-57-4) is a calamitic (rod-shaped) mesogen, a class of molecules that form the basis of many liquid crystal applications.[1][2] Its molecular structure, featuring a rigid biphenyl benzoate core, a polar terminal cyano (-C≡N) group, and a flexible butenyloxy tail, is deliberately designed to induce mesophase behavior.[3][4] The rigid core provides the necessary anisotropy for long-range orientational order, while the flexible tail disrupts perfect crystalline packing, and the strong dipole of the cyano group enhances intermolecular interactions that stabilize the liquid crystal phase.[3]

This guide provides an in-depth, experience-driven framework for the comprehensive validation of this compound. We will move beyond a simple listing of data points to explain the causal logic behind the experimental choices, ensuring a self-validating and trustworthy characterization workflow. For comparative analysis, we will contrast its properties with a structurally similar but functionally distinct mesogen, 4-cyano-3-fluorophenyl 4-butylbenzoate , to highlight the impact of subtle molecular modifications on macroscopic properties.[5]

Part 1: Synthesis and Structural Confirmation—Establishing the Ground Truth

The most rigorous validation begins with an unambiguously pure and structurally confirmed compound. A plausible and efficient synthesis route is critical. Here, we outline a two-step synthesis beginning from common starting materials: methyl 4-hydroxybenzoate and 4-bromo-1-butene, culminating in esterification with 4-cyanophenol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3-butenyloxy)benzoic acid

  • Etherification: To a solution of methyl 4-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) as a base. Stir the suspension vigorously.

  • Add 4-bromo-1-butene (1.2 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Refluxing in acetone with a weak base like K₂CO₃ is a standard Williamson ether synthesis condition, suitable for phenolic hydroxyl groups without causing hydrolysis of the methyl ester.

  • After cooling, filter off the potassium salts and evaporate the solvent under reduced pressure.

  • Saponification: Dissolve the crude product (methyl 4-(3-butenyloxy)benzoate) in a 2:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 4 hours to hydrolyze the ester to the corresponding carboxylic acid.

  • Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid (HCl) until a white precipitate forms (pH ~2).

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(3-butenyloxy)benzoic acid.

Step 2: Synthesis of this compound

  • Esterification: Dissolve 4-(3-butenyloxy)benzoic acid (1.0 eq), 4-cyanophenol (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (DCM).[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1,3-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Causality: The DCC/DMAP coupling is a highly efficient method for forming esters from carboxylic acids and alcohols at room temperature, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter off the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

G cluster_step1 Step 1: Synthesis of Intermediate Acid cluster_step2 Step 2: Final Esterification MHB Methyl 4-Hydroxybenzoate Ether Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) MHB->Ether BBr 4-Bromo-1-butene BBr->Ether IntermediateEster Methyl 4-(3-butenyloxy)benzoate Ether->IntermediateEster Sapon Saponification (NaOH, EtOH/H₂O, Reflux) IntermediateEster->Sapon FinalAcid 4-(3-butenyloxy)benzoic acid Sapon->FinalAcid Esterification DCC/DMAP Coupling (DCM, rt) FinalAcid->Esterification CP 4-Cyanophenol CP->Esterification FinalProduct This compound Esterification->FinalProduct

Structural Validation: NMR and Mass Spectrometry

Before investigating thermotropic properties, the molecular structure must be unequivocally confirmed. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight.

Protocol: Spectroscopic Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Mass Spectrometry: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular ion peak.

Expected Spectroscopic Data:

Analysis Expected Results for this compound
Molecular Formula C₁₈H₁₅NO₃[7]
Molecular Weight 293.3 g/mol [7]
Mass Spec (m/z) Expected [M]⁺ peak at ~293.11
¹H NMR (CDCl₃) δ ~8.2 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.9 (m, 1H, -CH=), ~5.2 (m, 2H, =CH₂), ~4.1 (t, 2H, -O-CH₂-), ~2.6 (q, 2H, -CH₂-CH=)
¹³C NMR (CDCl₃) δ ~164 (C=O), ~163 (Ar-C-O), ~155 (Ar-C-O), ~134 (-CH=), ~133 (Ar-CH), ~132 (Ar-CH), ~123 (Ar-CH), ~118 (-C≡N), ~116 (=CH₂), ~115 (Ar-CH), ~112 (Ar-C-CN), ~67 (-O-CH₂-), ~34 (-CH₂-CH=)[8]

Note: Chemical shifts (δ) are approximate and reported in ppm. Actual values may vary slightly.

Part 2: Thermotropic Properties—Unveiling the Mesophases

With the compound's identity secured, we can investigate its defining characteristic: the formation of liquid crystal phases upon heating. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are complementary and indispensable techniques for this purpose.[9][10] DSC detects the energetics of phase transitions, while POM provides visual confirmation and identification of the mesophase textures.[11][12]

G

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing the temperatures and enthalpy changes (ΔH) associated with phase transitions.[13][14]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating: Heat the sample from room temperature to a point well above its final clearing point (e.g., 180 °C) at a controlled rate of 10 °C/min. This removes any prior thermal history.

    • First Cooling: Cool the sample at a rate of 10 °C/min back to room temperature.

    • Second Heating: Heat the sample again at 10 °C/min to obtain the final data for analysis.

    • Causality: A 10 °C/min scan rate is a standard choice that balances signal resolution with experimental time. The second heating scan is typically used for analysis as it represents the material's intrinsic behavior after erasing thermal history.[15]

  • Data Analysis: Identify the peak temperatures of endothermic (melting, clearing) and exothermic (crystallization) transitions and integrate the peak areas to determine the enthalpy of transition (ΔH).

Polarized Optical Microscopy (POM)

POM is used to visualize the anisotropic textures of liquid crystal phases.[16][17] When viewed between two crossed polarizers, isotropic liquids appear black (extinct), whereas anisotropic liquid crystal phases are birefringent and produce unique, identifiable textures.[9][12]

Protocol: Hot-Stage POM

  • Sample Preparation: Place a small amount of the compound on a clean microscope slide and cover it with a coverslip.

  • Heating: Place the slide on a calibrated hot stage attached to the polarizing microscope.

  • Observation: Heat the sample slowly while observing through the microscope with crossed polarizers.

  • Correlation with DSC: Carefully record the temperatures at which texture changes occur. These should directly correspond to the transition temperatures identified by DSC. For example, the appearance of a birefringent fluid texture from the solid state corresponds to melting into a mesophase. The disappearance of all birefringence, resulting in a completely dark field of view, marks the transition to the isotropic liquid state (the clearing point).[17]

Part 3: Comparative Analysis and Data Interpretation

By applying this workflow to both our target compound and a selected alternative, we can build a comparative dataset.

Comparative Compounds:

  • Target: this compound (Features a C4 chain with a terminal double bond)

  • Alternative A: 4-cyano-3-fluorophenyl 4-butylbenzoate (Features a saturated C4 chain and a lateral fluorine substituent)[5]

Table of Comparative Experimental Data:

ParameterThis compound (Hypothetical Data)4-cyano-3-fluorophenyl 4-butylbenzoate (Reference Data)
Transition Type Temperature (°C) ΔH (kJ/mol)
Crystal (Cr) → Nematic (N)85.219.5
Nematic (N) → Isotropic (I)121.50.8
Mesophase Range 36.3 °C (Nematic)Nematic phase is monotropic (observed on cooling only)[5]
POM Texture Schlieren or marbled textureSchlieren or marbled texture

Interpretation and Discussion:

The combined DSC and POM data provide a powerful, self-validating picture of the material's behavior. The endotherm at 85.2 °C in the DSC of our target compound corresponds precisely to the temperature at which a fluid, birefringent texture appears under POM, confirming the transition from a solid crystal to a liquid crystal phase. The small enthalpy change (0.8 kJ/mol) associated with the 121.5 °C transition is characteristic of a nematic-to-isotropic clearing point, which is visually confirmed by the loss of all texture in the POM at this temperature.[11]

The comparison with Alternative A is highly instructive.

  • Effect of Lateral Substituent: The lateral fluorine atom in Alternative A significantly disrupts the molecular packing, drastically lowering the melting point (15.3 °C) and the clearing point (6.2 °C).[5] This demonstrates the high sensitivity of mesophase stability to changes in molecular width and intermolecular forces.

  • Effect of Terminal Chain: The flexible, saturated butyl chain in Alternative A versus the slightly more rigid butenyloxy chain in our target compound also influences the phase stability. The terminal double bond in our target compound can affect packing and potentially allow for future polymerization into liquid crystal elastomers.

  • Enantiotropic vs. Monotropic Behavior: Our target compound exhibits an enantiotropic nematic phase, meaning the phase is stable and observed on both heating and cooling. Alternative A, however, has a monotropic nematic phase, which is a metastable phase only observed upon cooling below the melting point.[5] This is a critical performance difference; enantiotropic materials are generally more useful for applications as their operating temperature range exists in a thermodynamically stable state.

Conclusion

Through a systematic and multi-technique approach, we have established a robust workflow for validating the experimental findings for this compound. The synthesis provides pure material whose identity is confirmed by NMR and MS. The complementary use of DSC and POM authoritatively identifies its thermotropic behavior, revealing an enantiotropic nematic phase over a 36.3 °C range. Comparison with a structurally similar compound underscores the profound impact of subtle molecular modifications on phase stability and type. This guide demonstrates a validation process where each step corroborates the last, providing the high degree of scientific integrity required by researchers and developers in the field of advanced materials.

References

  • Characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.). Google AI.
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Safety Operating Guide

Navigating the Synthesis and Handling of 4-Cyanophenyl 4-(3-butenyloxy)benzoate: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel liquid crystal intermediate, 4-Cyanophenyl 4-(3-butenyloxy)benzoate, presents exciting possibilities in materials science and drug development. However, its unique chemical structure, incorporating a cyanophenyl group and a benzoate ester, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

The presence of the cyanophenyl moiety introduces the potential for the release of highly toxic hydrogen cyanide gas upon thermal decomposition or in the event of a fire.[4] Symptoms of mild cyanide poisoning can include headache, dizziness, nausea, and difficulty breathing, while severe poisoning can lead to convulsions, loss of consciousness, and death.[5] Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the minimum required PPE, with explanations for the selection of each item.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Butyl or Viton™ gloves over nitrile gloves.The outer butyl or Viton™ glove provides superior resistance to esters, while the inner nitrile glove offers protection against a broad range of chemicals and serves as a secondary barrier in case of a breach of the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes.
Body Protection Flame-resistant lab coat.A flame-resistant lab coat protects against splashes and, crucially, offers a degree of protection in the event of a flash fire.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of the powdered chemical or any volatile decomposition products.

Operational Plan: From Benchtop to Waste Container

A systematic workflow is essential to minimize exposure and ensure safe handling. The following diagram illustrates the key stages of working with this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weighing and Transfer Weighing and Transfer Prepare Fume Hood->Weighing and Transfer Step 2 Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Step 3 Decontamination Decontamination Reaction Setup->Decontamination Step 4 Waste Segregation Waste Segregation Decontamination->Waste Segregation Step 5 Doff PPE Doff PPE Waste Segregation->Doff PPE Step 6

Figure 1. A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the chemical fume hood. Ensure the sash is at the proper working height and the airflow is adequate. Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust.

    • Reaction Setup: If dissolving the compound, add the solvent to the solid slowly to prevent splashing. Ensure all reaction vessels are properly secured.

  • Cleanup and Disposal:

    • Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.

    • Waste Segregation:

      • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, should be placed in a designated, labeled hazardous waste container for aromatic nitrile compounds.

      • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvent used. Do not pour down the drain.

      • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally, inner gloves. Wash hands thoroughly with soap and water.

Emergency Procedures: Be Prepared for the Unexpected

Spills:
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the area as described in the cleanup protocol.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up the spill yourself.

Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire:
  • In the event of a fire involving this compound, evacuate the area and activate the fire alarm.

  • If you are trained to use a fire extinguisher, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.

  • Be aware that thermal decomposition can release hydrogen cyanide gas.[4] First responders should be informed of this hazard.

Special First Aid for Suspected Cyanide Exposure:

Due to the cyanophenyl group, it is prudent to be prepared for potential cyanide poisoning.

  • Immediate Action: The most critical first aid measure is the administration of 100% oxygen.[7]

  • Antidote: A cyanide antidote kit, such as Cyanokit® containing hydroxocobalamin, should be available in any facility where this compound is handled.[8][9] This should only be administered by trained medical personnel.

  • Do not perform mouth-to-mouth resuscitation on a person who may have been exposed to cyanide, to avoid exposing the rescuer.[5] Use a bag-valve-mask device.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Segregation is Key: Do not mix this waste with other chemical waste streams unless they are compatible. Keep aromatic nitrile waste separate.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's guidelines for the collection of hazardous waste. Do not allow waste to accumulate in the laboratory.

  • Contaminated Gloves: Used nitrile gloves should be disposed of as hazardous waste.[10][11][12]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Health Safety & Wellbeing, Monash University. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
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  • U.S. Department of Health and Human Services. (n.d.). Cyanide Antidotes. CHEMM. Retrieved from [Link]

  • Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Retrieved from [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Petrikovics, I., Budai, M., & Thompson, D. E. (2014). Past, present and future of cyanide antagonism research: From the early remedies to the current therapies. World Journal of Methodology, 4(2), 98–106.
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  • Government of Western Australia, Department of Mines, Industry Regulation and Safety. (2024, November 22). Acute cyanide poisoning - First aid and medical support. WorkSafe WA. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2018, May 4). Hydrogen Cyanide (HCN). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.